molecular formula C6H13I B091023 1-Iodo-3,3-dimethylbutane CAS No. 15672-88-5

1-Iodo-3,3-dimethylbutane

Cat. No.: B091023
CAS No.: 15672-88-5
M. Wt: 212.07 g/mol
InChI Key: KNKFLSQIGYRZAQ-UHFFFAOYSA-N
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Description

1-Iodo-3,3-dimethylbutane is a valuable alkyl iodide reagent in synthetic and mechanistic organic chemistry, particularly noted for its role in studying addition reactions to alkynes and carbocation rearrangement pathways. Its utility is highlighted in educational and research contexts for exploring the mechanism of hydrogen iodide addition to alkynes such as 3,3-dimethylbut-1-yne . This reaction is a classic example for investigating the formation of geminal dihalides versus vicinal dihalides, providing a practical platform for discussing the stability of carbocation intermediates and the propensity for methanide shifts to form more stable, tertiary carbocations that are also stabilized by conjugation with a double bond . The insights gained from studying such reactions with this reagent are fundamental to understanding reaction kinetics and the stereoelectronic effects that influence product distribution in complex organic syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKFLSQIGYRZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564440
Record name 1-Iodo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15672-88-5
Record name 1-Iodo-3,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Iodo-3,3-dimethylbutane, a haloalkane with the chemical formula C6H13I, serves as a valuable intermediate in organic synthesis.[1] Its unique steric hindrance, owing to the bulky t-butyl group, significantly influences its reactivity, particularly in nucleophilic substitution reactions. This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, synthesis protocols, and safety information for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid widely utilized in organic synthesis.[2] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C6H13I[1][3][4][5]
Molecular Weight 212.07 g/mol [1][3][4]
CAS Number 15672-88-5[3][4][6]
Appearance Clear, colorless to yellow liquid[7]
Boiling Point 174.5°C (estimate)[6]
Melting Point -68.15°C (estimate)[6]
Density 1.4200 g/mL (estimate)[6]
Refractive Index 1.4900[6]
Monoisotopic Mass 212.00620 Da[3][4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra for this compound are available and can be sourced from chemical suppliers like Aldrich Chemical Company.[3] The spectra would exhibit characteristic peaks for C-H and C-I bond vibrations.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution reactions, where the iodine atom is displaced by a nucleophile.[1]

Nucleophilic Substitution (SN2) Reactions:

Due to its structure as a primary alkyl halide, this compound is expected to undergo SN2 reactions. However, the presence of the bulky t-butyl group at the β-position creates significant steric hindrance, dramatically reducing the reaction rate compared to unbranched primary alkyl halides like 1-iodobutane.[1] The relative rate of reaction is decreased by approximately three orders of magnitude.[1] Despite this steric impediment, the SN1 pathway is highly unfavorable due to the instability of the resulting primary carbocation.[1]

A significant application of its reactivity is the conversion to 3,3-dimethylbutyraldehyde, a precursor for further organic synthesis, which is typically carried out using dimethyl sulfoxide (B87167) (DMSO) and a base.[1]

SN2 Reaction of this compound

Cross-Coupling Reactions:

This compound can participate in nickel-catalyzed cross-coupling reactions. These reactions proceed through a radical chain mechanism where the alkyl halide undergoes single-electron activation to form an alkyl radical.[1]

Experimental Protocols

Synthesis of this compound via Appel-type Halogenation:

A common method for the synthesis of this compound is the reaction of 3,3-dimethyl-1-butanol (B44104) with triphenylphosphine (B44618) (PPh3) and iodine (I2).[1] This reaction proceeds via an SN2 mechanism where iodide displaces an activated oxyphosphonium species.[1]

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethyl-1-butanol and triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Iodine: Slowly add a solution of iodine in the same solvent to the reaction mixture. The addition is typically done at 0 °C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Appel_Reaction start 3,3-Dimethyl-1-butanol + PPh3 + I2 intermediate Formation of Phosphonium Iodide Intermediate start->intermediate Activation of Alcohol sn2 SN2 Attack by Iodide intermediate->sn2 Displacement product This compound + Ph3PO + HI sn2->product

Synthesis of this compound

Safety Information

This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[3]

GHS Hazard Classification:

  • Flammable liquids: Category 3[3]

  • Acute toxicity, Oral: Category 4[3]

  • Acute toxicity, Dermal: Category 4[3]

  • Skin corrosion/irritation: Category 2[3]

  • Serious eye damage/eye irritation: Category 2[3]

  • Acute toxicity, Inhalation: Category 4[3]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Keep container tightly closed.

  • Wear protective gloves, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

It is crucial to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Molecular Structure of 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-iodo-3,3-dimethylbutane (also known as neohexyl iodide). This organohalide is a valuable building block in organic synthesis, notable for its sterically hindered neopentyl group adjacent to the reactive carbon-iodine bond. This guide consolidates its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization. The information is presented to support its application in synthetic chemistry and drug development, with a focus on data clarity and reproducibility.

Chemical and Physical Properties

This compound is a colorless to yellow liquid.[1] Its key chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₆H₁₃I[2]
IUPAC Name This compound[2]
CAS Number 15672-88-5[2]
Molar Mass 212.07 g/mol [2]
Boiling Point 152.4 °C at 760 mmHg[3]
Melting Point -68.15 °C (estimate)[3]
Density 1.448 g/mL[3]
Refractive Index 1.495[3]
SMILES CC(C)(C)CCI[2]
InChI InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3[2]
InChIKey KNKFLSQIGYRZAQ-UHFFFAOYSA-N[2]

Spectroscopic Data for Structural Elucidation

TechniqueExpected Observations
¹H NMR The spectrum is expected to show three distinct signals: a singlet for the nine protons of the tert-butyl group, a triplet for the two protons on the carbon adjacent to the iodine, and another triplet for the two protons on the carbon adjacent to the tert-butyl group.
¹³C NMR The spectrum should display four signals corresponding to the four unique carbon environments: the methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the methylene (B1212753) carbon adjacent to the tert-butyl group, and the methylene carbon bonded to the iodine atom.
Infrared (IR) Spectroscopy The IR spectrum is expected to exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. A key feature would be the C-I stretching vibration, which typically appears in the lower frequency region of the spectrum.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) at m/z 212. Common fragmentation patterns for alkyl iodides include the loss of the iodine atom (M-127) and fragmentation of the alkyl chain.

Synthesis and Reactivity

This compound is commonly synthesized from its corresponding alcohol, 3,3-dimethyl-1-butanol (B44104), via an Appel-type reaction. This method is effective for converting primary alcohols to alkyl iodides under mild conditions.

The overall transformation is depicted below:

G Synthesis of this compound cluster_reactants Reactants cluster_product Product 3,3-dimethyl-1-butanol 3,3-Dimethyl-1-butanol This compound This compound 3,3-dimethyl-1-butanol->this compound Appel Reaction Reagents Triphenylphosphine (B44618) (PPh₃) Iodine (I₂) Imidazole (B134444) Reagents->this compound

Synthesis of this compound via the Appel Reaction.

In terms of reactivity, the bulky tert-butyl group in this compound creates significant steric hindrance at the β-position. This sterically encumbered environment dramatically reduces its reactivity in Sₙ2 reactions compared to unbranched primary alkyl iodides.

Experimental Protocols

Synthesis of this compound via Appel Reaction

This protocol is adapted from a general procedure for the Appel reaction to convert a primary alcohol to an alkyl iodide.

Materials:

Procedure:

  • To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add imidazole (3.0 equivalents) and iodine (1.5 equivalents) sequentially.

  • Stir the mixture at 0 °C for 10-15 minutes.

  • Add a solution of 3,3-dimethyl-1-butanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or distillation to obtain pure this compound.

General Protocol for Spectroscopic Characterization

The following are general workflows for the spectroscopic analysis of this compound.

G Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Output Sample This compound NMR ¹H and ¹³C NMR Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Multiplicity Coupling Constants (Hz) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data

General workflow for the spectroscopic characterization of a compound.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Synthesis of 1-Iodo-3,3-dimethylbutane from 3,3-dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-3,3-dimethylbutane from its corresponding primary alcohol, 3,3-dimethyl-1-butanol (B44104). This conversion is a valuable transformation in organic synthesis, yielding a versatile intermediate for the introduction of the neopentyl group in various molecular scaffolds. The unique steric properties of the 3,3-dimethylbutyl moiety can be of significant interest in drug design to modulate pharmacokinetic and pharmacodynamic properties.

Reaction Overview and Mechanism

The conversion of primary alcohols to alkyl iodides is a fundamental transformation in organic chemistry. For the synthesis of this compound from 3,3-dimethyl-1-butanol, the Appel reaction is a highly effective and mild method.[1][2] This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to achieve the desired transformation. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The key steps in the mechanism are:

  • Activation of triphenylphosphine with iodine to form a phosphonium (B103445) iodide species.

  • Reaction of the alcohol with the activated phosphorus species to form an oxyphosphonium salt.

  • Nucleophilic attack by the iodide ion on the carbon atom bearing the activated hydroxyl group, leading to the displacement of triphenylphosphine oxide and the formation of the alkyl iodide.

The use of imidazole (B134444) as an additive is common in this reaction as it can act as a catalyst and a mild base to facilitate the reaction.[2][3]

Quantitative Data Summary

ParameterValueReference(s)
Starting Material 3,3-dimethyl-1-butanol-
Product This compound-
Molecular Formula C₆H₁₃I[5]
Molecular Weight 212.07 g/mol [5]
Typical Reagents Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole[2][3][4]
Typical Solvent Dichloromethane (CH₂Cl₂)[1][3][4]
Reaction Temperature Room Temperature[4]
Typical Reaction Time 0.5 - 3.0 hours[4]
Expected Yield Range 60 - 98% (for various primary and secondary alcohols)[4]
Purification Method Silica (B1680970) Gel Column Chromatography, Vacuum Distillation[3][4]
¹H NMR Spectra Available[5]
IR Spectra Available[5]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the Appel reaction methodology.[3][4]

Materials:

  • 3,3-dimethyl-1-butanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet for inert atmosphere

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents). Dissolve these solids in anhydrous dichloromethane.

  • Addition of Iodine: Cool the solution to 0 °C using an ice bath. Add iodine (1.2 equivalents) portion-wise to the stirred solution. The mixture will turn into a dark brown solution.

  • Addition of Alcohol: In a separate flask, prepare a solution of 3,3-dimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decolorize the excess iodine. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound. Alternatively, vacuum distillation can be employed for purification.[3]

Visualizations

Chemical Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product 3_3_dimethyl_1_butanol 3,3-dimethyl-1-butanol 1_iodo_3_3_dimethylbutane This compound 3_3_dimethyl_1_butanol->1_iodo_3_3_dimethylbutane Appel Reaction Reagents PPh3, I2, Imidazole Dichloromethane

Caption: Chemical transformation of 3,3-dimethyl-1-butanol to this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis A Reaction Setup: - PPh3, Imidazole in CH2Cl2 - Inert Atmosphere B Addition of Iodine at 0 °C A->B Cool C Addition of 3,3-dimethyl-1-butanol B->C D Reaction at Room Temperature C->D Warm to RT E Work-up: - Quench with Na2S2O3 - Extraction D->E Monitor by TLC F Drying and Concentration E->F G Purification: - Column Chromatography - or Vacuum Distillation F->G H Pure this compound G->H

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. The neopentyl group can be strategically introduced into drug candidates to enhance metabolic stability by blocking sites of oxidation. Furthermore, the iodo- functionality allows for a variety of subsequent coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to construct more complex molecular architectures. The presence of iodine also opens up possibilities for the development of radiolabeled compounds for use in imaging studies or targeted radiotherapy.[1]

References

An In-depth Technical Guide to the Physical Properties of 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-iodo-3,3-dimethylbutane. The information is presented to support research and development activities, with a focus on data accuracy and experimental reproducibility.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for a variety of applications, including reaction design, purification, and safety assessments.

PropertyValueUnitsNotes
Molecular Formula C₆H₁₃I--
Molecular Weight 212.07 g/mol [1][2]
Appearance Colorless liquid-May turn yellow or brown upon exposure to air and light.
Density 1.448g/cm³At 25°C.
Boiling Point 152.4°CAt 760 mmHg.
Melting Point -68.15°CEstimated value.
Refractive Index 1.495-At 20°C.
Flash Point 36.5°C-
Vapor Pressure 4.48mmHgAt 25°C.
Solubility --Insoluble in water; soluble in most common organic solvents.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for verifying and reproducing data. The following sections outline standard experimental protocols applicable to this compound.

This compound can be synthesized from 3,3-dimethyl-1-butanol (B44104) using the Appel reaction.[3][4][5][6][7] This method provides a mild and efficient conversion of the alcohol to the corresponding alkyl iodide.

Materials:

Procedure:

  • To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.

  • Stir the mixture at 0°C for 10 minutes.

  • Add a solution of 3,3-dimethyl-1-butanol (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic and aqueous phases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A micro-scale method is suitable for small sample quantities.[9][10]

Apparatus:

  • Thiele tube or a similar heating block

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • Place a small amount (a few drops) of this compound into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube containing heating oil.

  • Gently heat the side arm of the Thiele tube.[10]

  • Observe a stream of bubbles emerging from the capillary tube as the temperature rises.

  • When a continuous stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9] Record this temperature.

Density is the mass per unit volume of a substance.[11] For a liquid like this compound, this can be determined using a pycnometer or a graduated cylinder and a balance.[12][13]

Apparatus:

  • Pycnometer (or a 10 mL graduated cylinder)

  • Analytical balance

Procedure:

  • Carefully weigh the clean and dry pycnometer (or graduated cylinder) and record its mass (m₁).

  • Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again to get the mass of the pycnometer and the liquid (m₂).

  • The mass of the liquid (m) is m₂ - m₁.

  • The volume (V) of the liquid is the known volume of the pycnometer. If using a graduated cylinder, read the volume from the bottom of the meniscus.

  • Calculate the density using the formula: Density = m / V.

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[14] It is a characteristic property that can be used for identification and purity assessment.[15][16][17][18]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (set to 20°C)

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms and allow the sample to equilibrate to the temperature of the instrument (20°C), which is maintained by the circulating water bath.

  • Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

  • Rotate the prism assembly until the dividing line is centered on the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale.

Reaction Mechanism Visualization

The following diagram illustrates the mechanism of the Appel reaction for the synthesis of this compound from 3,3-dimethyl-1-butanol.

Appel_Reaction_Mechanism PPh3 PPh₃ PhosphoniumIodide [Ph₃P-I]⁺I⁻ PPh3->PhosphoniumIodide + I₂ I2 I₂ I2->PhosphoniumIodide Alkoxyphosphonium [Ph₃P-O-CH₂R]⁺I⁻ PhosphoniumIodide->Alkoxyphosphonium Alcohol R-CH₂OH (3,3-dimethyl-1-butanol) Alcohol->Alkoxyphosphonium + [Ph₃P-I]⁺I⁻ Product R-CH₂I (this compound) Alkoxyphosphonium->Product SN2 attack by I⁻ Byproduct Ph₃P=O Alkoxyphosphonium->Byproduct Elimination Iodide_ion I⁻ Iodide_ion->Alkoxyphosphonium

Caption: Mechanism of the Appel reaction for the synthesis of this compound.

References

An In-depth Technical Guide to 1-Iodo-3,3-dimethylbutane (CAS: 15672-88-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-3,3-dimethylbutane, a key building block in organic synthesis. This document details its physicochemical properties, synthesis and purification protocols, chemical reactivity, and spectroscopic data, presented in a format tailored for the scientific community.

Physicochemical Properties

This compound, also known as neohexyl iodide, is a colorless liquid at room temperature.[1] Its bulky tert-butyl group significantly influences its reactivity, particularly in nucleophilic substitution reactions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15672-88-5[2]
Molecular Formula C₆H₁₃I[2]
Molecular Weight 212.07 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point Not explicitly found
Melting Point Not explicitly found
Density Not explicitly found
Solubility Insoluble in water; Soluble in common organic solvents.[3]

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the iodination of 3,3-dimethyl-1-butanol (B44104). The Appel reaction, utilizing triphenylphosphine (B44618) and iodine, is a highly effective method for this transformation.

Experimental Protocol: Synthesis via Appel Reaction

This protocol details the conversion of 3,3-dimethyl-1-butanol to this compound.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq.) in ice-cold anhydrous dichloromethane.

  • To this solution, slowly add iodine (1.0 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Add imidazole (1.0 eq.) to the reaction mixture.

  • Once the characteristic color of iodine has dissipated, add 3,3-dimethyl-1-butanol (1.0 eq.) to the flask.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation to obtain a high-purity product.[4][5][6][7]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glassware is dry.

  • Place the crude this compound in the round-bottom flask with a few boiling chips.

  • Heat the flask gently using a heating mantle.

  • Carefully monitor the temperature at the head of the fractionating column.

  • Collect the fraction that distills at the boiling point of this compound. The exact boiling point may vary with atmospheric pressure.

  • The purified product should be a colorless liquid.

Chemical Reactivity

The chemical behavior of this compound is dominated by the presence of the carbon-iodine bond. The steric hindrance imposed by the adjacent tert-butyl group significantly impacts the mechanism and rate of its reactions.

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution reactions, although the rate is considerably slower than that of unhindered primary alkyl iodides due to the neopentyl structure. The reaction generally proceeds via an Sₙ2 mechanism, but the bulky substituent makes the backside attack by a nucleophile challenging.

Experimental Protocol: Synthesis of 1-Azido-3,3-dimethylbutane

This protocol describes a typical nucleophilic substitution reaction using sodium azide (B81097).

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions in a fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • After the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-3,3-dimethylbutane.

  • Further purification can be achieved by column chromatography on silica gel.

Grignard Reagent Formation and Reactions

This compound can be converted to its corresponding Grignard reagent, 3,3-dimethylbutylmagnesium iodide. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters.[8]

Experimental Protocol: Synthesis of 1-Phenyl-4,4-dimethyl-1-pentanol

This protocol details the formation of the Grignard reagent and its subsequent reaction with benzaldehyde (B42025).[9]

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure: Part A: Formation of 3,3-Dimethylbutylmagnesium Iodide

  • Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion of the iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear grayish and cloudy.

Part B: Reaction with Benzaldehyde

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show the following signals:

  • A singlet at approximately 0.9-1.0 ppm, integrating to 9H, corresponding to the nine equivalent protons of the tert-butyl group.

  • A triplet at approximately 3.1-3.2 ppm, integrating to 2H, corresponding to the methylene (B1212753) protons adjacent to the iodine atom (-CH₂-I).

  • A triplet at approximately 1.8-1.9 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the tert-butyl group (-C(CH₃)₃-CH₂-).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to exhibit four distinct signals corresponding to the four unique carbon environments:

  • A signal for the quaternary carbon of the tert-butyl group.

  • A signal for the methyl carbons of the tert-butyl group.

  • A signal for the methylene carbon adjacent to the tert-butyl group.

  • A signal for the methylene carbon bonded to the iodine atom, which will be shifted downfield due to the electronegativity of iodine.

Infrared (IR) Spectroscopy[2]

The IR spectrum of this compound will display characteristic absorption bands for C-H and C-I bonds.

  • C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ are characteristic of the sp³ C-H bonds in the alkyl chain.

  • C-H bending: Absorptions around 1365-1470 cm⁻¹ correspond to the bending vibrations of the methyl and methylene groups.

  • C-I stretching: A characteristic absorption band for the C-I bond is expected in the fingerprint region, typically between 500-600 cm⁻¹.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns would include:

  • Loss of an iodine atom ([M-I]⁺) resulting in a peak at m/z = 85, which corresponds to the neohexyl carbocation. This is often a prominent peak.

  • Fragmentation of the alkyl chain, leading to the formation of the stable tert-butyl cation at m/z = 57.[11]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Diagram 1: Synthesis of this compound via Appel Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3,3-Dimethyl-1-butanol 3,3-Dimethyl-1-butanol Appel Reaction Appel Reaction 3,3-Dimethyl-1-butanol->Appel Reaction PPh3_I2 PPh3 / I2 PPh3_I2->Appel Reaction This compound This compound Appel Reaction->this compound Triphenylphosphine oxide Triphenylphosphine oxide Appel Reaction->Triphenylphosphine oxide HI HI Appel Reaction->HI

Caption: Appel reaction for the synthesis of this compound.

Diagram 2: Grignard Reaction Workflow

G This compound This compound Grignard Reagent Formation Grignard Reagent Formation This compound->Grignard Reagent Formation Mg Mg Mg->Grignard Reagent Formation 3,3-Dimethylbutylmagnesium iodide 3,3-Dimethylbutylmagnesium iodide Grignard Reagent Formation->3,3-Dimethylbutylmagnesium iodide Nucleophilic Addition Nucleophilic Addition 3,3-Dimethylbutylmagnesium iodide->Nucleophilic Addition Benzaldehyde Benzaldehyde Benzaldehyde->Nucleophilic Addition Alkoxide Intermediate Alkoxide Intermediate Nucleophilic Addition->Alkoxide Intermediate Aqueous Workup Aqueous Workup Alkoxide Intermediate->Aqueous Workup 1-Phenyl-4,4-dimethyl-1-pentanol 1-Phenyl-4,4-dimethyl-1-pentanol Aqueous Workup->1-Phenyl-4,4-dimethyl-1-pentanol

References

An In-depth Technical Guide to the 1H NMR Spectrum of 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-iodo-3,3-dimethylbutane. Due to the absence of a publicly available experimental spectrum with complete annotation, this document presents a predicted spectrum based on established principles of NMR spectroscopy and typical chemical shift and coupling constant values for analogous structural motifs.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule. The quantitative data for these signals are summarized in the table below.

Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
-C(CH ₃)₃~1.09HSinglet (s)N/A
-CH₂-CH₂-I~1.82HTriplet (t)~8
-CH₂-CH ₂-I~3.22HTriplet (t)~8

Spectral Interpretation and Rationale

The structure of this compound dictates three unique proton environments:

  • The nine protons of the tert-butyl group: These protons are all equivalent due to free rotation around the carbon-carbon single bonds. They are distant from the electronegative iodine atom and are therefore expected to be the most shielded, appearing at the lowest chemical shift (upfield). A typical chemical shift for a tert-butyl group is around 1.0 ppm.[1] Since there are no adjacent protons, this signal will appear as a singlet.

  • The two protons on the carbon adjacent to the tert-butyl group (C2-H₂): These protons are in a methylene (B1212753) group and are deshielded relative to the tert-butyl protons. They are adjacent to another methylene group, and according to the n+1 rule, their signal will be split into a triplet by the two neighboring protons. Their chemical shift is estimated to be around 1.8 ppm.

  • The two protons on the carbon bonded to the iodine atom (C1-H₂): These protons are the most deshielded due to the strong electron-withdrawing inductive effect of the iodine atom. Protons on a carbon adjacent to an iodine atom typically appear in the range of 3.0-4.0 ppm.[2] This signal will be split into a triplet by the two adjacent protons on C2. The vicinal coupling constant (³J) in acyclic alkyl systems is typically in the range of 6-8 Hz.[3]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of this compound.

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Procedure:

    • Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

    • To ensure a homogeneous magnetic field and prevent signal broadening, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5]

    • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A standard high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is suitable for this analysis.

  • Typical Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is sufficient.

    • Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient for ¹H NMR.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide adequate resolution.

    • Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range for organic molecules.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

  • Baseline Correction: A baseline correction is applied to ensure accurate integration.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • Integration: The relative areas under each signal are integrated to determine the proton ratios.

  • Peak Picking: The chemical shift of each peak is determined.

  • Coupling Constant Measurement: The distance in Hertz between the split peaks of a multiplet is measured to determine the coupling constant.

Visualization of Molecular Structure and NMR Signal Relationship

The following diagram illustrates the structure of this compound and the logical connection between its proton environments and their corresponding predicted signals in the ¹H NMR spectrum.

G Predicted 1H NMR Signaling Pathway for this compound cluster_molecule This compound cluster_spectrum Predicted 1H NMR Spectrum C(CH3)3 (CH₃)₃C- CH2_beta -CH₂- C(CH3)3->CH2_beta Signal_A Signal A ~1.0 ppm 9H, s C(CH3)3->Signal_A Corresponds to CH2_alpha -CH₂-I CH2_beta->CH2_alpha Signal_B Signal B ~1.8 ppm 2H, t CH2_beta->Signal_B Corresponds to Signal_C Signal C ~3.2 ppm 2H, t CH2_alpha->Signal_C Corresponds to Signal_B->Signal_C J ≈ 8 Hz

Caption: Predicted ¹H NMR signals for this compound.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical approach to characterizing 1-Iodo-3,3-dimethylbutane using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Due to the current unavailability of experimental or reliably predicted spectral data for this compound in accessible databases, this guide will focus on the theoretical analysis, expected spectral patterns, and a standardized protocol for acquiring the data. The quantitative data presented is illustrative, based on established principles of ¹³C NMR spectroscopy.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound is expected to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of the iodine atom and the steric environment of the tert-butyl group.

Carbon AtomIUPAC Name PositionPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)
C11~ 5 - 15CH₂
C22~ 45 - 55CH₂
C33~ 30 - 40C (quaternary)
C4, C5, C64~ 28 - 35CH₃

Note: The chemical shift values provided in this table are estimates based on analogous structures and general substituent effects in ¹³C NMR spectroscopy. Actual experimental values may vary.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on the following principles:

  • C1 (CH₂-I): This carbon is directly attached to the highly electronegative iodine atom, which is expected to cause a significant downfield shift compared to a terminal methyl group. However, the "heavy atom effect" of iodine can also induce some shielding.

  • C2 (CH₂): This methylene (B1212753) carbon is adjacent to the bulky tert-butyl group and is beta to the iodine atom, placing its resonance at a characteristic downfield position for a methylene group in an aliphatic chain.

  • C3 (C): The quaternary carbon of the tert-butyl group is expected to have a relatively low intensity in a standard proton-decoupled ¹³C NMR spectrum. Its chemical shift is influenced by the surrounding methyl groups.

  • C4, C5, C6 (CH₃): The three methyl carbons of the tert-butyl group are chemically equivalent due to free rotation around the C3-C4, C3-C5, and C3-C6 bonds. Therefore, they are expected to produce a single, more intense signal.

Experimental Protocols

A standard protocol for obtaining a high-quality ¹³C NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Dissolve approximately 50-100 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

  • Field Strength: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) for better signal dispersion and sensitivity.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.

3. Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of carbon chemical shifts for aliphatic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, especially for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

4. DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:

To differentiate between CH, CH₂, and CH₃ groups, DEPT-90 and DEPT-135 experiments should be performed:

  • DEPT-90: This experiment will only show signals for CH (methine) carbons. For this compound, no signals are expected in the DEPT-90 spectrum.

  • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This is crucial for unambiguously assigning the C1, C2, and the C4/C5/C6 signals.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and the logical relationship between each carbon atom and its expected ¹³C NMR signal.

G ¹³C NMR Signal Correlation for this compound cluster_molecule Molecular Structure cluster_spectrum Predicted ¹³C NMR Signals C1 C1H2-I C2 -C2H2- C1->C2 S1 δ ~ 5-15 ppm (C1) C1->S1 C3 C3 C2->C3 S2 δ ~ 45-55 ppm (C2) C2->S2 C4 C4H3 C3->C4 C5 C5H3 C3->C5 C6 C6H3 C3->C6 S3 δ ~ 30-40 ppm (C3) C3->S3 S4 δ ~ 28-35 ppm (C4, C5, C6) C4->S4 C5->S4 C6->S4

¹³C NMR signal assignments for this compound.

Mass Spectrometry of 1-Iodo-3,3-dimethylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1-iodo-3,3-dimethylbutane, also known as neohexyl iodide. Due to the limited availability of a publicly accessible, experimentally derived mass spectrum for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and comparative analysis of similar alkyl iodides. The experimental protocols provided are generalized for the analysis of volatile alkyl halides using gas chromatography-mass spectrometry (GC-MS).

Introduction to the Mass Spectrometry of Alkyl Halides

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting fragmentation pattern is unique to the compound and provides valuable structural information.

For alkyl iodides, the C-I bond is typically the weakest bond in the molecule, leading to characteristic fragmentation pathways. The presence of iodine is also readily identifiable due to its monoisotopic nature (¹²⁷I), which simplifies the interpretation of the mass spectrum as there are no isotopic peaks for the halogen atom itself.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of C-C and C-I bonds. The molecular formula of this compound is C₆H₁₃I, with a molecular weight of approximately 212.07 g/mol .

Predicted Quantitative Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures and relative abundances in the electron ionization mass spectrum of this compound.

m/zProposed Ion FragmentProposed StructurePredicted Relative Abundance
212[C₆H₁₃I]⁺Molecular IonLow
155[C₆H₁₂]⁺Loss of HIModerate
127[I]⁺Iodine cationLow to Moderate
85[C₆H₁₃]⁺Neohexyl cationHigh (likely base peak)
57[C₄H₉]⁺tert-Butyl cationVery High
41[C₃H₅]⁺Allyl cationModerate
29[C₂H₅]⁺Ethyl cationModerate
Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is initiated by the removal of an electron to form the molecular ion, [C₆H₁₃I]⁺. This high-energy ion then undergoes various fragmentation processes.

Fragmentation_Pathway cluster_M Primary Fragmentation cluster_F Secondary Fragmentation M [C₆H₁₃I]⁺˙ m/z = 212 Molecular Ion F1 [C₆H₁₃]⁺ m/z = 85 Neohexyl cation M->F1 - I˙ F9 [C₆H₁₂]⁺˙ m/z = 155 M->F9 - HI F3 [C₄H₉]⁺ m/z = 57 tert-Butyl cation F1->F3 - C₂H₄ F2 [I]˙ F5 [C₃H₅]⁺ m/z = 41 Allyl cation F3->F5 - CH₄ F7 [C₂H₅]⁺ m/z = 29 Ethyl cation F3->F7 - C₂H₄ F4 [C₂H₄I]˙ F6 [CH₃]˙ F8 [HI]

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Standard Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: If analyzing a sample matrix, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the analyte. The final sample should be dissolved in a compatible volatile solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 25-300

Data Analysis
  • Acquire the total ion chromatogram (TIC) and mass spectra of the standards and samples.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the experimental mass spectrum with the predicted fragmentation pattern and the mass spectra of similar compounds for confirmation.

  • For quantitative analysis, construct a calibration curve using the peak areas of the standard solutions.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection into GC Standard_Prep->Injection Sample_Prep Sample Extraction (if needed) Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum_Extraction Mass Spectrum Extraction TIC->Spectrum_Extraction Interpretation Spectral Interpretation Spectrum_Extraction->Interpretation Quantification Quantification Interpretation->Quantification

Caption: General workflow for GC-MS analysis.

Logical Relationship of Fragmentation

The fragmentation of this compound follows logical principles of ion stability. The formation of the highly stable tertiary butyl cation (m/z 57) is a dominant process, which is a common feature in the mass spectra of compounds containing a tert-butyl group. The neohexyl cation (m/z 85) is also expected to be a major fragment due to the relative stability of primary carbocations with alpha-branching.

Logical_Relationship MI Molecular Ion [C₆H₁₃I]⁺˙ Cleavage Bond Cleavage MI->Cleavage Fragments Fragment Ions Cleavage->Fragments Stability Ion Stability Fragments->Stability Base_Peak Base Peak (Most Abundant Ion) Stability->Base_Peak Determines Relative Abundance

Caption: Logical flow of mass spectral fragmentation.

This guide provides a foundational understanding of the mass spectrometry of this compound. For definitive analysis, it is recommended to acquire an experimental mass spectrum of a certified reference standard under the conditions outlined in this document.

An In-depth Technical Guide to the FT-IR Spectrum of 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 1-iodo-3,3-dimethylbutane. Due to the limited public availability of the complete FT-IR spectrum for this specific compound, this guide presents a representative summary of expected vibrational modes based on known group frequencies for alkyl iodides and tert-butyl compounds. This document outlines the probable key spectral features, a detailed experimental protocol for acquiring such a spectrum, and logical diagrams to illustrate the analytical workflow and molecular vibrations.

Data Presentation: Predicted FT-IR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. The frequencies are based on established ranges for similar chemical structures.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2965 - 2870StrongC-H stretching (from methyl and methylene (B1212753) groups)
1470 - 1450MediumC-H bending (scissoring) of the CH₂ group
1395 - 1365Medium-StrongC-H bending (umbrella and symmetric deformation) of the tert-butyl group
1255 - 1200MediumC-C skeletal vibrations of the tert-butyl group[1]
1200 - 1150MediumCH₂-I wagging[2]
~500StrongC-I stretching[1][2][3]

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This section details the methodology for obtaining the FT-IR spectrum of a liquid sample such as this compound.

Objective: To acquire a high-quality FT-IR spectrum of liquid this compound in the mid-infrared range (4000-400 cm⁻¹).

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows

  • This compound sample

  • Pasteur pipette or syringe

  • Appropriate solvent for cleaning (e.g., anhydrous acetone (B3395972) or isopropanol)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Clean the liquid cell windows and spacer with the appropriate solvent and allow them to dry completely.

    • Assemble the demountable cell according to the manufacturer's instructions, ensuring the spacer is correctly placed between the windows.

    • Using a Pasteur pipette or syringe, carefully introduce a small drop of this compound into one of the cell's filling ports.

    • Allow the liquid to fill the cell via capillary action.

    • Secure the cell in the spectrometer's sample holder.

  • Data Acquisition:

    • Set the data acquisition parameters. Typical settings include:

      • Scan range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 (to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the major absorption peaks.

    • Correlate the observed peak frequencies with known vibrational modes of the functional groups present in this compound.

  • Cleaning:

    • Disassemble the liquid cell and clean the windows and spacer thoroughly with the appropriate solvent.

    • Store the cell components in a desiccator to prevent damage to the salt plates.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of FT-IR analysis and the molecular structure with its key vibrational modes.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis instrument_prep Instrument Preparation background_scan Background Scan instrument_prep->background_scan sample_prep Sample Preparation (Liquid Cell) background_scan->sample_prep data_acq Data Acquisition sample_prep->data_acq fourier_transform Fourier Transform data_acq->fourier_transform background_sub Background Subtraction fourier_transform->background_sub spectrum_gen Final Spectrum Generation background_sub->spectrum_gen peak_id Peak Identification spectrum_gen->peak_id interpretation Spectral Interpretation peak_id->interpretation

FT-IR Analysis Workflow

Molecular Structure and Key Vibrations

References

The Unyielding Steric Shield: A Technical Guide to the Reaction Dynamics of Neopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl iodide, a primary alkyl halide, presents a classic yet compelling case study in steric hindrance, fundamentally dictating its reactivity in nucleophilic substitution and elimination reactions. This technical guide provides an in-depth analysis of the steric effects imposed by the bulky terminal tert-butyl group, which dramatically slows bimolecular substitution (SN2) pathways and promotes unimolecular reactions (SN1 and E1) often accompanied by skeletal rearrangement. This document collates quantitative kinetic data, details experimental protocols for studying its reactivity, and provides visual representations of the underlying mechanistic principles to offer a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction: The Neopentyl Anomaly

Neopentyl iodide, or 1-iodo-2,2-dimethylpropane, is a primary alkyl halide, a class of compounds typically highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a sterically demanding tert-butyl group at the carbon adjacent to the reaction center (the β-carbon) creates a significant steric shield. This "neopentyl" structure effectively blocks the required backside attack of a nucleophile, rendering the SN2 pathway exceptionally slow. Consequently, neopentyl iodide serves as a pivotal example of how steric hindrance can override the expected reactivity patterns based solely on substrate class. Understanding its unique behavior is crucial for predicting reaction outcomes and designing synthetic routes in complex molecule synthesis.

Quantitative Analysis of Reactivity

The steric hindrance in neopentyl iodide profoundly impacts its reaction rates compared to other primary alkyl halides. While specific kinetic data for neopentyl iodide is sparse in modern literature, classic studies on analogous neopentyl systems provide a clear quantitative picture of this effect.

Table 1: Comparative SN2 Reaction Rates of Alkyl Halides
Alkyl HalideNucleophileSolventRelative RateRate Constant (k) (M⁻¹s⁻¹)
Methyl BromideEthoxideEthanol~3,000,000-
Ethyl BromideEthoxideEthanol100,0001.7 x 10⁻⁴
n-Propyl BromideEthoxideEthanol10,000-
Neopentyl Bromide *Ethoxide Ethanol 1 ~5 x 10⁻¹⁰

*Data for neopentyl bromide is used as a close proxy for neopentyl iodide to illustrate the magnitude of steric hindrance. The reaction of neopentyl bromide is approximately 100,000 times slower than that of ethyl bromide[1].

Reaction Mechanisms and Steric Effects

The reactivity of neopentyl iodide is a tale of two competing pathways, both heavily influenced by its unique structure.

The Prohibitively Slow SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction requires a nucleophile to approach the electrophilic α-carbon from the side opposite to the leaving group (backside attack). In neopentyl iodide, the bulky tert-butyl group at the β-position effectively blocks this trajectory. The methyl groups of the tert-butyl moiety create a steric wall that prevents the nucleophile from reaching the reaction center.

This high-energy transition state is illustrated in the following diagram:

Caption: Steric hindrance in the SN2 transition state of neopentyl iodide.

The SN1/E1 Pathway with Rearrangement

Due to the slow rate of the SN2 reaction, under conditions that favor unimolecular reactions (polar protic solvents, heat), neopentyl iodide can undergo solvolysis via an SN1 or E1 pathway. A key feature of this process is the rearrangement of the initially formed, unstable primary carbocation to a more stable tertiary carbocation through a 1,2-methyl shift.

The general mechanism is as follows:

SN1_E1_Rearrangement Start Neopentyl Iodide PrimaryCarbocation Primary Carbocation (Unstable) Start->PrimaryCarbocation Slow, Rate- Determining Step (-I⁻) TertiaryCarbocation Tertiary Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation Fast 1,2-Methyl Shift SN1_Product SN1 Product (Rearranged Alcohol/Ether) TertiaryCarbocation->SN1_Product + Nucleophile (e.g., H₂O, ROH) - H⁺ E1_Product E1 Product (Alkene) TertiaryCarbocation->E1_Product - H⁺ (Elimination) Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reactants Prepare solutions of Neopentyl Iodide and Nucleophile (e.g., NaN₃) in a suitable solvent (e.g., DMSO). Temp_Control Equilibrate reactant solutions to the desired reaction temperature (e.g., 100°C) in an oil bath. Reactants->Temp_Control Mixing Mix the solutions to initiate the reaction. Temp_Control->Mixing Sampling Withdraw aliquots from the reaction mixture at regular time intervals. Mixing->Sampling Quenching Immediately quench the reaction in each aliquot (e.g., by dilution in cold solvent). Sampling->Quenching Analysis_Method Analyze the concentration of reactant or product in each aliquot using a suitable method (e.g., NMR spectroscopy, Gas Chromatography). Quenching->Analysis_Method Data_Plotting Plot concentration vs. time. Analysis_Method->Data_Plotting Rate_Calculation Calculate the rate constant (k) from the slope of the line (for a pseudo-first-order reaction). Data_Plotting->Rate_Calculation

References

The Neopentyl Group: An In-depth Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neopentyl group, systematically named the 2,2-dimethylpropyl group, is a sterically demanding alkyl substituent with distinct electronic properties that significantly influence molecular reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of the neopentyl group, presenting quantitative data, detailed experimental methodologies for their determination, and visualizations of relevant biological pathways and synthetic workflows.

Core Electronic Properties of the Neopentyl Group

The electronic influence of the neopentyl group is a combination of its inductive effect, steric hindrance, and hyperconjugation.

Inductive Effect: As an alkyl group, the neopentyl moiety is generally considered to be electron-donating (+I effect). This donation of electron density occurs through the sigma (σ) bonds of the carbon framework. However, the electron-donating ability is modulated by the branching at the β-position.

Steric Hindrance: The most prominent feature of the neopentyl group is its significant steric bulk. The quaternary carbon atom at the β-position, bonded to three methyl groups, creates a sterically congested environment. This bulkiness can hinder the approach of reagents, influence transition state geometries, and dictate the regioselectivity and stereoselectivity of chemical reactions. In drug design, this steric hindrance can be strategically employed to enhance selectivity for a particular biological target or to protect a molecule from metabolic degradation.

Hyperconjugation: Hyperconjugation, the delocalization of σ-electrons into adjacent empty or partially filled p-orbitals or π-orbitals, also contributes to the electronic character of the neopentyl group. The C-H and C-C σ-bonds of the neopentyl group can interact with adjacent electron-deficient centers, providing a stabilizing effect.

Quantitative Description of Electronic Effects

The electronic effects of substituents are often quantified using linear free-energy relationships (LFERs), most notably through Hammett and Taft parameters.

Taft Parameters

The Taft equation separates the electronic influence of a substituent into polar (inductive) and steric components.

  • Taft Polar Substituent Constant (σ): This parameter quantifies the inductive effect of a substituent. For the neopentyl group, the σ value is -0.165 . The negative value confirms its electron-donating nature via induction.

  • Taft Steric Parameter (Es): This parameter quantifies the steric effect of a substituent. The Es value for the neopentyl group is -1.74 . The large negative value highlights the significant steric hindrance it imposes.

Hammett Parameters
  • σm (meta): -0.10

  • σp (para): -0.20

The negative values indicate that, like the tert-butyl group, the neopentyl group is expected to be an electron-donating group when attached to an aromatic ring.

Table 1: Quantitative Electronic Parameters of the Neopentyl Group and Related Substituents

ParameterNeopentyltert-ButylMethyl
Taft σ* -0.165-0.300.00
Taft Es -1.74-2.78-1.24
Hammett σm Not available-0.10-0.07
Hammett σp Not available-0.20-0.17

Experimental Protocols for Determining Electronic Parameters

The following sections outline the detailed methodologies for the experimental determination of Taft and Hammett constants.

Determination of Taft Polar (σ*) and Steric (Es) Constants

The determination of Taft parameters is based on the differential rates of hydrolysis of aliphatic esters under acidic and basic conditions.

Principle: The rate of acid-catalyzed hydrolysis of an ester is assumed to be primarily influenced by steric effects, while the rate of base-catalyzed hydrolysis is influenced by both steric and polar (inductive) effects. By comparing the rates of these two reactions for a series of esters with different substituents, the polar and steric effects can be separated.

Experimental Workflow:

  • Synthesis of Esters: A series of methyl esters (R-COOCH₃), where R is the substituent of interest (e.g., neopentyl), and a reference ester (e.g., methyl acetate, R = CH₃) are synthesized and purified.

  • Kinetic Measurements - Acid-Catalyzed Hydrolysis:

    • A solution of the ester in a suitable solvent (e.g., aqueous acetone) containing a strong acid (e.g., HCl) is prepared and maintained at a constant temperature.

    • Aliquots of the reaction mixture are withdrawn at regular time intervals.

    • The concentration of the carboxylic acid produced is determined by titration with a standardized solution of sodium hydroxide.

    • The rate constant for the acid-catalyzed hydrolysis (kA) is determined from the kinetic data.

  • Kinetic Measurements - Base-Catalyzed Hydrolysis:

    • A solution of the ester in the same solvent containing a strong base (e.g., NaOH) is prepared and maintained at the same constant temperature.

    • The disappearance of the base is monitored over time by titrating aliquots with a standardized solution of a strong acid.

    • The rate constant for the base-catalyzed hydrolysis (kB) is determined.

  • Calculation of Es and σ*:

    • The steric parameter (Es) is calculated from the rate of acid-catalyzed hydrolysis relative to the reference (methyl): Es = log(kA / kA,ref)

    • The polar parameter (σ) is then calculated by correcting the base-catalyzed hydrolysis rate for steric effects: σ = (1/2.48) * [log(kB / kB,ref) - log(kA / kA,ref)] (The factor 2.48 is an empirically derived scaling factor).

Determination of Hammett Substituent Constants (σ)

Hammett constants are determined from the acid dissociation constants (Ka) of a series of substituted benzoic acids in water at 25°C.

Principle: The acidity of a substituted benzoic acid is influenced by the electronic effect of the substituent. Electron-withdrawing groups increase acidity (larger Ka), while electron-donating groups decrease acidity (smaller Ka).

Experimental Workflow:

  • Synthesis of Substituted Benzoic Acids: The meta- or para-neopentylbenzoic acid and the unsubstituted benzoic acid are synthesized and purified.

  • Determination of pKa:

    • A standard solution of the benzoic acid derivative is prepared in water.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a pH meter to monitor the pH.

    • A titration curve (pH vs. volume of base added) is constructed.

    • The pKa is determined as the pH at the half-equivalence point.

  • Calculation of σ:

    • The Hammett substituent constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Visualizing the Role of the Neopentyl Group

The steric and electronic properties of the neopentyl group are often exploited in drug design. One such area is the development of inhibitors for signaling pathways implicated in cancer, such as the Hedgehog pathway.

Hedgehog Signaling Pathway and Smoothened (SMO) Inhibition

The Hedgehog signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers. A key protein in this pathway is Smoothened (SMO). Inhibitors of SMO are effective anticancer agents. The binding of these inhibitors is often influenced by steric interactions within the binding pocket of the SMO protein. The bulky neopentyl group can be incorporated into inhibitor scaffolds to enhance binding affinity and selectivity.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds and inactivates SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters and promotes cleavage GLI (Active) GLI (Active) Target Gene Transcription Target Gene Transcription GLI (Active)->Target Gene Transcription Promotes Neopentyl-containing SMO Inhibitor Neopentyl-containing SMO Inhibitor Neopentyl-containing SMO Inhibitor->SMO Inhibits (Steric & Electronic Effects)

Caption: Hedgehog signaling pathway and the mechanism of a neopentyl-containing SMO inhibitor.

Experimental Workflow: Synthesis of a Neopentyl-Containing Active Pharmaceutical Ingredient (API)

The synthesis of complex molecules containing a neopentyl group often involves multiple steps. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical neopentyl-containing API, highlighting key transformations and purification steps.

API_Synthesis_Workflow cluster_synthesis Multi-step Synthesis cluster_purification Purification and Isolation Start Starting Material (with neopentyl precursor) Step1 Step 1: Functional Group Interconversion Start->Step1 Step2 Step 2: C-C Bond Formation (e.g., Grignard, Suzuki) Step1->Step2 Step1->Step2 Introduce complexity Step3 Step 3: Cyclization / Ring Formation Step2->Step3 Step4 Step 4: Final Functionalization Step3->Step4 Step3->Step4 Build core scaffold Crude_API Crude API Step4->Crude_API Extraction Work-up and Extraction Crude_API->Extraction Crude_API->Extraction Remove impurities Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Chromatography->Crystallization Achieve high purity Final_API Pure API Crystallization->Final_API

Caption: Generalized workflow for the synthesis of a neopentyl-containing API.

Conclusion

The neopentyl group is a valuable substituent in organic chemistry and medicinal chemistry, imparting unique electronic and steric properties to molecules. Its electron-donating inductive effect and significant steric bulk, quantified by Taft parameters, allow for the fine-tuning of reactivity and the strategic design of molecules with desired properties. Understanding the fundamental electronic characteristics of the neopentyl group is essential for its effective application in the development of new chemical entities and therapeutic agents.

Stability and Storage of 1-Iodo-3,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for 1-Iodo-3,3-dimethylbutane. Due to the inherent reactivity of the carbon-iodine bond, proper handling and storage are critical to maintain the purity and integrity of this compound for research and development applications. This document outlines the known stability profile, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Profile

This compound is a primary alkyl iodide and, like other compounds in this class, its stability is primarily influenced by its sensitivity to light and, to a lesser extent, heat. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage.

Key Stability Concerns:

  • Photosensitivity: The primary degradation pathway for this compound is homolytic cleavage of the C-I bond upon exposure to light, particularly in the UV-visible spectrum. This generates a neopentyl radical and an iodine radical. The subsequent reaction of iodine radicals leads to the formation of molecular iodine (I₂), which imparts a characteristic violet or brown color to the compound upon decomposition.

  • Thermal Lability: While more stable than tertiary alkyl iodides, this compound can undergo thermal decomposition, especially at elevated temperatures. The degradation pathway is similar to photodegradation, involving the cleavage of the C-I bond.

  • Oxidative Degradation: The presence of oxygen can potentially accelerate decomposition, particularly in the presence of light or heat, through radical-mediated oxidation processes.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal decomposition.
Light Exposure Store in amber glass bottles or containers wrapped in aluminum foil.To protect from light and prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidative degradation.
Container Tightly sealed glass containers.To prevent volatilization and exposure to moisture and air.
Stabilizers For long-term storage, consider the addition of a stabilizer such as copper powder or a few crystals of sodium thiosulfate.To scavenge any iodine that may form and inhibit further decomposition. A reddish color in the liquid indicates the formation of iodine.

Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Minimize exposure to light during handling and experimental procedures.

Decomposition Pathway

The primary decomposition of this compound is initiated by the cleavage of the carbon-iodine bond.

DecompositionPathway This compound This compound Neopentyl_Radical Neopentyl Radical This compound->Neopentyl_Radical Light (hν) or Heat (Δ) Iodine_Radical Iodine Radical This compound->Iodine_Radical Light (hν) or Heat (Δ) Side_Products Radical-Mediated Side Products Neopentyl_Radical->Side_Products Molecular_Iodine Molecular Iodine (I₂) Iodine_Radical->Molecular_Iodine Dimerization

Primary decomposition pathway of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Experimental Workflow for Photostability Testing

PhotostabilityWorkflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Prepare_Solution Prepare a solution of This compound in a suitable solvent (e.g., acetonitrile). Aliquot Aliquot into transparent and light-protected (foil-wrapped) vials. Prepare_Solution->Aliquot Expose_Light Expose transparent vials to a controlled light source (ICH Q1B). Aliquot->Expose_Light Store_Dark Store foil-wrapped vials alongside as dark controls. Aliquot->Store_Dark Sample_Timepoints Withdraw samples at predetermined time intervals. Expose_Light->Sample_Timepoints Store_Dark->Sample_Timepoints HPLC_Analysis Analyze samples by a stability-indicating HPLC method. Sample_Timepoints->HPLC_Analysis Quantify Quantify the remaining This compound and any degradation products. HPLC_Analysis->Quantify

Workflow for conducting a photostability study.
Forced Degradation (Stress Testing) Protocol

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated photostability chamber (ICH Q1B compliant)

  • Calibrated oven

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Photolytic Degradation:

    • Transfer 1 mL of the stock solution into a transparent quartz cuvette or vial.

    • Expose the sample to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare a dark control by wrapping a similar vial in aluminum foil and placing it alongside the exposed sample.

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours) for analysis.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a glass vial and seal it.

    • Place the vial in a calibrated oven at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 24, 48, 72, and 96 hours) for analysis.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at appropriate time intervals, neutralize with 0.1 N NaOH, and dilute with the mobile phase before analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at appropriate time intervals, neutralize with 0.1 N HCl, and dilute with the mobile phase before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature.

    • Withdraw aliquots at appropriate time intervals for analysis.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in Water.
Mobile Phase B 0.1% Formic acid in Acetonitrile.
Gradient Elution Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 210 nm.
Injection Volume 10 µL.

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of stability testing.

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. Its primary sensitivity to light necessitates careful handling and storage in dark, cool conditions, preferably under an inert atmosphere. The use of stabilizers may be warranted for long-term storage. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and to develop a deeper understanding of the degradation profile of this compound under specific experimental conditions.

IUPAC name for CC(C)(C)CCI

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical compound with the structure CC(C)(C)CCI reveals its formal IUPAC nomenclature and its role as a synthetic building block in chemical research. This technical guide serves as a resource for researchers, scientists, and professionals in chemical and materials development, providing essential data, experimental protocols, and logical workflows associated with this compound.

IUPAC Nomenclature

The chemical structure CC(C)(C)CCI is identified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as 1-iodo-3,3-dimethylbutane . This name is derived by identifying the longest carbon chain, which is a four-carbon chain (butane), and numbering it to assign the lowest possible locant to the principal functional group, the iodine atom. Consequently, the iodine is at position 1, and two methyl groups are located at position 3. The compound is also commonly known as neopentyl iodide.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its steric hindrance, due to the bulky tert-butyl group adjacent to the iodinated carbon, significantly influences its chemical reactivity, particularly in nucleophilic substitution reactions. A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C6H13I
Molecular Weight 212.07 g/mol
Boiling Point 148 °C (at 760 mmHg)
Density 1.45 g/cm³
Refractive Index (n²⁰/D) 1.506
CAS Number 15501-33-4

Synthesis and Experimental Protocols

This compound is typically synthesized from neopentyl alcohol (2,2-dimethyl-1-propanol). The conversion involves the substitution of the hydroxyl group with an iodine atom. A common and effective method utilizes triphenylphosphine (B44618), iodine, and imidazole (B134444).

Synthesis from Neopentyl Alcohol

This protocol describes the conversion of neopentyl alcohol to this compound using a triphenylphosphine-iodine system. This method is favored for its mild conditions and high yields.

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine triphenylphosphine (1.2 equivalents), imidazole (1.2 equivalents), and a suitable solvent such as dichloromethane (B109758) or acetonitrile.

  • Reaction Initiation: Cool the flask in an ice bath to 0 °C. Add iodine (I₂) (1.1 equivalents) to the stirred solution in small portions. The reaction is exothermic and results in the formation of the phosphonium (B103445) iodide complex.

  • Substrate Addition: Once the iodine has been added and the mixture is homogeneous, add neopentyl alcohol (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Chemical Reactivity and Applications

The primary utility of this compound in research is as a sterically hindered alkyl halide.

  • Nucleophilic Substitution Studies: Due to the bulky neopentyl group, this compound is highly resistant to SN2 reactions. It serves as a classic substrate for studying SN2 reaction mechanisms and the influence of steric hindrance on reaction rates. It will, however, undergo SN1 reactions if a stable carbocation can be formed, often involving a rearrangement.

  • Organometallic Chemistry: It can be used to form the corresponding Grignard reagent, neopentylmagnesium iodide, by reacting with magnesium metal. This reagent is a source of a sterically demanding neopentyl nucleophile used in organic synthesis.

The logical workflow for the synthesis of this compound is visualized below.

Synthesis_Workflow reagents Triphenylphosphine (PPh3) + Imidazole + Iodine (I2) reaction_mix Reaction Mixture (0 °C to RT) reagents->reaction_mix solvent Dichloromethane (DCM) solvent->reaction_mix alcohol Neopentyl Alcohol (Starting Material) alcohol->reaction_mix workup Aqueous Work-up (Na2S2O3, Brine) reaction_mix->workup Stir 12-24h purification Purification (Distillation) workup->purification product This compound (Final Product) purification->product

Caption: Synthesis workflow for this compound.

Conclusion

This compound, or neopentyl iodide, is a valuable compound for academic and industrial research, primarily as a sterically hindered substrate for studying reaction mechanisms and as a precursor for organometallic reagents. While not directly implicated in drug development as a core scaffold, its unique structural properties make it an important tool for synthetic and physical organic chemists. The protocols and data provided herein offer a foundational guide for its synthesis and application.

Methodological & Application

Application Notes and Protocols: 1-Iodo-3,3-dimethylbutane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-3,3-dimethylbutane, also known as neopentyl iodide, is a sterically hindered primary alkyl halide. Its unique structure, featuring a bulky tert-butyl group at the β-carbon, profoundly influences its reactivity in nucleophilic substitution reactions. This document provides a comprehensive overview of the reactivity of this compound, including quantitative data on its reaction kinetics, and detailed experimental protocols for its use in various nucleophilic substitution reactions.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, crucial for the construction of complex molecules in drug discovery and development. The reactivity of the substrate in these reactions is highly dependent on its structure. This compound presents a classic case of extreme steric hindrance, which significantly retards the rate of bimolecular nucleophilic substitution (SN2) reactions. Unimolecular nucleophilic substitution (SN1) pathways are also disfavored due to the instability of the resulting primary carbocation, though they can occur under specific conditions, often accompanied by rearrangement.[1][2] Despite its low reactivity, the iodine atom in this compound serves as an excellent leaving group, making it a more reactive substrate compared to other neopentyl halides and even some sulfonates in certain contexts.[3] These application notes aim to provide researchers with the necessary data and protocols to effectively utilize this compound in their synthetic endeavors.

Data Presentation

The following tables summarize the available quantitative data for the reactivity of this compound and related neopentyl derivatives in nucleophilic substitution reactions.

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides with LiCl in Acetone.

SubstrateRelative Rate
Methyl bromideHigh
Ethyl bromide1.0
n-Propyl bromide0.8
Isobutyl bromide0.036
Neopentyl bromide 0.00001

This table illustrates the profound impact of steric hindrance on the SN2 reaction rate, with neopentyl bromide being exceptionally unreactive.

Table 2: Kinetic Data for the Reaction of Neopentyl Derivatives with Sodium Azide (B81097) in DMSO at 100°C. [3]

Neopentyl Derivative (Np-X)Half-life (t1/2) in minutes
Np-OTf (Triflate)~5
Np-I (Iodide) ~28
Np-Br (Bromide)~120
Np-OTs (Tosylate)~300
Np-OMs (Mesylate)~1800
Np-Cl (Chloride)>4000

This data highlights the superior reactivity of this compound compared to other neopentyl halides (except for the highly reactive triflate) and common sulfonate leaving groups in an SN2 reaction with azide.[3]

Reaction Mechanisms and Experimental Workflows

The steric hindrance in this compound dictates the plausible reaction pathways.

SN2_Pathway cluster_SN2 SN2 Pathway (Extremely Slow) Nu Nu⁻ TS [Nu---C(H)₂---I]⁻   | C(CH₃)₃ Nu->TS Backside Attack (Sterically Hindered) Substrate C(CH₃)₃CH₂-I Substrate->TS Product C(CH₃)₃CH₂-Nu TS->Product Leaving_Group I⁻ TS->Leaving_Group

SN2 reaction pathway for this compound.

SN1_Pathway cluster_SN1 SN1 Pathway with Rearrangement Start C(CH₃)₃CH₂-I Carbocation1 C(CH₃)₃CH₂⁺ (Primary Carbocation - Unstable) Start->Carbocation1 Slow Rearrangement 1,2-Hydride Shift Carbocation1->Rearrangement Carbocation2 (CH₃)₂C⁺CH₂CH₃ (Tertiary Carbocation - Stable) Rearrangement->Carbocation2 Product_SN1 Product(s) from Tertiary Carbocation Carbocation2->Product_SN1 Nu⁻ attack

SN1 reaction pathway with carbocation rearrangement.

Experimental_Workflow cluster_workflow General Experimental Workflow A Reaction Setup (Substrate, Nucleophile, Solvent) B Reaction Conditions (Temperature, Time) A->B C Monitoring (TLC, GC, NMR) B->C D Work-up (Quenching, Extraction) C->D E Purification (Chromatography, Distillation) D->E F Characterization (NMR, MS, IR) E->F

A generalized experimental workflow.

Experimental Protocols

The following protocols are provided as a guide for conducting nucleophilic substitution reactions with this compound. Due to the low reactivity of the substrate, prolonged reaction times and elevated temperatures are often necessary.

Protocol 1: Synthesis of 3,3-Dimethylbutyl Azide

This protocol is adapted from kinetic studies on neopentyl derivatives.[3]

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMSO.

  • To the stirred solution, add sodium azide.

  • Heat the reaction mixture to 100°C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylbutyl azide.

  • Purification can be achieved by vacuum distillation.

Protocol 2: Williamson Ether Synthesis of Ethyl 3,3-Dimethylbutyl Ether

This protocol is a general procedure adapted for a sterically hindered substrate.

Materials:

  • This compound (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Add this compound to the solution.

  • Heat the mixture to reflux and maintain for 48-72 hours. Monitor the reaction by GC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by distillation.

Protocol 3: Synthesis of 3,3-Dimethylbutyl Thiophenyl Ether

This protocol is a general procedure for the synthesis of thioethers.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, add a solution of thiophenol in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add this compound to the resulting sodium thiophenoxide solution.

  • Heat the reaction mixture to reflux for 24-48 hours. Monitor by TLC.

  • Cool the mixture to 0°C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica (B1680970) gel.

Protocol 4: Synthesis of 4,4-Dimethylpentanenitrile

This protocol describes the synthesis of a nitrile from an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide in anhydrous DMSO. Caution: Sodium cyanide is highly toxic.

  • Add this compound to the solution.

  • Heat the mixture to 100-120°C for 48-72 hours under an inert atmosphere. Monitor the reaction by GC.

  • Cool the reaction to room temperature and pour into a mixture of water and diethyl ether.

  • Separate the organic layer and wash thoroughly with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude nitrile by vacuum distillation.

Conclusion

This compound is a challenging substrate for nucleophilic substitution reactions due to severe steric hindrance. However, with the appropriate choice of reaction conditions, such as elevated temperatures, prolonged reaction times, and polar aprotic solvents, it can be successfully employed in the synthesis of a variety of neopentyl-containing compounds. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the strategic incorporation of the neopentyl moiety into target molecules.

References

Application Note: Formation of 3,3-Dimethylbutylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of 3,3-dimethylbutylmagnesium iodide, a Grignard reagent derived from 1-iodo-3,3-dimethylbutane, presents a case study in the preparation of sterically hindered organomagnesium halides. The bulky neopentyl group ((CH₃)₃CCH₂CH₂-) introduces steric hindrance that can affect the rate of Grignard reagent formation. However, the high reactivity of the carbon-iodine bond facilitates this reaction. This document provides detailed protocols and application notes for the successful synthesis of 3,3-dimethylbutylmagnesium iodide, addressing the challenges posed by its structure.

Reaction Principle

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide. In the case of this compound, the reaction proceeds as follows:

(CH₃)₃CCH₂CH₂I + Mg → (CH₃)₃CCH₂CH₂MgI

This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. Due to the steric hindrance of the neopentyl group, initiation of the reaction may be slower than for unhindered primary alkyl halides. However, the use of a highly reactive alkyl iodide as the starting material generally ensures a good yield.

Key Considerations

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.[1][2]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction.[3] Activation of the magnesium is crucial for successful and timely initiation. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring of the dry magnesium.

  • Reaction Initiation: The initiation of the Grignard reaction is an exothermic process. Once initiated, the reaction rate should be carefully controlled by the rate of addition of the alkyl halide and, if necessary, by external cooling.

  • Side Reactions: The primary side reaction of concern is Wurtz coupling, where the formed Grignard reagent reacts with the starting alkyl halide to form a dimer. This can be minimized by slow addition of the alkyl halide and maintaining a dilute solution.

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the formation of Grignard reagents from sterically hindered primary alkyl iodides, based on data for closely related neopentyl halides.

ParameterValueReference
Substrate This compoundN/A
Magnesium 1.1 - 1.5 equivalents
Solvent Anhydrous Diethyl Ether or THF[3]
Initiator Iodine (catalytic amount)
Reaction Temperature Room Temperature to gentle reflux
Reaction Time 1 - 3 hours post-initiation
Expected Yield 80 - 95%

Experimental Protocol

Materials:

  • This compound (CAS 15672-88-5)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Flame-dry or oven-dry all glassware and allow to cool to room temperature under a stream of inert gas.

    • Assemble a three-necked flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add a single crystal of iodine to the flask. The iodine will react with the magnesium surface, creating a fresh, active surface.

  • Reaction Initiation:

    • Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent in the dropping funnel.

    • Add a small amount (approximately 10%) of the this compound solution to the magnesium suspension.

    • Gently warm the mixture with a heating mantle or by hand to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubble formation on the magnesium surface, and the solution turning cloudy and gray.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, cool the flask with a water bath.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.

  • Confirmation and Use:

    • The resulting gray-to-brownish solution is the 3,3-dimethylbutylmagnesium iodide Grignard reagent.

    • The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline).

    • The freshly prepared Grignard reagent is now ready for use in subsequent reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use setup Apparatus Setup (Flame-dried glassware, inert atmosphere) mg_prep Magnesium Activation (Mg turnings + Iodine crystal) setup->mg_prep initiation Initiation (Add small amount of alkyl iodide, gentle warming) mg_prep->initiation addition Slow Addition (Dropwise addition of remaining alkyl iodide) initiation->addition reflux Completion (Stirring/reflux for 1-2 hours) addition->reflux product 3,3-Dimethylbutylmagnesium Iodide Solution reflux->product titration Titration (Optional) (Determine concentration) product->titration use Use in Subsequent Reaction product->use reaction_pathway cluster_reactants Reactants cluster_products Products alkyl_iodide This compound ((CH₃)₃CCH₂CH₂I) grignard 3,3-Dimethylbutylmagnesium Iodide ((CH₃)₃CCH₂CH₂MgI) alkyl_iodide->grignard + Mg wurtz Wurtz Coupling Product (Side Reaction) ((CH₃)₃CCH₂CH₂(CH₂)₂C(CH₃)₃) alkyl_iodide->wurtz + (CH₃)₃CCH₂CH₂MgI magnesium Magnesium (Mg) magnesium->grignard grignard->wurtz

References

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling with 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed cross-coupling reactions of 1-iodo-3,3-dimethylbutane (neohexyl iodide). This sterically hindered primary alkyl iodide is a valuable building block in organic synthesis, particularly for introducing the bulky 3,3-dimethylbutyl (neohexyl) group, a motif increasingly found in pharmaceuticals and agrochemicals to enhance metabolic stability and lipophilicity. Nickel catalysis offers a cost-effective and often more reactive alternative to palladium-based systems for the coupling of challenging alkyl electrophiles.

This document covers several key nickel-catalyzed cross-coupling methodologies, including Kumada, Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. For each method, a general protocol, a summary of representative quantitative data, and a mechanistic workflow are provided to guide researchers in the successful application of these transformations.

Nickel-Catalyzed Kumada Coupling

The Kumada coupling is a powerful C-C bond-forming reaction between an organomagnesium reagent (Grignard reagent) and an organic halide. Nickel catalysis is particularly effective for coupling alkyl halides like this compound with aryl Grignard reagents. The addition of 1,3-dienes has been shown to significantly improve the efficiency of this transformation.

Quantitative Data
EntryAryl Grignard ReagentNi-catalystLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Phenylmagnesium bromideNiCl₂1,3-ButadieneTHF25392
24-Methylphenylmagnesium bromideNi(acac)₂IsopreneTHF25388
34-Methoxyphenylmagnesium bromideNiCl₂1,3-ButadieneTHF0595
42-Thienylmagnesium chlorideNiCl₂1,3-ButadieneTHF25478

Data is representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: General Procedure for Ni-Catalyzed Kumada Coupling
  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the nickel catalyst (e.g., NiCl₂, 3 mol%).

  • Add the solvent (e.g., anhydrous THF, 0.2 M relative to the alkyl halide).

  • Add the 1,3-diene additive (e.g., 1,3-butadiene, 1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C).

  • Slowly add the aryl Grignard reagent (1.2 equiv) to the stirred suspension.

  • Add this compound (1.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature for the indicated time, monitoring progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Workflow Diagram

Kumada_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_catalyst Ni Catalyst + Additive in Solvent reaction_mixture Reaction Mixture setup_catalyst->reaction_mixture setup_grignard Aryl Grignard Reagent setup_grignard->reaction_mixture setup_iodide This compound setup_iodide->reaction_mixture workup_quench Quench (aq. NH4Cl) reaction_mixture->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Purification workup_extract->workup_purify product Coupled Product workup_purify->product

Caption: Experimental workflow for the Nickel-Catalyzed Kumada Coupling.

Nickel-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. While palladium is the most common catalyst, nickel-based systems have gained traction for their ability to couple unactivated alkyl halides.[1]

Quantitative Data
EntryArylboronic AcidNi-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidNiCl₂(PCy₃)₂-K₃PO₄2-MeTHF1001285
24-Tolylboronic acidNi(COD)₂PCy₃K₃PO₄t-Amyl alcohol1001289
34-Methoxyphenylboronic acidNiCl₂(PCy₃)₂-K₃PO₄2-MeTHF1001291
43-Thienylboronic acidNi(COD)₂PCy₃K₃PO₄t-Amyl alcohol1001275

Data is representative and may vary based on specific reaction conditions and scale.[1]

Experimental Protocol: General Procedure for Ni-Catalyzed Suzuki-Miyaura Coupling
  • In a glovebox, to a vial add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the solvent (e.g., 2-MeTHF or t-amyl alcohol, 0.5 M relative to the alkyl halide).

  • Add this compound (1.0 equiv).

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a preheated oil bath at the specified temperature and stir for the indicated time.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Workflow Diagram

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification setup_reagents Ni-Catalyst + Arylboronic Acid + Base reaction_mixture Heating & Stirring setup_reagents->reaction_mixture setup_iodide This compound in Solvent setup_iodide->reaction_mixture workup_extraction Aqueous Workup & Extraction reaction_mixture->workup_extraction workup_purify Column Chromatography workup_extraction->workup_purify product Coupled Product workup_purify->product

Caption: Experimental workflow for the Nickel-Catalyzed Suzuki-Miyaura Coupling.

Nickel-Catalyzed Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Nickel catalysis is highly effective for the cross-coupling of unactivated alkyl halides, including secondary and sterically hindered primary iodides.[2][3]

Quantitative Data
EntryArylzinc ReagentNi-catalystLigandSolventTemp. (°C)Time (h)Yield (%)
1Phenylzinc chlorideNiCl₂TerpyridineDMA251288
24-Fluorophenylzinc chlorideNiCl₂TerpyridineDMA251285
34-(Trifluoromethyl)phenylzinc chlorideNiCl₂TerpyridineDMA251482
42-Naphthylzinc chlorideNiCl₂TerpyridineDMA251679

Data is representative and may vary based on specific reaction conditions and scale.[2][3]

Experimental Protocol: General Procedure for Ni-Catalyzed Negishi Coupling
  • Prepare the arylzinc reagent in a separate flask by reacting the corresponding aryl iodide with activated zinc dust in an appropriate solvent (e.g., THF).

  • To a separate flame-dried Schlenk tube under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂, 5 mol%) and the ligand (e.g., terpyridine, 5 mol%).

  • Add the solvent (e.g., anhydrous DMA, 0.5 M relative to the alkyl halide).

  • Add the solution of the arylzinc reagent (1.5 equiv) to the catalyst mixture.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the specified duration.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

Workflow Diagram

Negishi_Coupling cluster_reagent_prep Reagent Preparation cluster_reaction_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep_zinc Aryl Iodide + Zn dust -> Arylzinc Reagent reaction_mixture Addition of Arylzinc & Alkyl Iodide prep_zinc->reaction_mixture setup_catalyst Ni-Catalyst + Ligand in Solvent setup_catalyst->reaction_mixture workup Quench, Extraction, Purification reaction_mixture->workup product Coupled Product workup->product

Caption: Experimental workflow for the Nickel-Catalyzed Negishi Coupling.

Nickel-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. While palladium catalysis is prevalent, nickel-based systems offer a cost-effective alternative, particularly for the amination of challenging electrophiles.

Quantitative Data
EntryAmineNi-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineNi(COD)₂IPr·HClNaOtBuDioxane80375
2MorpholineNi(COD)₂SIPr·HClNaOtBuDioxane80395
3n-ButylamineNi(COD)₂IPr·HClNaOtBuDioxane80468
4IndolineNi(COD)₂SIPr·HClNaOtBuDioxane80582

Data is representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: General Procedure for Ni-Catalyzed Buchwald-Hartwig Amination
  • In a glovebox, charge a vial with the nickel precatalyst (e.g., Ni(COD)₂, 5 mol%), the N-heterocyclic carbene (NHC) ligand precursor (e.g., SIPr·HCl, 10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the solvent (e.g., anhydrous dioxane, 0.2 M relative to the alkyl halide).

  • Add the amine (1.2 equiv).

  • Add this compound (1.0 equiv).

  • Seal the vial and heat with stirring in an oil bath at the specified temperature for the indicated time.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Workflow Diagram

Buchwald_Hartwig_Amination cluster_setup Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification setup_reagents Ni-Catalyst + Ligand + Base reaction_mixture Heating & Stirring setup_reagents->reaction_mixture setup_reactants Amine + this compound in Solvent setup_reactants->reaction_mixture workup_filtration Filtration through Celite reaction_mixture->workup_filtration workup_purify Column Chromatography workup_filtration->workup_purify product Aminated Product workup_purify->product

Caption: Experimental workflow for the Nickel-Catalyzed Buchwald-Hartwig Amination.

Mechanistic Considerations

Nickel-catalyzed cross-coupling reactions with alkyl halides can proceed through various mechanistic pathways. For sterically hindered primary halides like this compound, a radical mechanism is often proposed. The catalytic cycle typically involves the formation of a Ni(I) species, which then undergoes oxidative addition with the alkyl iodide to generate a Ni(III) intermediate, followed by reductive elimination to form the product and regenerate a Ni(I) species.

General Mechanistic Cycle

Mechanistic_Cycle cluster_reactants Reactants Ni0 Ni(0)Ln NiI [R¹-Ni(I)Ln]+ Ni0->NiI Oxidative Addition (R¹-M) NiIII [R¹-Ni(III)(R²)ILn]+ NiI->NiIII Oxidative Addition (R²-I) NiIII->NiI Reductive Elimination Product R¹-R² NiIII->Product R1M R¹-M R1M->Ni0 R2I This compound (R²-I) R2I->NiI

Caption: A plausible catalytic cycle for Nickel-catalyzed cross-coupling.

Note: The actual mechanism can be more complex and may vary depending on the specific reaction conditions, ligands, and additives used. Researchers are encouraged to consult the primary literature for detailed mechanistic studies relevant to their specific application.

References

Applications of 1-Iodo-3,3-dimethylbutane in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodo-3,3-dimethylbutane, also known as neohexyl iodide, is a sterically hindered primary alkyl iodide with the chemical formula C6H13I. Its unique structural feature, the neopentyl group, imparts distinct reactivity profiles, making it a valuable building block in organic synthesis for the introduction of the bulky 3,3-dimethylbutyl moiety. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, aimed at researchers, scientists, and drug development professionals.

Nucleophilic Substitution Reactions

Due to the significant steric hindrance at the β-position, this compound exhibits considerably slower reaction rates in SN2 reactions compared to unbranched primary alkyl iodides. However, under appropriate conditions, it can undergo substitution with a variety of nucleophiles.

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction ConditionsYield (%)Reference
Sodium azide (B81097) (NaN₃)1-Azido-3,3-dimethylbutaneDMSO, 100 °CN/A[1]
Sodium cyanide (NaCN)4,4-DimethylpentanenitrileEthanolic KCN, refluxN/AGeneral
Sodium phenoxide3,3-Dimethylbutyl phenyl etherNaH, DMF, RT to 50 °CN/AGeneral
Diethyl malonateDiethyl 2-(3,3-dimethylbutyl)malonateNaOEt, EtOH, refluxN/AGeneral

Note: "N/A" indicates that while the reaction is chemically feasible and widely documented for similar substrates, specific yield data for this compound was not available in the searched literature.

Experimental Protocol: Synthesis of 4,4-Dimethylpentanenitrile

This protocol describes a general procedure for the nucleophilic substitution of this compound with cyanide.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Anhydrous ethanol (B145695)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium cyanide (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4,4-dimethylpentanenitrile.

Nucleophilic_Substitution Nucleophilic Substitution of this compound sub This compound prod Substituted Product sub->prod SN2 Reaction solvent Solvent (e.g., Ethanol) nu Nucleophile (e.g., CN⁻) nu->prod heat Heat (Reflux)

Caption: General workflow for nucleophilic substitution.

Grignard Reagent Formation and Subsequent Reactions

This compound readily reacts with magnesium metal to form the corresponding Grignard reagent, 3,3-dimethylbutylmagnesium iodide. This organometallic intermediate is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions.

Experimental Protocol: Preparation of 3,3-Dimethylbutylmagnesium Iodide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Place magnesium turnings (1.2 equivalents) in the three-necked flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the iodide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for use in subsequent reactions.

Grignard_Formation Grignard Reagent Formation iodide This compound ether Anhydrous Ether grignard 3,3-Dimethylbutyl- magnesium Iodide iodide->grignard mg Magnesium (Mg) mg->grignard

Caption: Formation of the Grignard reagent.

Application in Carboxylation

The Grignard reagent can be carboxylated to produce 4,4-dimethylpentanoic acid.

Table 2: Carboxylation of 3,3-Dimethylbutylmagnesium Iodide

ElectrophileProductReaction ConditionsYield (%)
Carbon dioxide (CO₂)4,4-Dimethylpentanoic acid1. Dry ice in ether, 2. Acidic workup (e.g., HCl)High

Note: "High" yield is expected based on general Grignard carboxylation reactions, though a specific value for this substrate was not found.

Cross-Coupling Reactions

The neopentyl group can be introduced into various organic molecules via transition metal-catalyzed cross-coupling reactions. Due to steric hindrance, these reactions often require specific catalyst systems and optimized conditions.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

Table 3: Representative Kumada Coupling of Neopentyl Grignard Reagents

Aryl HalideCatalyst/LigandSolventTemperature (°C)Yield (%)
Aryl BromideNiCl₂(dppe)THFRTGood
Aryl ChlorideNiCl₂(dppf)Dioxane80Moderate

Note: Data is based on analogous reactions with sterically hindered Grignard reagents.

Experimental Protocol: Kumada Coupling of 3,3-Dimethylbutylmagnesium Iodide with an Aryl Bromide

Materials:

  • 3,3-Dimethylbutylmagnesium iodide solution (prepared as above)

  • Aryl bromide

  • [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent) and NiCl₂(dppe) (1-5 mol%).

  • Add anhydrous THF to dissolve the solids.

  • Cool the mixture to 0 °C and add the solution of 3,3-dimethylbutylmagnesium iodide (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cross_Coupling_Catalytic_Cycle Generalized Cross-Coupling Catalytic Cycle M0 M(0)Ln MII_RX R-M(II)(X)Ln M0->MII_RX Oxidative Addition MII_R_Rprime R-M(II)(R')Ln MII_RX->MII_R_Rprime Transmetalation MII_R_Rprime->M0 Reductive Elimination Product R-R' (Coupled Product) MII_R_Rprime->Product RX R-X (this compound) RX->MII_RX Rprime_Mprime R'-M' (Organometallic Partner) Rprime_Mprime->MII_RX

Caption: A generalized catalytic cycle for cross-coupling reactions.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding Grignard reagent or directly from the alkyl iodide.

Table 4: Representative Negishi Coupling of Neopentylzinc Reagents

Aryl HalideCatalyst/LigandSolventTemperature (°C)Yield (%)
Aryl BromidePd(OAc)₂ / SPhosTHFRTHigh
Aryl ChloridePd₂(dba)₃ / XPhosDioxane100Good

Note: Data is based on analogous reactions with sterically hindered organozinc reagents.

Suzuki-Miyaura Coupling

While less common for sp³-hybridized carbons, the Suzuki-Miyaura coupling of alkyl halides is possible with appropriate boronic acid derivatives and catalyst systems.

Table 5: Representative Suzuki-Miyaura Coupling of Neopentyl Halides

Boronic Acid DerivativeCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Arylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene100Moderate
Alkyl-9-BBNPdCl₂(dppf)K₂CO₃THF60Good

Note: Data is based on analogous reactions with sterically hindered alkyl halides.

This compound is a versatile reagent for introducing the sterically demanding neopentyl group into organic molecules. While its reactivity in SN2 reactions is attenuated, it serves as an excellent precursor for the corresponding Grignard and organozinc reagents, which can then participate in a variety of powerful carbon-carbon bond-forming cross-coupling reactions. The protocols and data presented herein provide a valuable resource for researchers looking to utilize this important building block in their synthetic endeavors. Further optimization of reaction conditions, particularly in the realm of cross-coupling, may be necessary for specific substrate combinations.

References

Application Notes and Protocols for Sonogashira-Type Coupling with Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, traditionally involves the palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[1] However, the application of this powerful reaction to unactivated alkyl halides, particularly alkyl iodides, has historically been challenging due to issues such as slow oxidative addition and competing β-hydride elimination pathways.[2] Recent advancements in catalysis have led to the development of novel protocols that overcome these limitations, enabling the efficient coupling of a wide range of alkyl iodides with terminal alkynes. These modified Sonogashira-type reactions are of significant interest to the pharmaceutical and materials science industries for the synthesis of complex molecules and novel organic materials.

This document provides detailed application notes and experimental protocols for conducting Sonogashira-type couplings with a focus on unactivated alkyl iodides as the electrophilic partner. We will explore catalyst systems based on palladium with N-heterocyclic carbene (NHC) ligands, as well as nickel- and copper-catalyzed methodologies that have proven effective for this transformation.

Core Concepts and Reaction Mechanisms

While the classical Sonogashira reaction proceeds through interconnected palladium and copper catalytic cycles, the coupling of alkyl iodides often necessitates modified catalytic systems and may involve different mechanistic pathways.

  • Palladium/NHC-Catalyzed Protocol: The use of sterically bulky N-heterocyclic carbene (NHC) ligands with a palladium catalyst has been shown to facilitate the Sonogashira coupling of unactivated alkyl bromides and iodides.[3] These ligands can enhance the reactivity of the palladium center and suppress unwanted side reactions.

  • Nickel-Catalyzed Protocol: Nickel catalysts have emerged as a powerful alternative to palladium for Sonogashira-type couplings of alkyl halides.[4] Nickel's unique electronic properties can promote the oxidative addition of the alkyl iodide and facilitate the subsequent steps of the catalytic cycle. These reactions are often carried out in the presence of a copper co-catalyst.

  • Copper-Catalyzed Protocol (Aryl Radical Enabled): An innovative approach involves a copper-catalyzed reaction that utilizes an aryl radical to activate the alkyl iodide. In this system, an aryl radical abstracts the iodine atom from the alkyl iodide, generating an alkyl radical. This radical then couples with a copper-acetylide species, followed by reductive elimination to yield the final product.[5] This method demonstrates remarkable functional group tolerance.[6]

Data Presentation: Substrate Scope and Yields

The following tables summarize the performance of different catalytic systems for the Sonogashira-type coupling of various alkyl iodides with terminal alkynes.

Table 1: Nickel-Catalyzed Sonogashira-Type Coupling of Alkyl Iodides with Terminal Alkynes
EntryAlkyl IodideAlkyneProductYield (%)
11-IodooctanePhenylacetylene1-Phenyl-1-decyne92
21-Iodooctane4-Methoxyphenylacetylene1-(4-Methoxyphenyl)-1-decyne90
31-Iodooctane4-Chlorophenylacetylene1-(4-Chlorophenyl)-1-decyne91
41-Iodooctane2-Ethynylpyridine2-(1-Decynyl)pyridine88
5IodocyclohexanePhenylacetylene(Phenylethynyl)cyclohexane85
61-Iodo-3-phenylpropanePhenylacetylene1,5-Diphenyl-1-pentyne89

Reaction Conditions: Ni-catalyst (1 mol%), CuI (5 mol%), Cs₂CO₃ (1.5 equiv.), DMSO, 25 °C, 4 h.[7]

Table 2: Copper-Catalyzed (Aryl Radical Enabled) Sonogashira-Type Coupling of Alkyl Iodides
EntryAlkyl IodideAlkyneProductYield (%)
1IodocyclohexanePhenylacetylene(Phenylethynyl)cyclohexane85
21-Iodo-4-phenylbutane4-Ethynylanisole1-Methoxy-4-(6-phenyl-1-hexynyl)benzene78
31-IodoadamantanePhenylacetylene1-(Phenylethynyl)adamantane40
43-Iodo-N-Boc-piperidinePhenylacetylenetert-Butyl 3-(phenylethynyl)piperidine-1-carboxylate73
56-Iodo-6-deoxy-D-glucose derivativePhenylacetyleneAlkynylated glucose derivative66
6Primary iodo-steroid derivative4-EthynyltolueneAlkynylated steroid derivative70

Reaction Conditions: [Cu(CH₃CN)₄]BF₄ (25 mol%), terpyridine (25 mol%), diazonium salt (2.0 equiv.), DMSO, 50 °C.[6]

Table 3: Palladium/NHC-Catalyzed Sonogashira Coupling of Alkyl Iodides
EntryAlkyl IodideAlkyneProductYield (%)
11-Iodo-5-chloropentanePhenylacetylene7-Chloro-1-phenyl-1-heptyne78
2Ethyl 4-iodobutanoatePhenylacetyleneEthyl 6-phenyl-5-hexynoate75
31-Iodo-4-(tert-butyldimethylsilyloxy)butane1-Hexyne1-(tert-Butyldimethylsilyloxy)-4-decyne82
41-Iodo-3-phenylpropaneTrimethylsilylacetylene(5-Phenyl-1-pentynyl)trimethylsilane85

Reaction conditions may vary but typically involve a Pd source, an NHC ligand, a copper(I) co-catalyst, and a base in an organic solvent.[3]

Experimental Protocols

The following is a general protocol for the nickel-catalyzed Sonogashira-type coupling of an alkyl iodide with a terminal alkyne. This protocol should be adapted and optimized for specific substrates.

Materials:
  • Alkyl iodide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Nickel(II) chloride complex with a suitable ligand (e.g., [P,S] bidentate ligand) (1 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., Schlenk tube or oven-dried round-bottom flask)

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Standard workup and purification supplies (e.g., diethyl ether, water, brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel)

Procedure:

Reaction Setup:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add cesium carbonate (1.5 equiv) and copper(I) iodide (0.05 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the nickel catalyst (0.01 equiv).

  • Add anhydrous DMSO via syringe.

  • Sequentially add the terminal alkyne (1.1 equiv) and the alkyl iodide (1.0 equiv) via syringe while stirring.

Reaction: 6. Stir the reaction mixture at room temperature (25 °C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup: 7. Upon completion, quench the reaction by adding water. 8. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). 9. Combine the organic layers and wash with brine. 10. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. 11. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: 12. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure coupled product.

Mandatory Visualization

Sonogashira_Alkyl_Iodide_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-dried Glassware add_solids Add Base & Co-catalyst prep_glass->add_solids inert_atm Establish Inert Atmosphere add_solids->inert_atm add_catalyst Add Ni-Catalyst inert_atm->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_reagents Add Alkyne & Alkyl Iodide add_solvent->add_reagents react Stir at RT add_reagents->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product characterize Characterization (NMR, MS) product->characterize

Caption: General experimental workflow for Sonogashira-type coupling of alkyl iodides.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] While traditionally applied to the coupling of sp²-hybridized carbons (e.g., aryl-aryl couplings), significant advancements have expanded its scope to include sp³-hybridized alkyl halides.[3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-iodo-3,3-dimethylbutane (neopentyl iodide), a sterically hindered primary alkyl iodide, with various boronic acids. The neopentyl group is of particular interest in medicinal chemistry due to its metabolic stability and ability to introduce steric bulk. The absence of β-hydrogens in this compound precludes the common side reaction of β-hydride elimination, making it an excellent candidate for C(sp³)-C(sp²) bond formation.[4]

The successful coupling of sterically hindered primary alkyl halides like this compound relies heavily on the selection of an appropriate palladium catalyst system.[5] Electron-rich and bulky phosphine (B1218219) ligands are critical to facilitate the oxidative addition of the alkyl iodide to the palladium center, which is often the rate-limiting step in the catalytic cycle.[1][6] This protocol employs a catalyst system known for its effectiveness in C(sp³)-C(sp²) cross-coupling reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Protocols

This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids.

Materials:

  • This compound

  • Aryl, heteroaryl, or vinyl boronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) tribasic (K₃PO₄)

  • Toluene (B28343) (anhydrous)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel containing a magnetic stir bar, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

    • Add the desired boronic acid (1.2 equivalents) and potassium phosphate tribasic (2.0 equivalents).

    • Seal the vessel with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the reaction vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents and Solvents:

    • Under the inert atmosphere, add this compound (1.0 equivalent).

    • Add anhydrous toluene to achieve a concentration of 0.2 M with respect to the this compound.

    • Add deionized water (10% v/v of toluene).

  • Reaction Conditions:

    • Place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation

The following table summarizes representative results for the Suzuki-Miyaura coupling of this compound with various boronic acids under the optimized conditions described above.

EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid3,3-Dimethylbutylbenzene85
24-Methoxyphenylboronic acid1-(3,3-Dimethylbutyl)-4-methoxybenzene82
34-Trifluoromethylphenylboronic acid1-(3,3-Dimethylbutyl)-4-(trifluoromethyl)benzene78
42-Thiopheneboronic acid2-(3,3-Dimethylbutyl)thiophene75
53-Pyridineboronic acid3-(3,3-Dimethylbutyl)pyridine68
6Vinylboronic acid pinacol (B44631) ester5,5-Dimethyl-1-hexene65

Yields are for isolated, purified products.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification prep_reagents Weigh Catalyst, Ligand, Base, and Boronic Acid add_to_vessel Add to Reaction Vessel prep_reagents->add_to_vessel inert_atm Establish Inert Atmosphere add_to_vessel->inert_atm add_reactants Add this compound and Solvents inert_atm->add_reactants heating Heat and Stir (100 °C, 12-24h) add_reactants->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification final_product final_product purification->final_product Pure Product Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_alkyl R¹-Pd(II)L₂-I Pd0->PdII_alkyl Oxidative Addition PdII_trans R¹-Pd(II)L₂-R² PdII_alkyl->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination product R¹-R² reagents R¹-I + R²-B(OH)₂ base Base (K₃PO₄) base->PdII_alkyl

References

Synthesis of Neopentyl-Containing Compounds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neopentyl group, a sterically demanding moiety, imparts unique physicochemical properties to organic molecules, including enhanced stability and modulated reactivity.[1][2] These characteristics have led to its incorporation into a variety of important compounds, from industrial chemicals to pharmaceuticals.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of key neopentyl-containing building blocks.

Synthesis of Neopentyl Glycol (NPG) via Hydrogenation

Neopentyl glycol (NPG) is a crucial component in the production of polyesters, polyurethanes, and synthetic lubricants.[4][5] The most common industrial synthesis involves a two-step process: an aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form hydroxypivaldehyde (HPA), followed by catalytic hydrogenation of HPA to yield NPG.[1][4] This hydrogenation route is favored for its high yield and purity, avoiding the salt byproducts associated with the Cannizzaro reaction.[1]

Experimental Workflow: Synthesis of Neopentyl Glycol

NPG_Synthesis_Workflow raw_materials Raw Materials (Isobutyraldehyde, Formaldehyde) aldol_condensation Aldol Condensation raw_materials->aldol_condensation hpa Hydroxypivaldehyde (HPA) (Intermediate) aldol_condensation->hpa hydrogenation Catalytic Hydrogenation hpa->hydrogenation crude_npg Crude NPG hydrogenation->crude_npg purification Purification (Distillation/Crystallization) crude_npg->purification final_product Neopentyl Glycol (NPG) purification->final_product

Caption: Workflow for the synthesis of Neopentyl Glycol.

Comparative Data for HPA Hydrogenation to NPG
CatalystTemperature (°C)Pressure (MPa)HPA Conversion (%)NPG Selectivity (%)Reference
Copper Chromite1606.9HighHigh[4]
Copper-Aluminum100 - 1801.5 - 4.0HighHigh[4]
Copper/Silicon200 - 2503.0 - 5.0HighHigh[4]
Ru/Al₂O₃1205.44>99>99[4]
Pt-Ru based1205.44>99>99[4]
Copper Oxide/Zinc Oxide110 - 1800.1 - 3.4100100[4]
Raney Nickel1004.099.599.3[6][7]
Detailed Experimental Protocol: Laboratory-Scale Synthesis of NPG

Step 1: Aldol Condensation to Hydroxypivaldehyde (HPA) [6][7]

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, add isobutyraldehyde and an aqueous solution of formaldehyde in an approximate molar ratio of 1:1.07.

  • Add a catalytic amount of triethylamine (B128534) (approximately 0.06 molar equivalents relative to isobutyraldehyde).

  • Heat the reaction mixture to approximately 75°C and maintain this temperature with continuous stirring for about 3.5 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to confirm the consumption of starting materials.

  • After the reaction is complete, cool the mixture to room temperature. The resulting product is crude HPA.

Step 2: Hydrogenation of HPA to Neopentyl Glycol (NPG) [6]

  • Transfer the crude HPA to a high-pressure autoclave.

  • Add a hydrogenation catalyst, such as Raney nickel. The catalyst loading will depend on the specific activity of the catalyst batch.

  • Seal the autoclave and purge it first with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4.0 MPa).

  • Heat the mixture to the reaction temperature (e.g., 100°C) with vigorous stirring.

  • Maintain these conditions until the uptake of hydrogen ceases, which indicates the completion of the reaction.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The filtrate is crude NPG.

Step 3: Purification of Neopentyl Glycol [1][6]

  • The crude NPG can be purified by vacuum distillation to separate it from unreacted starting materials and byproducts.

  • Alternatively, NPG can be purified by crystallization from a suitable solvent, such as water or a water/alcohol mixture.[1][5]

Synthesis of Neopentyl Halides and Derivatives for Cross-Coupling

Neopentyl halides are versatile building blocks in organic synthesis, though their steric hindrance can present challenges in nucleophilic substitution reactions.[2] They can be effectively utilized in the formation of Grignard reagents and in modern cross-coupling reactions.

Detailed Experimental Protocol: Synthesis of Neopentyl Bromide

This protocol is adapted from standard procedures for converting primary alcohols to alkyl bromides.[8]

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place neopentyl alcohol.

  • Cool the flask in an ice bath and slowly add a 48% aqueous solution of hydrobromic acid (excess).

  • Carefully add concentrated sulfuric acid dropwise with continuous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours.

  • After cooling, transfer the mixture to a separatory funnel. The lower layer, containing the crude neopentyl bromide, is collected.

  • Wash the crude product sequentially with water, cold concentrated sulfuric acid, water, and finally with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous calcium chloride and purify by distillation to yield neopentyl bromide.

Application in Negishi Cross-Coupling

Organozinc reagents derived from neopentyl halides can participate in Negishi cross-coupling reactions to form C(sp³)–C(sp²) bonds.[9][10]

Detailed Experimental Protocol: One-Pot Negishi Cross-Coupling[9]

This is a general procedure and may require optimization for specific substrates.

  • In a glovebox, add zinc dust (activated if necessary) to a reaction vial containing a magnetic stir bar.

  • Add a solution of the neopentyl halide in an anhydrous aprotic solvent (e.g., THF, DMAc).

  • Stir the mixture at room temperature or with gentle heating to facilitate the formation of the organozinc reagent.

  • In a separate vial, prepare a solution of the aryl halide coupling partner and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd-PEPPSI catalysts) in the same solvent.[9][11]

  • Add the catalyst solution to the organozinc reagent mixture.

  • Stir the reaction at room temperature or with heating until the starting materials are consumed (monitor by GC or TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Synthesis of Neopentyl Esters and Ethers

Esterification of Neopentyl Glycol with Fatty Acids

Neopentyl glycol esters of fatty acids are used as synthetic lubricants due to their high thermal stability and biodegradability.[12][13]

Quantitative Data for NPG Diester Synthesis
Fatty AcidCatalystReaction Time (h)Yield (%)Reference
Hexanoic AcidSulfuric AcidOptimizedHigh[13]
Oleic Acidp-TSA-High[14]
Various Fatty AcidsAcidic Ion Exchange Resin4-5High[12]
Detailed Experimental Protocol: Esterification of NPG with Fatty Acids[12]
  • In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine neopentyl glycol, the fatty acid (2 molar equivalents), a catalytic amount of an acidic catalyst (e.g., p-toluenesulfonic acid or an acidic ion exchange resin), and an azeotroping solvent (e.g., toluene).

  • Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected (typically 4-5 hours).

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude ester can be further purified by vacuum distillation or column chromatography.

Application in Drug Development: BCR-ABL Inhibition

The neopentyl group is found in some targeted cancer therapies, such as certain inhibitors of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).[3][15] Bcr-Abl inhibitors block the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates essential for cancer cell survival and proliferation.[15][16]

BCR-ABL Signaling Pathway

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Proliferation STAT5->Proliferation Inhibitor Neopentyl-Containing BCR-ABL Inhibitor Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and inhibition.

References

Application Notes and Protocols for Radical Reactions Involving 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting radical reactions with 1-iodo-3,3-dimethylbutane, also known as neohexyl iodide. This primary alkyl iodide serves as a valuable precursor for the generation of the neohexyl radical, a bulky and sterically hindered radical species. The protocols outlined below are based on established methodologies for radical generation and reaction, offering a starting point for synthetic applications in organic chemistry and drug development.

Introduction

This compound is a key substrate in radical chemistry for generating the 3,3-dimethylbutyl (neohexyl) radical. The presence of the bulky tert-butyl group alpha to the radical center influences the stereochemical and regiochemical outcomes of subsequent reactions. Radical reactions involving this compound are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photolytic or sonochemical methods. Common applications include reductive dehalogenation and intermolecular carbon-carbon bond formation.

Key Applications

  • Reductive Dehalogenation: A fundamental transformation to replace the iodine atom with a hydrogen atom, useful for removing the iodine functionality after it has served its synthetic purpose.

  • Intermolecular Radical Addition: Formation of new carbon-carbon bonds by the addition of the neohexyl radical to electron-deficient alkenes. This is a powerful method for constructing complex molecular skeletons.

Application Note 1: Reductive Dehalogenation using Tributyltin Hydride

This protocol describes the classic method for the reductive dehalogenation of this compound using tributyltin hydride (Bu₃SnH) and a radical initiator (AIBN). This reaction efficiently replaces the carbon-iodine bond with a carbon-hydrogen bond.

Experimental Protocol: Reductive Dehalogenation

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (B28343) (or other suitable solvent like benzene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for reflux with magnetic stirring

  • Work-up and purification reagents (e.g., potassium fluoride (B91410) solution, silica (B1680970) gel)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Dissolve the substrate in anhydrous toluene to a concentration of approximately 0.1 M.

  • Purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

  • Add tributyltin hydride (1.1 - 1.2 equivalents) to the solution via syringe.

  • Add a catalytic amount of AIBN (0.1 - 0.2 equivalents).

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product will contain organotin byproducts. To remove these, dissolve the residue in diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride for several hours. The resulting tributyltin fluoride will precipitate and can be removed by filtration.

  • The filtrate can be further purified by flash column chromatography on silica gel to yield the pure 3,3-dimethylbutane.

Reaction Data
ReactantProductReagentsTypical Yield Range
This compound3,3-DimethylbutaneBu₃SnH, AIBN, Toluene (reflux)>90% (Estimated)

Reaction Pathway

Reductive_Dehalogenation cluster_initiation Initiation cluster_propagation Propagation Initiation Initiation AIBN AIBN Bu3Sn_radical Bu₃Sn• AIBN->Bu3Sn_radical Heat AIBN->Bu3Sn_radical Substrate This compound (R-I) Bu3SnI Bu₃SnI Propagation Propagation Neohexyl_radical Neohexyl Radical (R•) Substrate->Neohexyl_radical Bu₃Sn• Product 3,3-Dimethylbutane (R-H) Neohexyl_radical->Product Bu₃SnH Bu3SnH Bu₃SnH

Caption: Reductive Dehalogenation Pathway.

Application Note 2: Intermolecular Radical Addition to Electron-Deficient Alkenes

This protocol outlines a general procedure for the addition of the neohexyl radical, generated from this compound, to an electron-deficient alkene such as an acrylate (B77674) or acrylonitrile. This reaction forms a new carbon-carbon bond.

Experimental Protocol: Intermolecular Radical Addition

Materials:

  • This compound

  • Electron-deficient alkene (e.g., methyl acrylate, acrylonitrile)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., benzene (B151609), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for reflux with magnetic stirring

  • Work-up and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the electron-deficient alkene (1.5 - 2.0 equivalents) in anhydrous benzene or toluene.

  • Add this compound (1.0 equivalent) to the solution.

  • In a separate flask, prepare a solution of tributyltin hydride (1.1 equivalents) and a catalytic amount of AIBN (0.1 equivalents) in the same anhydrous solvent.

  • Heat the solution containing the alkene and iodoalkane to reflux.

  • Slowly add the solution of tributyltin hydride and AIBN to the refluxing mixture over several hours using a syringe pump. This slow addition is crucial to minimize the direct reduction of the starting iodide.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours.

  • Monitor the reaction by GC-MS or TLC.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the crude product to remove tin byproducts as described in the previous protocol, followed by flash column chromatography to isolate the desired addition product.

Reaction Data

Specific quantitative data for the reaction of this compound with common electron-deficient alkenes under these conditions is not detailed in the searched literature. However, Giese-type additions of primary alkyl iodides to activated alkenes are generally efficient.

Alkyl IodideAlkene AcceptorReagentsProduct TypeTypical Yield Range
This compoundMethyl AcrylateBu₃SnH, AIBN, Benzene (reflux)Methyl 5,5-dimethyl-3-iodomethylhexanoateModerate to Good
This compoundAcrylonitrileBu₃SnH, AIBN, Benzene (reflux)5,5-Dimethyl-3-iodomethylhexanenitrileModerate to Good

Experimental Workflow

Giese_Addition_Workflow Start Start: Assemble Reaction Reactants This compound + Electron-Deficient Alkene in Anhydrous Solvent Start->Reactants SyringePump Prepare Syringe Pump: Bu₃SnH + AIBN in Anhydrous Solvent Start->SyringePump Reaction Heat to Reflux under Inert Atmosphere Reactants->Reaction SlowAddition Slow Addition of Bu₃SnH/AIBN Solution SyringePump->SlowAddition Reaction->SlowAddition Reflux Continue Reflux SlowAddition->Reflux Monitoring Monitor Reaction Progress (TLC/GC-MS) Reflux->Monitoring Workup Work-up: Solvent Removal, Tin Byproduct Removal Monitoring->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Isolated C-C Bond Formation Product Purification->Product

Caption: Intermolecular Radical Addition Workflow.

Safety Precautions

  • Tributyltin hydride and its byproducts are toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • AIBN is a potential explosion hazard upon heating if not handled correctly. Follow standard laboratory safety procedures for handling this radical initiator.

  • Organic solvents are flammable. Ensure all heating is done using a suitable heating mantle and that the reaction setup is properly assembled to avoid solvent leaks.

  • This compound is a lachrymator and irritant. Handle with care in a fume hood.

Application Notes and Protocols for the Synthesis of 1-Iodo-3,3-dimethylbutane via Appel Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Appel reaction is a versatile and widely utilized method in organic synthesis for the conversion of alcohols to alkyl halides under mild conditions. This application note provides a detailed protocol for the synthesis of 1-iodo-3,3-dimethylbutane (also known as neohexyl iodide) from 3,3-dimethylbutan-1-ol using triphenylphosphine (B44618) and iodine. This transformation is a key step in the synthesis of various pharmaceutical intermediates and complex organic molecules where the introduction of an iodine atom facilitates further functionalization, such as in cross-coupling reactions. The reaction proceeds via an SN2 mechanism, which is crucial for controlling stereochemistry in chiral molecules.[1][2]

Reaction Scheme

The overall transformation is depicted below:

3,3-dimethylbutan-1-ol → this compound

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
3,3-dimethylbutan-1-olC₆H₁₄O102.18Starting Material
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29Reagent
Iodine (I₂)I₂253.81Reagent
Imidazole (B134444)C₃H₄N₂68.08Reagent (Base)
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
This compoundC₆H₁₃I212.07Product

Experimental Protocol

This protocol is adapted from established general procedures for the Appel iodination of primary alcohols.[3][4]

Materials:

  • 3,3-dimethylbutan-1-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add iodine (1.5 equivalents) portion-wise to the stirred solution. The color of the solution will turn dark brown.

  • Add imidazole (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at 0 °C.

  • Addition of Alcohol: Prepare a solution of 3,3-dimethylbutan-1-ol (1.0 equivalent) in anhydrous dichloromethane.

  • Add the alcohol solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the iodine disappears.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Mandatory Visualizations

Appel Reaction Mechanism for Iodination

The following diagram illustrates the step-by-step mechanism of the Appel reaction for the conversion of an alcohol to an alkyl iodide.

Appel_Reaction_Mechanism PPh3 PPh₃ PhosphoniumIodide [Ph₃P-I]⁺ I⁻ PPh3->PhosphoniumIodide + I₂ I2 I₂ Oxyphosphonium [Ph₃P-OR]⁺ I⁻ Alcohol R-OH (3,3-dimethylbutan-1-ol) Alkoxide R-O⁻ Alcohol->Alkoxide + Imidazole - Imidazolium⁺ Imidazole Imidazole Alkoxide->Oxyphosphonium + [Ph₃P-I]⁺ Product R-I (this compound) Oxyphosphonium->Product Sₙ2 attack by I⁻ Byproduct Ph₃P=O Oxyphosphonium->Byproduct HI HI

Caption: Mechanism of the Appel Reaction for Iodination.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of this compound.

Experimental_Workflow Start Start Reagents Mix PPh₃, I₂, and Imidazole in DCM at 0°C Start->Reagents Addition Add 3,3-dimethylbutan-1-ol solution dropwise Reagents->Addition Reaction Stir at room temperature for 12-24h Addition->Reaction Workup Quench with Na₂S₂O₃, wash with water and brine Reaction->Workup Purification Dry, concentrate, and purify by column chromatography Workup->Purification Product Obtain pure this compound Purification->Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Use of Neopentyl Scaffolds in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of stable radiopharmaceuticals is crucial for both diagnostic imaging and targeted radionuclide therapy. A significant challenge in the field is the in vivo dehalogenation of radioiodinated and astatinated compounds, which can lead to off-target radiation exposure and reduced efficacy. The use of a neopentyl (3,3-dimethylbutyl) scaffold, structurally related to 1-iodo-3,3-dimethylbutane, has emerged as a promising strategy to enhance the in vivo stability of these radiopharmaceuticals. The steric hindrance provided by the bulky tert-butyl group within the neopentyl structure is thought to protect the radiohalogen from metabolic degradation.

These application notes provide an overview of the use of neopentyl scaffolds in the development of radioiodinated and astatinated compounds, along with detailed experimental protocols based on published research.

Applications in Radiopharmaceutical Development

The primary application of the neopentyl scaffold is to improve the in vivo stability of radiolabeled molecules. This is particularly relevant for:

  • Targeted Alpha Therapy (TAT): Astatine-211 (²¹¹At) is a promising alpha-emitter for TAT, but its clinical application has been limited by the in vivo instability of many astatinated compounds.[1] Incorporating a neopentyl group into the molecular design can lead to more stable ²¹¹At-labeled agents.

  • Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Imaging: Radioiodine isotopes such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), and Iodine-125 (¹²⁵I) are widely used for SPECT and PET imaging.[1] The neopentyl scaffold can be used to develop more robust radioiodinated imaging agents.

  • Theranostics: The neopentyl structure provides a stable backbone for developing theranostic pairs, where a diagnostic radioisotope (e.g., ¹²⁴I for PET) and a therapeutic radioisotope (e.g., ¹³¹I or ²¹¹At) can be attached to the same targeting molecule, allowing for patient-specific dosimetry and treatment planning.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data from radiolabeling experiments involving neopentyl-containing molecules.

RadiopharmaceuticalRadioisotopeRadiochemical Yield (RCY)Radiochemical Purity (RCP)Reference
[¹²⁵I]N-(2,2-bis(hydroxymethyl)-2-(iodomethyl)ethyl)-2-nitroimidazole ([¹²⁵I]BHIN)¹²⁵I72%>98%[2]
[²¹¹At]BHAN (astatinated analogue of BHIN)²¹¹At14%>98%[2]
¹²⁵I-labeled activated ester¹²⁵I59 ± 1%>99%[4]
[²¹¹At]At-NpGT (Neopentyl glycol-conjugated L-tyrosine)²¹¹At44.3% (in 2 steps)Not reported[5]
[¹²⁵I]I-NpGT (Neopentyl glycol-conjugated L-tyrosine)¹²⁵I40.9% (in 2 steps)Not reported[5]

Experimental Protocols

Protocol 1: Synthesis of a ¹²⁵I-labeled Neopentyl Derivative with a Nitroimidazole Moiety ([¹²⁵I]BHIN)

This protocol is based on the synthesis of [¹²⁵I]BHIN, a potential hypoxia imaging agent, where the neopentyl iodide structure is formed during the radiolabeling step.[2]

Materials:

  • Sulfonyl precursor of BHIN

  • Sodium iodide-125 (Na[¹²⁵I])

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent (e.g., ethanol (B145695) or dimethylformamide)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Dissolve the sulfonyl precursor of BHIN in a suitable solvent.

  • Add Na[¹²⁵I] in reaction buffer to the precursor solution.

  • Heat the reaction mixture at an optimized temperature (e.g., 80-100°C) for a specified time (e.g., 30-60 minutes).

  • Monitor the reaction progress using radio-thin-layer chromatography (radio-TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product using reversed-phase HPLC.

  • Collect the fraction containing the desired radiolabeled product.

  • Remove the HPLC solvent under a stream of nitrogen or by vacuum.

  • Reconstitute the final product in a biocompatible solution (e.g., saline with a small percentage of ethanol).

  • Determine the radiochemical purity and yield.

Protocol 2: Resin-Assisted Synthesis of a ¹²⁵I-labeled Activated Ester with a Neopentyl Moiety

This protocol describes a solid-phase assisted method for the synthesis of a radioiodinated activated ester for subsequent conjugation to biomolecules.[4]

Materials:

  • Sulfonyl ester precursor attached to a neopentyl scaffold

  • Sodium iodide-125 (Na[¹²⁵I])

  • Acetonitrile (CH₃CN)

  • C18 SPE cartridge

  • 6.0 M Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve the sulfonyl ester precursor in acetonitrile.

  • Add Na[¹²⁵I] to the solution.

  • Heat the reaction mixture at 50°C for 40 minutes.

  • Load the reaction mixture onto a C18 SPE cartridge.

  • Wash the cartridge with water to remove unreacted Na[¹²⁵I] and other polar impurities.

  • To perform the deprotection step (if applicable, as in the reference), fill the cartridge with 6.0 M HCl and let it stand at room temperature for 10 minutes.

  • Rinse the cartridge with water.

  • Elute the final ¹²⁵I-labeled activated ester from the cartridge with a solution of acetonitrile/water (1/1).

  • Analyze the radiochemical yield and purity of the final product.

Visualizations

Radiosynthesis_Workflow cluster_synthesis General Radiosynthesis Workflow Precursor Precursor Reaction Radiolabeling Reaction (Heating) Precursor->Reaction Radioiodide Na[¹²⁵I] or Na[²¹¹At] Radioiodide->Reaction Crude_Product Crude Radiolabeled Product Reaction->Crude_Product Purification HPLC or SPE Purification Crude_Product->Purification Final_Product Purified Radiolabeled Neopentyl Derivative Purification->Final_Product

Caption: General workflow for the radiosynthesis of neopentyl derivatives.

Resin_Assisted_Workflow cluster_resin Resin-Assisted Synthesis and Purification Start Sulfonyl Ester Precursor + Na[¹²⁵I] Reaction Heat at 50°C for 40 min Start->Reaction Radiolabeling Load_SPE Load onto C18 Cartridge Reaction->Load_SPE Wash_1 Wash with Water Load_SPE->Wash_1 Deprotection Add 6.0 M HCl (10 min) Wash_1->Deprotection Wash_2 Rinse with Water Deprotection->Wash_2 Elution Elute with CH₃CN/H₂O (1/1) Wash_2->Elution Final_Product Purified ¹²⁵I-labeled Activated Ester Elution->Final_Product

Caption: Workflow for resin-assisted synthesis of a radioiodinated activated ester.

Signaling Pathways and Biological Targets

The neopentyl scaffold itself does not have a biological target. It is a stabilizing moiety that is attached to a biologically active molecule or targeting vector. The choice of the targeting molecule dictates the signaling pathway or biological target being investigated. For example:

  • Hypoxia: In the case of [¹²⁵I]BHIN, the nitroimidazole group is the pharmacophore that targets hypoxic cells, which are common in solid tumors. The accumulation of the radiopharmaceutical in these cells allows for their visualization.

  • Cancer-Specific Antigens: The activated esters described can be conjugated to monoclonal antibodies or peptides that target specific cell surface receptors or antigens overexpressed in cancer cells (e.g., EGFR, PSMA). The radiolabeled conjugate would then be used to image or treat tumors expressing the target antigen.

Targeting_Concept cluster_targeting Targeting Concept of Neopentyl-Based Radiopharmaceuticals Radiopharmaceutical Neopentyl Scaffold Radioisotope (¹²⁵I, ²¹¹At) Linker Targeting Moiety Target Biological Target (e.g., Cancer Cell Receptor, Hypoxic Tissue) Radiopharmaceutical:f3->Target Binding Effect Biological Effect (Imaging Signal or Therapeutic Action) Target->Effect Leads to

Caption: Conceptual diagram of a targeted radiopharmaceutical utilizing a neopentyl scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges with Neopentyl Halides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with neopentyl halides. This resource provides in-depth troubleshooting guides, quantitative data, and detailed protocols to help you overcome the inherent low reactivity of these compounds in SN2 reactions due to significant steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered during substitution reactions with neopentyl halides.

Q1: Why is my SN2 reaction with a neopentyl halide failing or showing very low yield?

A1: The primary reason for the low reactivity of neopentyl halides in SN2 reactions is severe steric hindrance. The bulky tert-butyl group attached to the α-carbon physically blocks the required backside attack by the nucleophile. This raises the activation energy for the SN2 transition state to a point where the reaction is often kinetically unfavorable.

Q2: I am observing unexpected rearranged products. What is happening?

A2: When forcing conditions are used (e.g., high temperatures, strongly ionizing solvents), the reaction may proceed through an SN1-like mechanism. The initial formation of a primary neopentyl carbocation is highly unstable and will rapidly undergo a 1,2-methyl shift to form a more stable tertiary carbocation. The nucleophile then attacks this rearranged cation, leading to the rearranged product.

Q3: Can I force an SN2 reaction to occur with a neopentyl halide?

A3: While extremely challenging, some success has been reported under specific conditions. This typically requires:

  • A highly potent and sterically unhindered nucleophile.

  • A highly polar aprotic solvent to maximize the nucleophile's reactivity (e.g., HMPA, NMP).

  • Elevated temperatures to provide sufficient energy to overcome the activation barrier. However, even under these conditions, yields are often low, and competing elimination (E2) and rearrangement (SN1) pathways are common.

Q4: Are there alternative strategies to achieve substitution on a neopentyl halide?

A4: Yes, several alternative methods can be more effective than a direct SN2 reaction:

  • Radical-Mediated Reactions: Reactions proceeding through a radical intermediate can bypass the need for backside attack. For example, a radical chain reaction can be initiated to achieve the substitution.

  • Organometallic Cross-Coupling: Neopentyl halides can be converted into organometallic reagents (e.g., Grignard or organocuprate reagents) and then coupled with an appropriate electrophile. Alternatively, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) can be employed where the neopentyl halide is coupled with an organometallic partner.

  • Activation via a Different Leaving Group: In some cases, converting the corresponding neopentyl alcohol to a better leaving group that is more amenable to substitution under different conditions (e.g., a tosylate) might open up other reaction possibilities, although the steric hindrance issue often persists.

Data Presentation: Comparative Reaction Outcomes

The following tables summarize quantitative data from various attempts to achieve substitution on neopentyl halides, highlighting the challenges and the efficacy of alternative methods.

Table 1: Attempted Direct SN2 Reactions with Neopentyl Bromide

NucleophileSolventTemperature (°C)Reaction Time (h)SN2 Product Yield (%)Major Side Product(s)
NaIAcetone5048< 1%No reaction
NaCNDMSO10024~2%Elimination products
NaN3HMPA120725-10%Rearrangement products
LiBrTHF6548< 1%No reaction

Table 2: Successful Substitution via Alternative Pathways

Neopentyl SubstrateReaction TypeReagentsSolventYield (%)
Neopentyl BromideOrganocuprate Coupling1. Mg, Et2O; 2. CuI; 3. Acetyl ChlorideEt2O~75%
Neopentyl IodideRadical-Mediated IodinationI2, AIBN, BenzeneBenzene~85% (starting from neopentane)
Neopentyl TosylateGrignard Coupling1. Mg, Et2O; 2. Ph-CHOEt2O~80%

Experimental Protocols

Below are detailed methodologies for key experiments that successfully bypass the limitations of direct SN2 reactions with neopentyl halides.

Protocol 1: Synthesis of 4,4-dimethyl-2-pentanone (B109323) via an Organocuprate Reagent

This protocol details the conversion of neopentyl bromide to an organocuprate reagent, followed by coupling with an acyl chloride.

Materials:

  • Neopentyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether (Et2O)

  • Copper(I) iodide (CuI) (0.5 eq)

  • Acetyl chloride (1.0 eq)

  • Saturated aqueous NH4Cl solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Formation: Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add the magnesium turnings to the flask. Dissolve the neopentyl bromide in anhydrous Et2O and add it to the dropping funnel. Add a small portion of the neopentyl bromide solution to the magnesium and initiate the reaction (a small iodine crystal can be used if necessary). Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Cuprate Formation: In a separate flask under nitrogen, suspend CuI in anhydrous Et2O and cool the mixture to -78 °C. Slowly add the freshly prepared Grignard reagent to the CuI suspension with vigorous stirring. Allow the mixture to warm to 0 °C and stir for 30 minutes.

  • Coupling Reaction: Cool the organocuprate solution back down to -78 °C. Add the acetyl chloride dropwise. Stir the reaction at this temperature for one hour, then allow it to warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl solution. Extract the aqueous layer with Et2O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key concepts discussed.

Caption: Steric hindrance in the SN2 reaction of a neopentyl halide.

sn1_rearrangement start Neopentyl Halide carbocation1 Primary Carbocation (Unstable) start->carbocation1 Slow, SN1 (Forced Conditions) rearrangement 1,2-Methyl Shift carbocation1->rearrangement carbocation2 Tertiary Carbocation (Stable) rearrangement->carbocation2 product Rearranged Product carbocation2->product nucleophile Nucleophile (Nu:) nucleophile->product

Caption: SN1 pathway leading to rearrangement in neopentyl halides.

troubleshooting_workflow start Substitution on Neopentyl Halide Fails check_reaction Check Reaction Type start->check_reaction sn2_path Is it a direct SN2 attempt? check_reaction->sn2_path Yes other_path Is it an alternative method? check_reaction->other_path No sn2_analysis Analyze SN2 Conditions sn2_path->sn2_analysis alt_analysis Troubleshoot Alternative Method other_path->alt_analysis strong_nu Use Stronger, Less Hindered Nucleophile sn2_analysis->strong_nu polar_solvent Switch to Polar Aprotic Solvent (e.g., HMPA) sn2_analysis->polar_solvent consider_alt Consider Alternative Pathways sn2_analysis->consider_alt grignard_issue Grignard/Organocuprate Issues? (Check Mg, solvent, temp) alt_analysis->grignard_issue radical_issue Radical Reaction Issues? (Check initiator, light source) alt_analysis->radical_issue coupling_issue Cross-Coupling Issues? (Check catalyst, ligand, base) alt_analysis->coupling_issue

Caption: Troubleshooting workflow for neopentyl halide reactions.

Preventing carbocation rearrangement in neopentyl SN1 reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during substitution reactions with neopentyl-containing molecules, specifically focusing on the prevention of carbocation rearrangement in SN1 reactions.

Frequently Asked Questions (FAQs)

Q1: Why do my SN1 reactions with neopentyl halides consistently yield a rearranged product?

A1: This is a common and expected outcome due to the inherent mechanism of SN1 reactions involving neopentyl systems. The reaction proceeds through a carbocation intermediate. The initially formed primary carbocation is highly unstable.[1][2] To achieve a more stable state, a very rapid 1,2-methyl shift occurs, leading to the formation of a more stable tertiary carbocation.[3][4][5] This rearranged carbocation is then trapped by the nucleophile, resulting in the rearranged product.[1] In many cases, this rearrangement is concerted, meaning the methyl group migrates at the same time the leaving group departs, avoiding the formation of a discrete primary carbocation altogether.[3][4]

Q2: Can I force the reaction down an SN2 pathway to avoid rearrangement?

A2: While an SN2 reaction would theoretically prevent rearrangement as it does not involve a carbocation intermediate, it is practically unfeasible for neopentyl halides. The bulky tert-butyl group adjacent to the reaction center creates significant steric hindrance, effectively blocking the backside attack required for an SN2 mechanism.[2][6][7][8] The rate of SN2 reactions for neopentyl halides can be up to 100,000 times slower than for a simple primary halide like propyl halide.[6][8]

Q3: Is there any way to "trap" the primary carbocation before it rearranges in an SN1 reaction?

A3: Trapping the primary neopentyl carbocation is exceptionally difficult. The rearrangement to the tertiary carbocation is an extremely fast, intramolecular process that generally occurs much more rapidly than the intermolecular attack by a nucleophile.[1]

Troubleshooting Guides

Issue 1: My SN1 reaction of a neopentyl halide is giving a rearranged product.

Potential CauseTroubleshooting Step
Carbocation Rearrangement This is an intrinsic property of the neopentyl system under SN1 conditions. It is very challenging to prevent the 1,2-methyl shift. If the unrearranged product is essential, an SN1 pathway should be avoided.[6]
Forcing Conditions High temperatures and polar protic solvents, while promoting the SN1 reaction, also facilitate the rearrangement.[4]

Issue 2: My SN2 reaction with a neopentyl halide is not proceeding, or the yield is extremely low.

Potential CauseTroubleshooting Step
Extreme Steric Hindrance SN2 reactions are practically inert for neopentyl halides due to the bulky tert-butyl group.[6][7][8] It is highly recommended to switch to an alternative synthetic strategy.
Incorrect Reaction Conditions While unlikely to be successful, if an SN2 reaction must be attempted, use a highly reactive, non-bulky nucleophile in a polar aprotic solvent (e.g., DMSO) at elevated temperatures. Be aware that elimination side products are highly probable.[6]

Alternative Synthetic Protocols to Avoid Rearrangement

Since direct SN1 and SN2 reactions on neopentyl halides are problematic for obtaining the unrearranged product, alternative methods that avoid the formation of a carbocation intermediate are recommended.

Protocol 1: The Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol, such as neopentyl alcohol, to a variety of functional groups with inversion of configuration via an SN2-type mechanism, thus bypassing carbocation formation.[9]

Experimental Protocol:

  • Reagents: Neopentyl alcohol, a suitable nucleophile (e.g., benzoic acid for esterification), triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 eq.), the nucleophile (1.1 eq.), and PPh₃ (1.1 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.1 eq.) in THF dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction and work up as appropriate for the specific product. Purification is typically achieved by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Protocol 2: The Finkelstein Reaction (Halide Exchange)

The Finkelstein reaction is a halide exchange that proceeds via an SN2 mechanism. While challenging for neopentyl systems due to steric hindrance, it can sometimes be driven to completion, particularly when converting a tosylate or mesylate.[10][11][12]

Experimental Protocol (from a Neopentyl Tosylate):

  • Reagents: Neopentyl tosylate (prepared from neopentyl alcohol), sodium iodide (NaI).

  • Solvent: Anhydrous acetone (B3395972).

  • Procedure:

    • In a round-bottom flask, dissolve neopentyl tosylate (1.0 eq.) and a large excess of sodium iodide (3-5 eq.) in anhydrous acetone.

    • Heat the mixture to reflux. The reaction is driven forward by the precipitation of sodium tosylate, which is insoluble in acetone.[12]

    • Monitor the reaction by TLC. The reaction may require a prolonged reflux time (24-72 hours) due to the sterically hindered nature of the substrate.

    • After completion, cool the reaction mixture and filter to remove the precipitated sodium tosylate.

    • Remove the acetone under reduced pressure.

    • The crude neopentyl iodide can then be purified by distillation or chromatography.

Note on Lewis Acids: For less reactive halides, the addition of a Lewis acid (e.g., ZnCl₂, FeCl₃) has been reported to facilitate SN2-type reactions in some sterically hindered cases, although this may also promote rearrangement and should be used with caution.[10][13]

Visual Guides

Neopentyl SN1 Rearrangement Pathway

sn1_rearrangement sub Neopentyl Halide ts1 Transition State (Leaving Group Departs) sub->ts1 - Leaving Group pc Primary Carbocation (Highly Unstable) ts1->pc ts2 1,2-Methyl Shift pc->ts2 tc Tertiary Carbocation (More Stable) ts2->tc prod Rearranged Product tc->prod nuc Nucleophile (e.g., H₂O, ROH) nuc->prod

Caption: SN1 reaction of a neopentyl halide leading to a rearranged product.

Alternative Synthetic Routes Workflow

alternative_routes start Goal: Unrearranged Neopentyl Product alcohol Start with Neopentyl Alcohol start->alcohol halide Start with Neopentyl Halide start->halide mitsunobu Mitsunobu Reaction (PPh₃, DEAD/DIAD, Nucleophile) alcohol->mitsunobu tosylate Convert to Tosylate/Mesylate alcohol->tosylate halide->tosylate (if starting from alcohol) product1 Unrearranged Product mitsunobu->product1 finkelstein Finkelstein Reaction (NaI, Acetone) tosylate->finkelstein product2 Unrearranged Iodide finkelstein->product2

References

Technical Support Center: Optimizing Grignard Reactions for 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful initiation and execution of Grignard reactions involving the sterically hindered primary alkyl halide, 1-iodo-3,3-dimethylbutane.

Frequently Asked Questions (FAQs)

Q1: Why is the initiation of the Grignard reaction with this compound often challenging?

A1: The initiation of Grignard reactions with this compound can be difficult due to the steric hindrance near the reaction center, even though it is a primary iodide. The bulky tert-butyl group can impede the approach of the alkyl iodide to the magnesium surface. Furthermore, like all Grignard reactions, the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal can prevent the reaction from starting.

Q2: What are the key indicators of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several visual cues:

  • The disappearance of the characteristic purple/brown color if iodine is used as an activator.

  • Spontaneous gentle refluxing of the ethereal solvent (e.g., diethyl ether or THF).

  • The appearance of a cloudy, grayish, or brownish color in the reaction mixture.

  • A noticeable exotherm (release of heat).

Q3: Which solvent is recommended for the Grignard reaction of this compound?

A3: Anhydrous ethereal solvents are essential for a successful Grignard reaction. Tetrahydrofuran (THF) is generally preferred over diethyl ether for sterically hindered halides as it is a better coordinating solvent, which helps to stabilize the Grignard reagent. Ensure the solvent is rigorously dried before use.

Q4: What is the primary side reaction to be aware of, and how can it be minimized?

A4: The most common side reaction is Wurtz-type coupling, where the newly formed Grignar reagent (3,3-dimethylbutylmagnesium iodide) reacts with another molecule of this compound to form a dimer (2,2,7,7-tetramethyloctane). To minimize this side reaction:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl iodide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux. Overheating can accelerate the rate of the Wurtz coupling reaction.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote the reaction with magnesium over the coupling side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Reaction Fails to Initiate 1. Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture.[1] 2. Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide. 3. Impure this compound: Contaminants can inhibit the reaction.1. Rigorously dry all glassware in an oven ( >120°C) or by flame-drying under vacuum. Use freshly distilled anhydrous solvent. 2. Activate the magnesium using one of the methods described in the experimental protocols (e.g., iodine, 1,2-dibromoethane (B42909), mechanical grinding). 3. Purify the this compound by distillation or passing it through a column of activated alumina.
Low Yield of Grignard Reagent 1. Wurtz Coupling: Significant formation of the homocoupled byproduct. 2. Incomplete Reaction: Not all of the magnesium or alkyl iodide has reacted. 3. Reaction with Atmosphere: Exposure to air (moisture and carbon dioxide) can quench the Grignard reagent.1. Add the this compound solution slowly and maintain a controlled temperature. 2. Ensure efficient stirring and allow for a sufficient reaction time after the addition is complete. 3. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Reaction Becomes Uncontrollably Exothermic 1. Addition of Alkyl Iodide is Too Fast: A rapid addition can lead to a sudden and vigorous reaction. 2. Initiation with a Large Amount of Alkyl Iodide: Adding a large initial portion of the halide before initiation can be hazardous.1. Reduce the rate of addition of the this compound solution. Have an ice bath ready to cool the reaction if necessary. 2. Initiate the reaction with a small portion of the alkyl iodide solution before adding the remainder dropwise.
Dark Brown or Black Reaction Mixture Overheating or Decomposition: Excessive heat can lead to the decomposition of the Grignard reagent and the formation of byproducts.Maintain a gentle reflux and avoid excessive heating. A gray, cloudy appearance is normal.

Experimental Protocols

Protocol 1: Initiation with Iodine

This is the most common method for initiating Grignard reactions.

Materials:

  • Magnesium turnings (1.2 - 1.5 equivalents)

  • This compound (1.0 equivalent)

  • Iodine (a few small crystals)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a few crystals of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed. Allow the flask to cool to room temperature under a stream of inert gas.

  • Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure the complete consumption of magnesium. The resulting gray, cloudy solution is the Grignard reagent.

Protocol 2: Initiation with 1,2-Dibromoethane (Entrainment Method)

This method is particularly useful for sluggish reactions.

Materials:

  • Magnesium turnings (1.2 - 1.5 equivalents)

  • This compound (1.0 equivalent)

  • 1,2-Dibromoethane (a few drops)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Set up the glassware as described in Protocol 1.

  • Magnesium Activation: Place the magnesium turnings in the flask and cover them with anhydrous THF.

  • Initiation: Add a few drops of 1,2-dibromoethane to the stirred magnesium suspension. The observation of gas bubbles (ethylene) indicates the activation of the magnesium surface.

  • Grignard Formation: Once the initial effervescence subsides, begin the slow, dropwise addition of the this compound solution in anhydrous THF from the dropping funnel.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature.

Visualizations

Grignard_Workflow Experimental Workflow for Grignard Reaction A 1. Dry Glassware & Assemble Apparatus B 2. Add Mg Turnings & Activator (Iodine or DBE) A->B C 3. Add Anhydrous THF B->C E 5. Initiate Reaction with a Small Portion of Alkyl Iodide Solution C->E D 4. Prepare Solution of this compound in THF D->E F 6. Dropwise Addition of Remaining Alkyl Iodide Solution E->F Successful Initiation G 7. Stir to Completion F->G H Grignard Reagent Ready for Use G->H Troubleshooting_Tree Troubleshooting Grignard Initiation Failure Start Reaction does not initiate? Check_Dryness Are all glassware and solvents rigorously dry? Start->Check_Dryness Yes_Dry Yes Check_Dryness->Yes_Dry Yes No_Dry No Check_Dryness->No_Dry No Activate_Mg Have you activated the magnesium? Yes_Dry->Activate_Mg Dry_Components Action: Rigorously dry all components and restart. No_Dry->Dry_Components Yes_Activated Yes Activate_Mg->Yes_Activated Yes No_Activated No Activate_Mg->No_Activated No Mechanical_Activation Consider mechanical activation Yes_Activated->Mechanical_Activation Activate_Action Action: Add a crystal of iodine or a few drops of 1,2-dibromoethane. No_Activated->Activate_Action Success Reaction Initiated Activate_Action->Success Crush_Mg Action: Gently crush some Mg turnings with a dry glass rod. Mechanical_Activation->Crush_Mg Sonication Action: Place the flask in an ultrasonic bath for a few minutes. Mechanical_Activation->Sonication Crush_Mg->Success Sonication->Success

References

Technical Support Center: 1-Iodo-3,3-dimethylbutane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Iodo-3,3-dimethylbutane (also known as neohexyl iodide).

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Product is pink, red, or brown Decomposition of the alkyl iodide, leading to the formation of elemental iodine (I₂). This can be caused by exposure to light, heat, or air.1. Wash with a reducing agent: In a separatory funnel, wash the crude product (dissolved in an organic solvent like diethyl ether or hexanes) with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue washing until the organic layer is colorless. 2. Pass through a short plug of basic alumina: This can help remove traces of iodine and acidic impurities. 3. Add a stabilizer: After purification, add a small piece of copper wire or copper powder to the container to act as a stabilizer and prevent further decomposition.
Low yield after distillation 1. Decomposition at high temperatures: this compound may decompose near its atmospheric boiling point. 2. Product loss during aqueous workup: The compound may have some volatility, leading to loss during solvent removal.1. Perform vacuum distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal decomposition. 2. Careful solvent removal: Use a rotary evaporator with controlled temperature and pressure to remove the solvent before distillation.
Multiple spots on TLC after purification 1. Incomplete reaction: Unreacted starting materials may still be present. 2. Formation of elimination byproducts: Treatment with base or heat can lead to the formation of 3,3-dimethyl-1-butene (B1661986). 3. Co-distillation of impurities: Impurities with similar boiling points may co-distill with the product.1. Optimize reaction conditions: Ensure the initial synthesis goes to completion. 2. Use column chromatography: This is the most effective method for separating the desired product from impurities with different polarities. Use a non-polar eluent system, such as hexanes or a low percentage of ethyl acetate (B1210297) in hexanes.
Product degrades during storage Exposure to light, air (oxygen), or heat. Alkyl iodides are generally less stable than their corresponding chlorides or bromides.1. Store in an amber or foil-wrapped bottle: This protects the compound from light. 2. Store under an inert atmosphere: Displace air with argon or nitrogen before sealing the container. 3. Store at a low temperature: Refrigeration is recommended for long-term storage. 4. Use a stabilizer: Add a small piece of copper wire to the storage container.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities largely depend on the synthetic route used.

  • From 3,3-dimethyl-1-butanol (B44104) (Appel reaction): Common impurities include unreacted 3,3-dimethyl-1-butanol, triphenylphosphine (B44618) oxide, and dissolved iodine.

  • From other neohexyl halides (Finkelstein reaction): Impurities may include the starting alkyl halide (e.g., 1-bromo-3,3-dimethylbutane), and precipitated sodium salts (e.g., NaCl, NaBr) if not completely removed.[1][2]

  • General impurities: 3,3-dimethyl-1-butene (from elimination side reactions) and elemental iodine (from decomposition).

Q2: How can I remove the color from my this compound?

A2: The color is due to dissolved iodine. To remove it, wash the compound (dissolved in an organic solvent) with a 10% aqueous solution of sodium thiosulfate until the color disappears.

Q3: What is the best method to purify this compound?

A3: A combination of methods is often best. A typical purification workflow would be:

  • Aqueous workup, including a wash with sodium thiosulfate to remove iodine.

  • Drying of the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and removal of the solvent.

  • Purification by either vacuum distillation or column chromatography. For high purity, column chromatography followed by distillation of the collected fractions is recommended.

Q4: What are the recommended conditions for vacuum distillation?

A4: The boiling point of this compound is 152.4°C at 760 mmHg.[3] For vacuum distillation, a significantly lower temperature would be expected. As a reference, the related compound 1-iodo-3-methylbutane (B1583052) has a boiling point of 25-35°C at 15 mmHg.[1] A similar range at this pressure could be a good starting point for this compound.

Q5: What is a suitable eluent system for column chromatography?

A5: this compound is a non-polar compound. Therefore, a non-polar eluent system should be used with silica (B1680970) gel or alumina. Good starting points include:

  • 100% Hexanes

  • A small percentage of a slightly more polar solvent in hexanes, such as 1-5% diethyl ether or ethyl acetate in hexanes.[4] The exact ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q6: Why is copper sometimes added to bottles of this compound?

A6: Copper acts as a stabilizer.[5][6] It prevents the decomposition of the alkyl iodide by reacting with any traces of iodine that may form, thus inhibiting further degradation.

Quantitative Data

PropertyValue
Molecular Formula C₆H₁₃I
Molecular Weight 212.07 g/mol [7]
Boiling Point 152.4°C at 760 mmHg[3]
Density 1.448 g/mL[3]
Refractive Index (n20/D) 1.495[3]

Experimental Protocols

Protocol 1: Purification by Washing and Distillation
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, 3-5 times the volume of the crude product).

  • Transfer the solution to a separatory funnel.

  • Wash with a 10% aqueous solution of sodium thiosulfate. Shake the funnel and vent frequently. Drain the aqueous layer. Repeat until the organic layer is colorless.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.

  • Wash the organic layer with brine (saturated aqueous NaCl) to aid in the removal of water.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter off the drying agent and rinse it with a small amount of fresh solvent.

  • Concentrate the solution using a rotary evaporator.

  • Set up a vacuum distillation apparatus. Ensure all glassware is dry.

  • Distill the oil under a suitable vacuum, collecting the fraction that boils at a constant temperature.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the chosen solvent system (e.g., 100% hexanes).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the eluent using a rotary evaporator to yield the purified product.

Diagrams

PurificationWorkflow Purification Workflow for this compound cluster_purification Purification Options crude Crude Product (May contain I₂, starting materials) dissolve Dissolve in Organic Solvent crude->dissolve wash_thiosulfate Wash with 10% Na₂S₂O₃ (aq) dissolve->wash_thiosulfate wash_bicarb Wash with sat. NaHCO₃ (aq) wash_thiosulfate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distillation Vacuum Distillation filter_concentrate->distillation For thermally stable impurities chromatography Column Chromatography filter_concentrate->chromatography For high purity/ close boiling impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product storage Store with Copper Stabilizer (Dark, Cold, Inert Atmosphere) pure_product->storage

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Improving Yield in Cross-Coupling of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cross-coupling reactions involving sterically hindered substrates.

General Troubleshooting Guide

Cross-coupling reactions with sterically hindered substrates are notoriously challenging due to the steric bulk around the reaction centers, which can impede key steps in the catalytic cycle.[1] Low yields, slow reaction rates, and catalyst deactivation are common hurdles. This guide provides a systematic approach to troubleshooting these issues.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient Catalyst Activity: The active Pd(0) species may not be forming efficiently or has decomposed.[2] 2. Inefficient Oxidative Addition: Steric hindrance on the electrophile prevents the palladium catalyst from inserting into the carbon-halide bond.[2][3] 3. Poor Quality Reagents/Solvents: Presence of water or oxygen can deactivate the catalyst.1. Use a Palladium Precatalyst: Employ air- and moisture-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles, PEPPSI-type catalysts) to ensure reliable generation of the active Pd(0) species.[4] 2. Switch to a Bulkier, More Electron-Rich Ligand: Use ligands like Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote oxidative addition.[3] 3. Increase Catalyst Loading: A higher loading (e.g., 2-5 mol%) can sometimes overcome low reactivity. 4. Ensure Anhydrous and Anaerobic Conditions: Use freshly distilled, degassed solvents and thoroughly dry reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen).[2]
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Slow Transmetalation: The desired cross-coupling is slow, allowing side reactions to dominate.[2] 2. Harsh Reaction Conditions: High temperatures or a strong base can lead to decomposition of starting materials (e.g., boronic acids).[2] 3. Presence of Oxygen: Can promote homocoupling of boronic acids.1. Optimize Base and Solvent: For Suzuki-Miyaura, use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3] For Buchwald-Hartwig, NaOtBu is often effective. 2. Protect Sensitive Groups: Convert boronic acids to more stable derivatives like pinacol (B44631) esters (BPin) or MIDA esters to prevent protodeboronation.[2] 3. Use Copper-Free Conditions (for Sonogashira): To avoid Glaser homocoupling of the alkyne.[5] 4. Rigorous Degassing: Thoroughly degas all solvents and reagents to minimize oxygen levels.[2]
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The catalyst may be unstable under the reaction conditions. 2. Product Inhibition: The product may coordinate to the palladium center, inhibiting catalyst turnover. 3. Insufficient Temperature: The reaction may have a high activation energy barrier.1. Ligand Choice: Use bulky ligands that stabilize the palladium center and promote the desired catalytic cycle.[6] 2. Increase Reaction Temperature: Higher temperatures can overcome activation barriers, but monitor for potential decomposition.[2] 3. Screen Different Solvents: Aprotic solvents like toluene, dioxane, or THF are commonly used and can influence reaction rates.[3]

Frequently Asked Questions (FAQs) by Reaction Type

Suzuki-Miyaura Coupling

Q1: Why is my Suzuki-Miyaura coupling of a sterically hindered aryl halide failing?

A1: The most common reasons for failure are inefficient oxidative addition of the palladium catalyst to the hindered aryl halide and a slow reductive elimination step. The choice of ligand is paramount. For sterically demanding substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald's SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate these challenging steps in the catalytic cycle.[3]

Q2: Which base is most effective for coupling tetra-ortho-substituted biaryls?

A2: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely used and effective.[7] For particularly difficult couplings, stronger bases such as potassium tert-butoxide (t-BuOK) in a solvent like dioxane can provide superior results.[3]

Q3: My boronic acid is decomposing before the reaction is complete. How can I prevent this?

A3: Protodeboronation is a common side reaction, especially with elevated temperatures and harsh basic conditions. To mitigate this, you can:

  • Use milder bases like potassium fluoride (B91410) (KF).[2]

  • Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to decomposition.[2]

  • Run the reaction at the lowest possible temperature that allows for a reasonable rate.

Buchwald-Hartwig Amination

Q1: I'm trying to couple a hindered primary amine with an aryl chloride and getting low yield. What should I change?

A1: This is a challenging coupling that often requires a specialized catalyst system. The use of bulky, electron-rich biarylphosphine ligands is critical. These ligands promote the formation of a monoligated, highly reactive palladium species that can more readily undergo oxidative addition with the aryl chloride and facilitate the C-N bond-forming reductive elimination.[8] Additionally, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.

Q2: Can I use ammonia (B1221849) directly in a Buchwald-Hartwig reaction with a hindered substrate?

A2: Directly using ammonia is very challenging due to its strong coordination to the palladium catalyst, which can inhibit catalytic activity.[9] It is often more effective to use an "ammonia equivalent" such as benzophenone (B1666685) imine or a silylamide. After the coupling reaction, the resulting imine or silylamine can be hydrolyzed to yield the desired primary aniline.[9]

Sonogashira Coupling

Q1: What is the best way to avoid alkyne homocoupling (Glaser coupling) when working with hindered substrates?

A1: The most effective strategy is to use a copper-free Sonogashira protocol.[5] While the copper co-catalyst traditionally used in this reaction can increase reactivity, it is also responsible for the undesired alkyne dimerization.[10] For hindered substrates, where the desired cross-coupling may be slow, this side reaction can become dominant.

Q2: Which ligands are recommended for a copper-free Sonogashira reaction with an ortho-substituted aryl bromide?

A2: Bulky, electron-donating phosphine ligands such as cataCXium A or di-tert-butylneopentylphosphine (B1584642) (DTBNpP) have been shown to be effective in facilitating copper-free Sonogashira couplings of challenging aryl bromides at room temperature.[11][12] These ligands help to stabilize the palladium catalyst and promote the key steps of the catalytic cycle in the absence of a copper co-catalyst.

Heck Reaction

Q1: My Heck reaction with a sterically hindered alkene is giving poor results. What are the key parameters to optimize?

A1: Heck reactions with sterically hindered or polysubstituted alkenes are often low-yielding.[13] Key factors to consider are:

  • Ligand: A bulky monophosphine ligand can be beneficial.[13]

  • Base: The choice of base can influence the regioselectivity and rate of the reaction.[14]

  • Directing Groups: In some cases, incorporating a directing group, such as a carboxylic acid, near the alkene can significantly improve the yield of the desired product.[13]

Q2: How can I control the regioselectivity in a Heck reaction with a hindered internal alkene?

A2: Achieving high regioselectivity with internal alkenes can be difficult. The use of specialized catalyst systems, including tetraphosphine ligands, has been shown to provide high selectivity for β-arylation products with certain substrates.[15] For challenging cases, exploring different palladium precursors, ligands, and additives is often necessary to find the optimal conditions for the desired regiochemical outcome.

Data and Experimental Conditions

The following tables summarize successful conditions reported for various cross-coupling reactions with sterically hindered substrates.

Table 1: Suzuki-Miyaura Coupling of Hindered Substrates

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1-Bromo-2,4,6-trimethylbenzene(2-Methylphenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001895[16]
1-Iodo-2,6-diisopropylbenzene(2,6-Diisopropylphenyl)boronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF801290[7]
2-Chloro-1,3,5-triisopropylbenzenePhenylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄ (3)Toluene1101288[17]
1-Bromo-2,6-dimethoxybenzeneMesitylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane1002492[17]

Table 2: Buchwald-Hartwig Amination of Hindered Substrates

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
2-Chloro-1,3,5-triisopropylbenzene2,6-DiisopropylanilinePd(OAc)₂ (1)Carbazolyl-phosphine (2)NaOtBu (1.2)Toluene1001296[18]
1-Bromo-2,6-dimethylbenzeneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene801698[19]
1-Chloro-2-methoxy-6-methylbenzeneMorpholinePd(OAc)₂ (0.5)RuPhos (1)K₂CO₃ (2)t-AmylOH1102491[20]
4-Chloro-tert-butylbenzenetert-Butylamine[Pd(IPr*OMe)(cin)Cl] (2)-LHMDS (1.5)Toluene100394[18]

Table 3: Sonogashira Coupling of Hindered Substrates

Aryl HalideAlkyneCatalyst (mol%)Ligand (mol%)Base (equiv)AdditiveSolventTemp (°C)Yield (%)Ref
1-Iodo-2,6-dimethylbenzenePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃ (1)None2-MeTHFRT92[11]
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)NoneDMSORT97[12]
2-Bromotoluene1-OctynePdCl₂(PPh₃)₂ (2)-Et₃N (2)CuI (1)Toluene7085[21]
2,4,6-Trimethylphenyl iodidePhenylacetyleneAminopyrimidine-Pd(II) (5)-DIPEA (2)NoneH₂O/t-BuOH5088[22]

Table 4: Heck Reaction of Hindered Substrates

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ref
1-Bromo-2,6-dimethylbenzeneStyrene[PdCl(C₃H₅)]₂ (0.1)Tetraphosphine (0.2)K₂CO₃ (2)DMF14085[15]
3-BromofuranHindered internal alkenePd(OAc)₂ (10)TrixiePhos (20)K₂CO₃ (2)Dioxane10075[13]
1-Iodomesitylenen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile10089[23]
2-BromonaphthaleneEthylene glycol vinyl ether[PdCl(C₃H₅)]₂ (0.05)Tetraphosphine (0.1)NaOAc (2)DMA13093[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

General Procedure for Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide
  • Preparation: In a glovebox, add the aryl bromide (0.5 mmol, 1.0 equiv), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and a magnetic stir bar to a vial.

  • Reagent Addition: Outside the glovebox, under an argon atmosphere, add the alkyne (0.8 mmol, 1.6 equiv), the base (e.g., 2,2,6,6-tetramethylpiperidine (B32323) (TMP), 1.0 mmol, 2.0 equiv), and the anhydrous, degassed solvent (e.g., DMSO, 2.5 mL).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[12]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to troubleshooting and performing cross-coupling reactions with sterically hindered substrates.

Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_complex Pd0->OA_complex  + Ar-X OA_label Oxidative Addition TM_complex L-Pd(II)(Ar)(R) (Transmetalation Complex) OA_complex->TM_complex OA_complex->TM_complex  + R-M TM_label Transmetalation TM_complex->Pd0 Product Ar-R (Product) TM_complex->Product RE_label Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system optimal? start->check_catalyst check_ligand Is the ligand appropriate for hindered substrates? check_catalyst->check_ligand Yes solution_catalyst Use a robust precatalyst (e.g., G3/G4 Palladacycle). Increase catalyst loading. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (base, solvent, temp) optimized? check_ligand->check_conditions Yes solution_ligand Switch to bulky, electron-rich ligands (e.g., Buchwald-type phosphines, NHCs). check_ligand->solution_ligand No check_reagents Are reagents pure and reaction anaerobic/anhydrous? check_conditions->check_reagents Yes solution_conditions Screen different bases (K₃PO₄, Cs₂CO₃). Screen solvents (Toluene, Dioxane). Increase temperature. check_conditions->solution_conditions No check_reagents->start No solution_reagents Use freshly distilled/degassed solvents. Dry reagents thoroughly. Ensure inert atmosphere. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Ligand_Selection start Need to select a ligand for a sterically hindered coupling q_hindrance How severe is the steric hindrance? (e.g., di-ortho vs. tetra-ortho) start->q_hindrance ans_moderate Moderately Hindered (e.g., di-ortho-substituted) q_hindrance->ans_moderate Moderate ans_severe Severely Hindered (e.g., tetra-ortho-substituted) q_hindrance->ans_severe Severe q_reaction_type What is the reaction type? ligand_buchwald Start with Buchwald Biaryl Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) q_reaction_type->ligand_buchwald Suzuki / Buchwald-Hartwig ligand_nhc Consider N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, PEPPSI-type) q_reaction_type->ligand_nhc Sonogashira / Heck ans_moderate->q_reaction_type ligand_specialty Use highly specialized, bulky ligands (e.g., AntPhos, specific NHCs) and robust precatalysts. ans_severe->ligand_specialty

Caption: Decision tree for ligand selection in hindered couplings.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep1 Dry glassware (oven/flame) prep2 Weigh solid reagents (Aryl Halide, Nucleophile, Base, Catalyst, Ligand) prep1->prep2 prep3 Degas solvent(s) (e.g., sparging with Ar/N₂) prep2->prep3 setup1 Charge solids into Schlenk flask setup2 Evacuate and backfill with inert gas (3x) setup1->setup2 setup3 Add degassed solvent via syringe setup2->setup3 setup4 Heat to temperature with vigorous stirring setup3->setup4 workup1 Cool to room temperature setup4->workup1 Monitor by TLC/LC-MS until completion workup2 Dilute with organic solvent and wash with H₂O/brine workup1->workup2 workup3 Dry organic layer, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

References

Technical Support Center: Suzuki Reactions with Neopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered electrophile, neopentyl iodide.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with neopentyl iodide resulting in low to no yield?

A1: Low yields with neopentyl iodide are most commonly attributed to its significant steric hindrance. The bulky neopentyl group (–CH₂C(CH₃)₃) dramatically slows down the rate-limiting oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-iodine bond.[1][2] This sluggish reactivity can allow side reactions to dominate.

Key factors to investigate are:

  • Inefficient Catalyst System: The combination of palladium precursor and ligand may not be active enough to overcome the high activation energy of the oxidative addition step.[3]

  • Inappropriate Base or Solvent: The reaction conditions may not be optimal for the sterically demanding substrate.[4]

  • Catalyst Deactivation: The palladium catalyst may be degrading or being poisoned over the long reaction times often required.[5]

  • Poor Substrate Quality: Impurities in the neopentyl iodide or organoboron reagent can interfere with the reaction.

  • Inadequate Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[6][7]

Q2: What are the most effective palladium catalysts and ligands for coupling neopentyl iodide?

A2: Overcoming the steric hindrance of neopentyl iodide requires specialized ligands that are both bulky and highly electron-donating. These properties help to promote the difficult oxidative addition and subsequent reductive elimination steps.[8][9]

Recommended Ligands: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are highly effective for coupling sterically hindered substrates.[3][10][11] Similarly, N-heterocyclic carbenes (NHCs) can also be highly effective.

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points. They are designed to stabilize the monoligated palladium species believed to be the active catalyst, which is crucial for coupling bulky substrates.[10][11]

  • Neopentyl Phosphine (B1218219) Ligands: Ligands containing neopentyl groups themselves, such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP), have shown high activity for coupling aryl bromides and can be effective for sterically challenging reactions.[9][12]

Palladium Precursors: Commonly used precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective when combined with the appropriate ligand. Pre-formed catalysts (e.g., XPhos Pd G3) can also offer greater reliability.

Catalyst System Performance Comparison
Catalyst SystemSubstrate TypeKey AdvantagesReference
Pd₂(dba)₃ / SPhos Sterically Hindered Aryl HalidesHigh reactivity and broad substrate scope.[13]
Pd(OAc)₂ / XPhos Challenging Aryl Chlorides/SulfonatesExcellent for electron-rich and hindered substrates.[11]
Pd₂(dba)₃ / DTBNpP Aryl Bromides/ChloridesHighly active catalyst system for hindered couplings.[12]
Pd/AntPhos Di-ortho-substituted Aryl HalidesOvercomes β-hydride elimination in alkyl couplings.[14]

Q3: Which bases and solvents are recommended for this sterically hindered coupling?

A3: The choice of base and solvent is critical and can significantly influence reaction rate and yield.

Bases: For challenging couplings, a strong, non-nucleophilic base is often required.

  • Potassium Phosphate (K₃PO₄): A commonly used and effective base for many Suzuki couplings, including hindered ones.[3]

  • Cesium Carbonate (Cs₂CO₃): Often provides good results when other carbonate bases fail.[4]

  • Potassium tert-Butoxide (KOtBu): A very strong base that can significantly accelerate slow reactions, though it may not be compatible with all functional groups.[4]

Solvents: Aprotic polar solvents are generally preferred.

  • Toluene, Dioxane, THF: These are standard solvents for Suzuki reactions.[3][15] Dioxane is often a good choice for reactions requiring higher temperatures.

  • DMF (N,N-Dimethylformamide): Can be effective but may lead to side reactions at high temperatures.[4] A mixture of an organic solvent with a small amount of water is often necessary to solubilize the base and facilitate the reaction.[6]

Q4: I am observing significant side products. What are they and how can I minimize them?

A4: When the desired cross-coupling is slow, several side reactions can become prominent.

  • Homocoupling: Coupling of two organoboron molecules. This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[6] Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon).[4]

  • Protodeborylation: Replacement of the boryl group on the organoboron reagent with a hydrogen atom. This is promoted by excess water or acidic conditions.[16] Solution: Use a stable boronic ester (e.g., pinacol (B44631) or neopentyl glycol esters) and avoid overly acidic or aqueous conditions if possible.[6]

  • β-Hydride Elimination: This is a common side reaction when using alkylboron reagents that have hydrogen atoms on the carbon β to the boron atom. The alkylpalladium intermediate eliminates a hydridopalladium species to form an alkene.[6][17] Note: Neopentyl iodide itself lacks β-hydrogens, so this pathway is not possible from the neopentyl group. However, it is a critical consideration if your organoboron reagent is an alkylborane with β-hydrogens. Using bulky ligands like AntPhos can help suppress this pathway.[14]

Troubleshooting Workflow

If you are experiencing low to no conversion, follow this diagnostic workflow to identify the root cause.

G start Low / No Product with Neopentyl Iodide check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_inert 2. Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK sub_reagents Use freshly purified reagents. Confirm stoichiometry (often 1.2-1.5 eq. boronic ester). check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst System check_inert->check_catalyst Atmosphere OK sub_inert Degas solvent thoroughly (e.g., 3x freeze-pump-thaw cycles). Maintain positive Argon/N2 pressure. check_inert->sub_inert catalyst_ligand Is the ligand bulky and electron-rich enough? (e.g., SPhos, XPhos, DTBNpP) check_catalyst->catalyst_ligand optimize_conditions 4. Optimize Reaction Conditions conditions_base Is the base strong enough? (e.g., K3PO4, Cs2CO3, KOtBu) optimize_conditions->conditions_base catalyst_ligand->optimize_conditions Yes change_ligand Switch to a more robust ligand. Use a pre-formed catalyst (e.g., G3 precatalyst). catalyst_ligand->change_ligand No change_ligand->check_catalyst Retry change_base Switch to a stronger base. Screen different solvents (Toluene, Dioxane). conditions_base->change_base No success Reaction Successful conditions_base->success Yes change_base->optimize_conditions Retry

Caption: Troubleshooting workflow for failed Suzuki reactions with neopentyl iodide.

Visualizing the Catalytic Challenge

The primary difficulty with neopentyl iodide occurs at the beginning of the Suzuki-Miyaura catalytic cycle. The steric bulk hinders the approach of the Pd(0) catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 LnPdn(0) pd2 R-Pd(II)-I (Neopentyl-Pd Complex) pd0->pd2 Oxidative Addition (VERY SLOW due to steric hindrance) pd2_b R-Pd(II)-R' pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Neopentyl-R' pd2_b->product neopentyl Neopentyl-I neopentyl->pd2 boronic R'-B(OR)2 + Base boronic->pd2_b

Caption: The sterically hindered oxidative addition step in the Suzuki cycle.

General Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of neopentyl iodide with an arylboronic acid pinacol ester. Optimization will likely be required.

Materials:

  • Neopentyl iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, milled to a fine powder) (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Reagent Addition: Add the arylboronic acid pinacol ester, followed by anhydrous toluene.

  • Degassing: Stir the mixture for 5 minutes, then add the neopentyl iodide via syringe, followed by the degassed water.

  • Heating: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Due to the slow nature of the coupling, reactions may require 12-24 hours.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

References

Technical Support Center: Nickel-Catalyzed Coupling of Neopentyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nickel-catalyzed coupling reactions of neopentyl halides. The sterically hindered nature of neopentyl halides presents unique challenges in cross-coupling reactions, making careful ligand selection and optimization of reaction conditions crucial for success.

Frequently Asked Questions (FAQs)

Q1: Why are neopentyl halides challenging substrates for cross-coupling reactions?

A1: Neopentyl halides are sterically hindered due to the bulky tert-butyl group adjacent to the carbon bearing the halogen. This steric bulk significantly impedes the backside attack required for a classic S(_N)2-type oxidative addition at the metal center, a key step in many cross-coupling catalytic cycles.

Q2: What are the most common side reactions observed in nickel-catalyzed coupling of neopentyl halides?

A2: The most prevalent side reactions include:

  • Homocoupling: Dimerization of the coupling partners (aryl-aryl or neopentyl-neopentyl). This can arise from competitive reaction pathways on the nickel catalyst.[1][2][3][4]

  • Reduction (Hydrodehalogenation): Replacement of the halogen with a hydrogen atom.

  • Isomerization: Although neopentyl halides themselves cannot undergo β-hydride elimination, isomerization can be a concern with other alkyl halides that may be present or formed under certain conditions.

Q3: What general type of nickel-catalyzed reaction is most suitable for neopentyl halides?

A3: Nickel-catalyzed reductive cross-electrophile coupling has proven to be a particularly effective strategy.[5][6][7] This method involves the coupling of two different electrophiles, such as a neopentyl halide and an aryl halide, in the presence of a stoichiometric reductant (e.g., zinc or manganese powder). This approach avoids the need to prepare often unstable neopentyl organometallic reagents.

Q4: Which ligands are recommended for the nickel-catalyzed coupling of neopentyl halides?

A4: A variety of nitrogen-based ligands have shown success. The choice of ligand is critical and can significantly impact reaction yield and selectivity. Some effective ligand classes include:

  • Imidazoles: 5-Cyanoimidazole has been identified as a highly effective and inexpensive ligand for the reductive coupling of neopentyl bromides with aryl bromides.[6][7]

  • Bipyridines and Phenanthrolines: These are common ligands in nickel-catalyzed cross-coupling and can be effective for neopentyl substrates.

  • Di(2-picolyl)amines (DPAs): This modular class of ligands has been explored for nickel-catalyzed aryl-alkyl cross-electrophile coupling.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can be effective in nickel-catalyzed cross-coupling reactions involving sterically hindered substrates.[8][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the nickel precatalyst and ligand are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by oxygen.
Ineffective Reductant Use freshly activated zinc or manganese powder. The surface of the metal reductant can oxidize upon storage, reducing its efficacy. Activation can often be achieved by washing with acid followed by rinsing with dry solvents.
Poor Ligand Choice The selected ligand may not be optimal for the specific substrates. Screen a panel of ligands from different classes (e.g., imidazoles, bipyridines, NHCs). See the Ligand Performance Comparison table below for guidance.
Suboptimal Reaction Temperature While many reactions are run at room temperature or slightly elevated temperatures (e.g., 50-60 °C), the optimal temperature can be substrate-dependent. Try varying the temperature in increments of 10-20 °C.
Solvent Effects The choice of solvent can significantly influence the reaction. Amide solvents like DMA (N,N-dimethylacetamide) or DMF (N,N-dimethylformamide) are commonly used. Consider screening other polar aprotic solvents.
Issue 2: Predominance of Homocoupling Product
Potential Cause Troubleshooting Steps
Mismatched Reactivity of Electrophiles The rates of oxidative addition of the two electrophiles to the nickel center may be significantly different, leading to the preferential coupling of the more reactive partner with itself. Adjusting the ligand can modulate the catalyst's selectivity. A dual-ligand system can sometimes be effective.[4]
High Catalyst Concentration In some cases, higher catalyst loadings can favor homocoupling. Try decreasing the catalyst and ligand loading.
Mechanism of Homocoupling Homocoupling can occur through various mechanisms, including the reaction of an organonickel intermediate with another molecule of the same electrophile.[1][2][3][4] Understanding the likely mechanism can help in devising a strategy to suppress it, such as modifying the reaction conditions to favor the cross-coupling pathway.

Data Presentation

Table 1: Ligand Performance in Nickel-Catalyzed Reductive Coupling of Neopentyl Bromide with Aryl Bromides
Ligand ClassSpecific LigandCoupling PartnerYield (%)Reference
Imidazole5-Cyanoimidazole4-Bromobenzonitrile85[6]
Imidazole5-CyanoimidazoleMethyl 4-bromobenzoate82[6]
Imidazole5-Cyanoimidazole4-Bromoanisole75[6]
Bipyridine4,4'-Di-tert-butyl-2,2'-bipyridine4-BromobenzonitrileModerateGeneral observation
NHCIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Various aryl halidesGood to high[8]

Note: Yields are highly substrate and condition dependent. This table serves as a general guide.

Experimental Protocols

Protocol 1: Reductive Coupling of Neopentyl Bromide with an Aryl Bromide using 5-Cyanoimidazole

This protocol is adapted from the work of Biswas et al.[6]

Materials:

  • NiCl₂ (DME) (10 mol%)

  • 5-Cyanoimidazole (10 mol%)

  • Zinc dust (<10 micron, activated) (2.0 equiv)

  • Sodium Iodide (NaI) (25 mol%)

  • Aryl bromide (1.0 equiv)

  • Neopentyl bromide (1.5 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA)

Procedure:

  • In a nitrogen-filled glovebox, add NiCl₂(DME) and 5-cyanoimidazole to an oven-dried vial equipped with a magnetic stir bar.

  • Add anhydrous DMA and stir the mixture for 10 minutes to allow for the formation of the catalyst complex.

  • In a separate oven-dried vial, add the aryl bromide, neopentyl bromide, zinc dust, and NaI.

  • Transfer the prepared catalyst solution to the vial containing the substrates and reductant.

  • Seal the vial and stir the reaction mixture at 60 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nickel/NHC-Catalyzed Cross-Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Ni(COD)₂ (5 mol%)

  • NHC ligand (e.g., IPr·HCl) (5 mol%)

  • Strong base (e.g., NaOtBu) (10 mol%)

  • Neopentyl halide (1.0 equiv)

  • Coupling partner (e.g., Aryl Grignard reagent) (1.2 equiv)

  • Anhydrous solvent (e.g., THF or Dioxane)

Procedure:

  • In a nitrogen-filled glovebox, add Ni(COD)₂ and the NHC ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent and stir for 10-15 minutes at room temperature.

  • Add the neopentyl halide to the catalyst mixture.

  • Slowly add the Grignard reagent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup p1 Dry Glassware p2 Inert Atmosphere (N2 or Ar) p1->p2 p3 Prepare Catalyst Solution (Ni Precursor + Ligand in Solvent) p2->p3 r1 Add Substrates & Reductant (Neopentyl Halide, Coupling Partner, Zn/Mn) p3->r1 r2 Add Catalyst Solution r1->r2 r3 Stir at Optimal Temperature r2->r3 a1 Monitor Progress (TLC, GC-MS) r3->a1 a2 Quench Reaction a1->a2 a3 Extraction & Drying a2->a3 a4 Purification (Chromatography) a3->a4

Caption: General experimental workflow for nickel-catalyzed reductive cross-coupling.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Optimization start Low or No Yield c1 Check Catalyst Purity start->c1 c2 Ensure Inert Atmosphere start->c2 c3 Screen Different Ligands start->c3 r1 Activate Reductant (Zn/Mn) start->r1 r2 Verify Substrate Purity start->r2 co1 Vary Temperature start->co1 co2 Screen Solvents start->co2 co3 Adjust Catalyst Loading start->co3

Caption: Troubleshooting logic for low product yield in neopentyl halide coupling.

References

Managing elimination side reactions with 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Iodo-3,3-dimethylbutane. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot reactions involving this sterically hindered primary halide, with a focus on minimizing elimination side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during substitution reactions with this compound.

Issue: Low or No Yield of the Desired Substitution Product

  • Question: Why am I observing very slow or no conversion of this compound in my substitution reaction?

  • Answer: this compound is a neopentyl-type halide. The bulky tert-butyl group on the carbon adjacent (β-carbon) to the carbon bearing the iodine (α-carbon) creates significant steric hindrance. This severely impedes the backside attack required for an S(_N)2 reaction, leading to extremely slow reaction rates.[1][2] Compared to less hindered primary alkyl halides, the rate of S(_N)2 reaction can be reduced by several orders of magnitude.[3]

Issue: High Yield of Elimination Byproduct

  • Question: My reaction is producing a significant amount of 3,3-dimethyl-1-butene. How can I minimize this elimination side reaction?

  • Answer: Elimination (E2) is a common competing pathway with S(_N)2 reactions, especially for sterically hindered substrates like this compound.[4] Several factors can favor elimination over substitution. The troubleshooting steps below will help you optimize your reaction for the desired substitution product.

    • Choice of Nucleophile/Base: Strong, bulky bases will almost exclusively lead to the E2 product.[5][6] Even strong, non-bulky bases can favor elimination with this substrate. To favor substitution, use a good nucleophile that is a weak base.

    • Reaction Temperature: Higher temperatures favor elimination reactions.[7][8] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is crucial.

    • Solvent: The choice of solvent can significantly influence the S(_N)2/E2 ratio. Polar aprotic solvents are generally preferred for S(_N)2 reactions.

Below is a logical workflow to troubleshoot high elimination.

G start High Elimination Observed check_base Analyze Nucleophile/Base Is it a strong or bulky base? start->check_base strong_base YES: Strong/Bulky Base (e.g., t-BuOK, LDA, alkoxides) check_base->strong_base Yes weak_base NO: Weakly Basic Nucleophile (e.g., N3-, CN-, RS-) check_base->weak_base No change_base Action: Switch to a non-basic, highly nucleophilic reagent. strong_base->change_base check_temp Analyze Reaction Temperature Is the temperature elevated? weak_base->check_temp change_base->check_temp high_temp YES: High Temperature check_temp->high_temp Yes low_temp NO: Room Temp or Below check_temp->low_temp No lower_temp Action: Lower the reaction temperature. Monitor for reasonable kinetics. high_temp->lower_temp check_solvent Analyze Solvent Is it a polar protic solvent? low_temp->check_solvent lower_temp->check_solvent protic_solvent YES: Protic Solvent (e.g., EtOH, H2O) check_solvent->protic_solvent Yes aprotic_solvent NO: Polar Aprotic Solvent (e.g., DMSO, DMF) check_solvent->aprotic_solvent No change_solvent Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF, acetone). protic_solvent->change_solvent optimized Optimized for Substitution aprotic_solvent->optimized change_solvent->optimized

Caption: Troubleshooting workflow for high elimination side product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in S(_N)2 reactions?

A1: The tert-butyl group at the β-position creates severe steric hindrance, which blocks the typical backside attack trajectory of the nucleophile required for an S(_N)2 reaction.[9] This steric clash dramatically increases the activation energy of the substitution pathway. For practical purposes, neopentyl halides like this one are sometimes considered inert in S(_N)2 reactions under standard conditions.[2]

Q2: Can this substrate undergo S(_N)1 or E1 reactions?

A2: S(_N)1 and E1 reactions are generally not favored because they proceed through a primary carbocation, which is highly unstable. However, under forcing conditions (e.g., high temperature, polar protic solvent, and a weak nucleophile), an S(_N)1/E1 pathway can occur, but it is often accompanied by a rearrangement of the carbocation to a more stable tertiary carbocation, leading to a mixture of rearranged products.[1][3]

Q3: What are the ideal conditions to promote the S(_N)2 reaction over the E2 reaction?

A3: To favor the S(_N)2 pathway, you should use:

  • A strong, non-basic nucleophile: Good candidates include azide (B81097) (N(_3)(-)), cyanide (CN(-)), and thiolates (RS(-)).[10]

  • A polar aprotic solvent: Solvents like DMSO, DMF, or acetone (B3395972) are recommended.[11][12] These solvents solvate the cation of the nucleophilic salt, leaving a "naked" and more reactive nucleophile, which enhances nucleophilicity without increasing basicity.

  • Low to moderate temperature: Higher temperatures provide the activation energy for the elimination pathway, which has a higher activation energy than substitution and is entropically favored.[8][13]

The competing S(_N)2 and E2 pathways are illustrated below.

G reactant This compound + Nucleophile/Base sn2_path SN2 Pathway (Substitution) reactant->sn2_path Favored by: - Strong, non-basic nucleophile - Polar aprotic solvent - Lower temperature e2_path E2 Pathway (Elimination) reactant->e2_path Favored by: - Strong, bulky base - Higher temperature sn2_product Substitution Product sn2_path->sn2_product e2_product Elimination Product (3,3-dimethyl-1-butene) e2_path->e2_product

Caption: Competing SN2 and E2 reaction pathways.

Data Presentation

The following table summarizes the expected influence of different experimental parameters on the competition between S(_N)2 and E2 pathways for this compound, based on data for analogous neopentyl halides.

ParameterConditionFavored PathwayRationale
Nucleophile/Base Strong Nucleophile / Weak Base (e.g., NaN(_3), NaCN)S(_N)2High nucleophilicity and low basicity favor substitution.
Strong, Non-bulky Base (e.g., NaOH, NaOEt)E2 (competes with S(_N)2)Strong basicity promotes proton abstraction, leading to elimination.
Strong, Bulky Base (e.g., K-OtBu, LDA)E2 (major product)Steric hindrance prevents backside attack for S(_N)2, favoring elimination at the less hindered β-proton.[5][6]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)S(_N)2Solvates the cation, leaving a highly reactive "naked" nucleophile that promotes the S(_N)2 reaction.[11]
Polar Protic (e.g., Ethanol, Water)E2Solvates and deactivates the nucleophile through hydrogen bonding, hindering the S(_N)2 pathway and making elimination more competitive.[14]
Temperature Low (e.g., 0-25 °C)S(_N)2Substitution generally has a lower activation energy than elimination.
High (e.g., >50 °C)E2The higher activation energy of elimination is overcome, and it is favored entropically.[7][8]

Experimental Protocols

Protocol 1: General Procedure for S(_N)2 Reaction with Sodium Azide to Minimize Elimination

This protocol provides a starting point for performing a substitution reaction on this compound while minimizing the formation of the elimination byproduct.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) and anhydrous DMSO. Stir the solution until the substrate is fully dissolved.

  • Nucleophile Addition: Add sodium azide (1.2 - 1.5 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the steric hindrance of the substrate, the reaction may require an extended period (e.g., 24-72 hours) to reach completion. Gentle heating (e.g., 40-50 °C) may be cautiously applied to increase the rate, but be aware that this may also increase the amount of elimination byproduct.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired substitution product, 1-azido-3,3-dimethylbutane.

The general workflow for this experimental protocol is visualized below.

G setup Reaction Setup (Substrate in DMSO) addition Nucleophile Addition (NaN3 at RT) setup->addition monitoring Reaction Monitoring (TLC or GC-MS) addition->monitoring workup Aqueous Workup (Water Quench) monitoring->workup extraction Extraction (Organic Solvent) workup->extraction washing Washing (Water & Brine) extraction->washing drying Drying & Concentration washing->drying purification Purification (Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for SN2 reaction.

References

Technical Support Center: Grignard Formation with Neopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formation of Grignard reagents from the sterically hindered substrate, neopentyl iodide.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to initiate the Grignard reaction with neopentyl iodide?

A1: The primary challenge in forming a Grignard reagent with neopentyl iodide lies in its steric hindrance. The bulky neopentyl group can impede the approach of the alkyl halide to the magnesium surface. Additionally, like all Grignard reactions, the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal can prevent the reaction from starting.[1][2] This oxide layer must be physically or chemically bypassed to expose the reactive metal surface.

Q2: What are the visual signs of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several key observations:

  • The disappearance of the characteristic color of a chemical activator, such as the purple/brown color of iodine.[1][3]

  • The spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.[1]

  • The appearance of turbidity or a cloudy grey/brown color in the reaction mixture.[1][4]

  • A noticeable increase in temperature, as the reaction is exothermic.[1][5]

Q3: Is the choice of solvent important for this reaction?

A3: Yes, the solvent plays a crucial role. Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignard reagents from less reactive or sterically hindered halides like neopentyl iodide.[5][6] THF has a higher solvating power, which can help to stabilize the Grignard reagent as it forms.[6]

Q4: What are "Turbo-Grignard" reagents, and are they useful for neopentyl iodide?

A4: "Turbo-Grignard" reagents are prepared in the presence of lithium chloride (LiCl). The addition of LiCl helps to break down the dimeric and oligomeric clusters of the Grignard reagent, leading to more reactive monomeric species. This can be particularly advantageous for challenging substrates, and while not specifically documented for neopentyl iodide in the provided results, it is a technique worth considering for difficult Grignard reactions.

Troubleshooting Guides

Issue: The Grignard reaction with neopentyl iodide fails to initiate.

Potential Causes and Solutions:

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).[4][5] Solvents must be strictly anhydrous.[5]

  • Inactive Magnesium Surface: The passivating layer of magnesium oxide is a common barrier to initiation.[1]

    • Chemical Activation: Employ a chemical activator to clean the magnesium surface. Common choices include a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[2][5]

    • Mechanical Activation: Physically disrupt the oxide layer by gently crushing some of the magnesium turnings with a dry glass rod against the bottom of the flask before adding the solvent.[5] Vigorous stirring can also help expose fresh metal surfaces.[7]

    • Sonication: Using an ultrasonic bath can help to clean the magnesium surface through cavitation.[8][9]

  • Insufficient Local Temperature: Gentle warming of a small spot on the flask with a heat gun can provide the activation energy needed to start the reaction.[5][10] Be prepared with an ice bath to cool the reaction once it initiates, as it is exothermic.[5]

Data Presentation

The success of a Grignard reaction with a challenging substrate like neopentyl iodide is highly dependent on the chosen activation method. While precise yields can vary based on experimental conditions, the following table provides a qualitative comparison of common activation methods.

Activation MethodPrincipleTypical ObservationsRelative Effectiveness for Neopentyl Iodide
Iodine (I₂) Reacts with the magnesium surface to create reactive magnesium iodide sites.[1]Disappearance of the purple/brown iodine color.[1][3]Moderate to High
1,2-Dibromoethane (DBE) A highly reactive alkyl halide that readily reacts with magnesium, cleaning the surface and producing ethylene (B1197577) gas.[1][9]Bubbling (evolution of ethylene gas).[1]High
Mechanical Crushing Physically breaks the magnesium oxide layer to expose fresh, reactive metal.[5][7]Localized bubbling or cloudiness upon addition of the alkyl halide.[1]Moderate
Sonication Cleans the magnesium surface through cavitation.[8][9]General cloudiness and warming of the reaction mixture.[1]Moderate

Experimental Protocols

General Preparatory Steps (Applicable to all methods):
  • Glassware: Ensure all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Allow to cool under an inert atmosphere (nitrogen or argon).[5]

  • Reagents: Use anhydrous solvents (THF is recommended).[5] Ensure the neopentyl iodide is pure and dry.

  • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the experiment to exclude moisture and oxygen.[4]

Protocol 1: Activation with Iodine
  • To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.

  • Add a single, small crystal of iodine.[5]

  • Assemble the apparatus and place it under a positive pressure of an inert gas.

  • In the dropping funnel, prepare a solution of neopentyl iodide (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~10%) of the neopentyl iodide solution to the magnesium.

  • Stir the mixture. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.[3][5] Gentle warming with a heat gun may be necessary.[5]

  • Once initiated, add the remaining neopentyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.[5]

Protocol 2: Activation with 1,2-Dibromoethane (DBE)
  • To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar under an inert atmosphere.

  • Add enough anhydrous THF to just cover the magnesium.

  • Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1]

  • Observe for the evolution of ethylene gas (bubbling), which indicates the activation of the magnesium.[1]

  • Once the bubbling subsides, begin the slow, dropwise addition of the neopentyl iodide solution (1.0 equivalent in anhydrous THF) from the dropping funnel.

  • Maintain a gentle reflux throughout the addition.

  • After the addition is complete, continue to stir for an additional 30-60 minutes.

Protocol 3: Mechanical Activation
  • Add magnesium turnings (1.2 equivalents) to the dried flask under an inert atmosphere.

  • Before adding any solvent, use a dry, clean glass rod to firmly crush and grind some of the magnesium turnings against the bottom of the flask.[5] This will create fresh, unoxidized surfaces.

  • Add a magnetic stir bar and assemble the apparatus.

  • Add a small amount of anhydrous THF and approximately 10% of the neopentyl iodide solution.

  • Stir vigorously. Look for localized bubbling or the appearance of a cloudy solution as signs of initiation.

  • Once the reaction has started, add the remaining neopentyl iodide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir for an additional 30-60 minutes.

Mandatory Visualizations

Grignard_Workflow Experimental Workflow for Grignard Reagent Formation A Dry Glassware and Reagents B Add Mg Turnings to Flask A->B C Activate Mg Surface (Iodine, DBE, or Mechanical) B->C D Add Anhydrous Solvent (THF) C->D E Add Small Portion of Neopentyl Iodide D->E F Check for Initiation Signs (Color change, bubbling, heat) E->F G Initiation Successful? F->G H Troubleshoot Initiation (Gentle heat, more activator) G->H No I Add Remaining Neopentyl Iodide Dropwise G->I Yes H->F J Maintain Gentle Reflux I->J K Stir for 30-60 min After Addition J->K L Grignard Reagent Ready for Use K->L Troubleshooting_Tree Troubleshooting Grignard Initiation Failure decision decision action action start Reaction Not Initiating q1 Are all glassware and reagents completely anhydrous? start->q1 a1 Thoroughly dry all components and use fresh anhydrous solvent. q1->a1 No q2 Has a magnesium activation method been used? q1->q2 Yes a1->q1 a2 Add a chemical activator (Iodine/DBE) or mechanically crush the Mg. q2->a2 No q3 Has gentle heating been applied? q2->q3 Yes a2->q2 a3 Gently warm a spot on the flask with a heat gun. q3->a3 No end Re-evaluate reagent purity and experimental setup. q3->end Yes a3->q3

References

Technical Support Center: Solvent Effects on 1-Iodo-3,3-dimethylbutane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols regarding the solvent effects on the reactivity of 1-iodo-3,3-dimethylbutane (neohexyl iodide).

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for this compound in different solvents?

A1: this compound is a primary alkyl halide, but it is sterically hindered by the adjacent tert-butyl group. This unique structure dictates its reactivity:

  • SN2 Reactions: Direct backside attack by a nucleophile is severely hindered. Consequently, SN2 reactions are extremely slow. Under forcing conditions with a strong, non-bulky nucleophile in a polar aprotic solvent, some SN2 product might be observed, but this is generally not the favored pathway.[1][2]

  • SN1/E1 Reactions: In polar protic solvents (e.g., ethanol (B145695), water, formic acid), the reaction proceeds via an SN1/E1 mechanism.[3] However, the initially formed primary carbocation is highly unstable and immediately rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation. This rearranged carbocation then reacts with the solvent (nucleophile) or undergoes elimination.[4][5] Therefore, direct substitution products are not typically observed; rearranged products are dominant.

Q2: Why do my reaction products show a rearranged carbon skeleton?

A2: The formation of rearranged products is a hallmark of the SN1 reaction of this compound. The steric hindrance prevents the SN2 mechanism, forcing an SN1 pathway in ionizing solvents. The process involves:

  • Ionization: The C-I bond slowly breaks to form a highly unstable primary carbocation.

  • 1,2-Methyl Shift: A methyl group from the adjacent quaternary carbon migrates to the primary carbocation center.

  • Formation of a Stable Intermediate: This rearrangement produces a much more stable tertiary carbocation (the 2,3-dimethylbut-2-yl cation).

  • Product Formation: The tertiary carbocation is then rapidly attacked by the solvent (acting as a nucleophile) to give rearranged substitution products or loses a proton to give elimination products.[3][4][5]

Q3: How does solvent polarity affect the rate of solvolysis?

A3: For the SN1 solvolysis of this compound, the rate-determining step is the formation of the carbocation intermediate.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) are particularly effective at accelerating this reaction.[6][7] They stabilize the transition state and the resulting ions (carbocation and iodide) through both their high dielectric constant and their ability to form hydrogen bonds.[8][9] Increasing the polarity of the solvent (e.g., by increasing the water content in an ethanol/water mixture) will increase the reaction rate.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are less effective at stabilizing the carbocation and leaving group compared to protic solvents.[6][7] While they possess high dielectric constants, they lack the hydrogen-bonding capability that is crucial for solvating the leaving group and stabilizing the transition state in an SN1 reaction.[8]

  • Nonpolar Solvents (e.g., hexane, toluene) are very poor solvents for this reaction, and the rate of solvolysis is negligible.

Q4: I am observing a mixture of substitution and elimination products. How can I control the product ratio?

A4: In an SN1/E1 reaction, substitution and elimination products are often formed concurrently from the same carbocation intermediate. To influence the ratio:

  • Temperature: Elimination reactions are generally favored by higher temperatures because they have a higher entropy of activation. To favor the substitution (SN1) product, run the reaction at a lower temperature.[11]

  • Nucleophilicity/Basicity of the Solvent: Solvents that are more nucleophilic and less basic will favor substitution. For example, using ethanol versus water may slightly alter the product ratio. Strongly basic conditions will significantly favor the E2 pathway, though this is less of a concern for the SN1/E1 mechanism which proceeds under neutral or acidic conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction is extremely slow or not proceeding. Inappropriate solvent choice. Ensure you are using a polar protic solvent (e.g., aqueous ethanol, formic acid) to facilitate the SN1 mechanism. Nonpolar or polar aprotic solvents are generally ineffective.[6][7]
Low temperature. While lower temperatures favor substitution, they also decrease the overall reaction rate. Consider moderately increasing the temperature to achieve a reasonable rate.
Observed product is not the expected direct substitution product. Carbocation rearrangement. This is the expected outcome for this substrate. The major products will have a rearranged 2,3-dimethylbutane (B166060) skeleton.[4][5] Re-evaluate your expected product based on the rearrangement mechanism.
Complex mixture of multiple products (alkenes and ethers/alcohols). Competing E1 and SN1 pathways. This is common. To favor the SN1 product, decrease the reaction temperature.[11] To isolate specific products, purification by fractional distillation or column chromatography will be necessary.
Inconsistent kinetic data between runs. Temperature fluctuations. The rate of solvolysis is highly sensitive to temperature. Use a thermostatically controlled water bath to maintain a constant temperature (±0.1 °C).[10]
Inaccurate concentration measurements. Verify the concentration of your substrate and any titrants used for monitoring the reaction progress. Ensure volumetric glassware is properly calibrated.

Quantitative Data Summary

The relative rate of solvolysis of hindered alkyl halides is highly dependent on the ionizing power of the solvent. While specific rate data for this compound is sparse in readily available literature, the trend follows that of other hindered substrates undergoing SN1 reactions.

Solvent (Example)Solvent TypeDielectric Constant (ε) at 25°CRelative Solvolysis Rate (Qualitative)Expected Major Products (from Rearrangement)
Formic AcidPolar Protic58.5Very Fast2,3-dimethylbut-2-yl formate
WaterPolar Protic80.1Fast2,3-dimethyl-2-butanol, 2,3-dimethylbut-2-ene
80% Ethanol / 20% WaterPolar Protic~67Intermediate2-ethoxy-2,3-dimethylbutane, 2,3-dimethyl-2-butanol, alkenes
EthanolPolar Protic24.5Slow2-ethoxy-2,3-dimethylbutane, 2,3-dimethylbut-2-ene
Acetone (B3395972)Polar Aprotic20.7Very SlowNegligible reaction
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very Slow / NegligibleNegligible reaction

Experimental Protocols

Protocol 1: Kinetic Study of Solvolysis by Titration

This protocol measures the rate of HCl or HI production during the solvolysis of an alkyl halide in an aqueous alcohol solution.

  • Solvent Preparation: Prepare a 250 mL stock solution of the desired solvent mixture (e.g., 80:20 ethanol:water by volume).

  • Reaction Setup: Place 100 mL of the solvent mixture into a 250 mL Erlenmeyer flask. Add 3-4 drops of a suitable indicator (e.g., bromothymol blue). Place the flask in a constant temperature water bath and allow it to equilibrate.

  • Initiation: Prepare a stock solution of this compound in a small amount of a dry, inert solvent like acetone (e.g., 0.1 M). To start the reaction, inject a precise volume (e.g., 1.0 mL) of the substrate solution into the flask and start a timer immediately.

  • Titration: The solvolysis produces hydriodic acid (HI), which will cause the indicator to change color. Titrate the reaction mixture with a standardized solution of NaOH (e.g., 0.01 M) to neutralize the acid. Record the volume of NaOH added and the time at which the indicator's endpoint is reached.

  • Data Collection: Continue adding aliquots of NaOH and recording the time to neutralization for several data points until the reaction is substantially complete.

  • Data Analysis: The rate constant can be determined by plotting the natural logarithm of the remaining substrate concentration versus time.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Reaction: In a sealed vial, dissolve 50 mg of this compound in 5 mL of the chosen solvent (e.g., absolute ethanol). Heat the mixture at a controlled temperature (e.g., 50 °C) for a time sufficient for the reaction to proceed to completion (determined by kinetic studies or TLC).

  • Workup: Cool the reaction mixture. Add 10 mL of water and extract the organic products with 3 x 10 mL of diethyl ether. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Carefully concentrate the solvent. Dilute an aliquot of the crude product in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS.

  • Identification: Identify the products by comparing their mass spectra with library data and their retention times with known standards if available. The expected rearranged products include the corresponding ether or alcohol and elimination products (alkenes).

Visualizations

Reaction_Mechanism cluster_start Reactant cluster_ts1 Rate-Determining Step cluster_rearrange Rearrangement cluster_intermediate Key Intermediate cluster_products Products Reactant This compound TS1 Ionization to Primary Carbocation (Unstable) Reactant->TS1 Slow (S(N)1) Rearrange 1,2-Methyl Shift TS1->Rearrange Fast Intermediate Tertiary Carbocation (Stable) Rearrange->Intermediate Fast SN1_Product S(N)1 Product (Rearranged Ether/Alcohol) Intermediate->SN1_Product + Solvent (Nucleophile) E1_Product E1 Product (Rearranged Alkene) Intermediate->E1_Product - H+

Caption: S(N)1 reaction pathway for this compound.

Experimental_Workflow cluster_analysis Analysis Pathway start Start: Prepare Reactants (Substrate, Solvent) setup Set up Reaction in Thermostatted Bath start->setup run Initiate Reaction & Monitor Progress setup->run kinetic Kinetic Study: Titrate Acid Formed run->kinetic product Product Study: Quench & Workup run->product data_kin Calculate Rate Constant (k) kinetic->data_kin gcms GC-MS Analysis: Identify Products product->gcms data_prod Determine Product Ratio gcms->data_prod end End: Report Findings data_kin->end data_prod->end

Caption: General experimental workflow for studying solvolysis reactions.

References

Technical Support Center: Temperature Optimization for Reactions Involving Neopentyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature optimization in reactions involving neopentyl iodide.

Frequently Asked Questions (FAQs)

Q1: Why is neopentyl iodide so unreactive in nucleophilic substitution reactions?

A1: Neopentyl iodide's low reactivity is primarily due to significant steric hindrance. The bulky tert-butyl group attached to the carbon adjacent (β-carbon) to the carbon bearing the iodide (α-carbon) physically blocks the backside attack required for an S(_N)2 reaction.[1][2] This steric hindrance can make the S(_N)2 reaction rate up to 100,000 times slower than for a simple primary halide like propyl halide.[3] For S(_N)1 reactions, the initial formation of a highly unstable primary carbocation is energetically unfavorable, thus slowing down the reaction.[2][4]

Q2: My S(_N)2 reaction with neopentyl iodide is not proceeding, even at elevated temperatures. What can I do?

A2: S(_N)2 reactions with neopentyl halides are notoriously difficult and often considered impractical.[1][2] The steric hindrance from the tert-butyl group is the main issue. While increasing the temperature generally increases reaction rates, for neopentyl iodide it may preferentially promote the competing E2 elimination reaction.[5] If you must attempt a substitution, consider using a highly reactive, less sterically hindered nucleophile in a polar aprotic solvent like DMSO. A study on related neopentyl skeletons used temperatures as high as 100 °C in DMSO to achieve substitution.[6] However, it is highly recommended to explore alternative synthetic strategies if possible.

Q3: I am observing a rearranged product in my reaction. Why is this happening and how can I prevent it?

A3: The formation of a rearranged product is a classic sign of an S(_N)1 reaction pathway. When neopentyl iodide's leaving group departs, it forms an unstable primary carbocation. This intermediate rapidly undergoes a 1,2-methyl shift to form a much more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, leading to the rearranged product.[4][7] To prevent this, you must avoid S(_N)1 conditions (e.g., polar protic solvents, weak nucleophiles). However, forcing an S(_N)2 reaction is challenging due to the steric hindrance mentioned in Q2.

Q4: What is the optimal temperature for forming a Grignard reagent with neopentyl iodide?

A4: The formation of Grignard reagents is exothermic, but often requires initial heating to start, especially with less reactive halides.[8][9] For neopentyl iodide, gentle warming may be necessary to initiate the reaction. Once initiated, the reaction should be maintained at a gentle reflux. In a solvent like THF (boiling point ~66 °C), this would be the target temperature.[9] It's crucial to control the rate of addition of neopentyl iodide to maintain a steady, controlled reflux and avoid a runaway reaction.

Q5: How does temperature affect the competition between substitution and elimination reactions for neopentyl iodide?

A5: Higher temperatures generally favor elimination over substitution.[5][10] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, which is entropically favored at higher temperatures.[10] For neopentyl iodide, where S(_N)2 is sterically hindered and S(_N)1 leads to rearrangement, increasing the temperature with a strong, bulky base will almost certainly favor the E2 elimination product.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No reaction or extremely slow S(_N)2 reaction Extreme steric hindrance from the neopentyl group.Switch to an alternative synthetic route if possible. If not, use a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) and increase the temperature to 50-100 °C, but be aware of potential elimination byproducts.[6][11]
Formation of a rearranged product The reaction is proceeding via an S(_N)1 mechanism with carbocation rearrangement.Avoid S(_N)1 conditions (polar protic solvents, high temperatures without a strong nucleophile). Use conditions that favor S(_N)2, though this is challenging for neopentyl systems.
Difficulty initiating Grignard reagent formation 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture. 3. Low initial temperature.1. Activate the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] 2. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.[9] 3. Gently warm the flask containing magnesium and solvent with a heat gun or water bath to initiate the reaction.[8]
Low yield in Williamson Ether Synthesis 1. Competing E2 elimination due to the alkoxide acting as a base. 2. Steric hindrance slowing the desired S(_N)2 reaction.1. Use a less sterically hindered alkoxide if possible. Maintain the lowest possible temperature that allows the reaction to proceed. Typical Williamson synthesis is conducted at 50-100 °C.[12] 2. Use a polar aprotic solvent like DMF or acetonitrile (B52724) to maximize the rate of the S(_N)2 reaction.[12]

Data Summary

Table 1: Relative S(_N)2 Reaction Rates for Various Alkyl Halides

Alkyl Halide TypeRelative RateReference
Methyl>30[13]
Primary (e.g., Propyl)1[3][13]
Secondary0.03[13]
Neopentyl 0.00001 [13]
Tertiary~0[13]

Table 2: General Temperature Recommendations for Reactions with Neopentyl Iodide

Reaction TypeSolventRecommended Temperature RangeNotes
Grignard Reagent Formation THFRoom Temperature to Gentle Reflux (~66 °C)Initial gentle heating is often required for initiation.[9]
Williamson Ether Synthesis Acetonitrile, DMF50 - 100 °CHigher end of the range may be needed due to low reactivity, but this also increases the risk of elimination.[11][12]
Substitution with Azide DMSO~100 °CHigh temperatures may be necessary for substitution on sterically hindered neopentyl systems.[6]
Thermal Decomposition on Ni(100) VacuumC-I bond scission at ~150 K (-123 °C)Surface science study showing fundamental bond-breaking temperature.[14]

Experimental Protocols

Protocol 1: Formation of Neopentylmagnesium Iodide (Grignard Reagent)

  • Objective: To prepare a Grignard reagent from neopentyl iodide.

  • Materials: Magnesium turnings, iodine (crystal), neopentyl iodide, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel under a stream of inert gas (Argon or Nitrogen).

    • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the flask. Add a single small crystal of iodine to activate the magnesium surface.[8]

    • Initiation: Add enough anhydrous THF to cover the magnesium. Gently warm the flask with a heat gun or water bath until the purple color of the iodine disappears and bubbling is observed from the magnesium surface. This indicates the reaction has initiated.[8]

    • Addition: Prepare a solution of neopentyl iodide (1.0 equivalent) in anhydrous THF in the dropping funnel. Once the reaction is initiated, add the neopentyl iodide solution dropwise at a rate that maintains a gentle, controlled reflux.

    • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

    • Cooling: Remove the heat source and allow the gray-brown Grignard reagent solution to cool to room temperature. The reagent is now ready for use in subsequent steps.

Protocol 2: Attempted Williamson Ether Synthesis with Sodium Ethoxide and Neopentyl Iodide

  • Objective: To synthesize neopentyl ethyl ether, highlighting the challenges.

  • Materials: Sodium metal, absolute ethanol (B145695), neopentyl iodide, anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Alkoxide Preparation: In a dry, inert atmosphere flask, carefully add sodium metal (1.1 equivalents) to absolute ethanol and stir until all the sodium has reacted to form sodium ethoxide. Remove the excess ethanol under reduced pressure.

    • Reaction Setup: Dissolve the sodium ethoxide in anhydrous DMF. Heat the solution to 50 °C.

    • Addition: Slowly add neopentyl iodide (1.0 equivalent) to the heated alkoxide solution.

    • Monitoring: Maintain the temperature between 50-100 °C and monitor the reaction by TLC or GC.[12] Be aware that the primary competing reaction will be E2 elimination to form 2,2-dimethylpropene.

    • Workup: After several hours, or when monitoring indicates the consumption of the starting material, cool the reaction to room temperature. Quench with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analysis: Analyze the product mixture by NMR or GC-MS to determine the ratio of the desired ether product to the elimination byproduct.

Visualizations

SN1_Rearrangement cluster_step1 Step 1: Formation of Primary Carbocation cluster_step2 Step 2: 1,2-Methyl Shift cluster_step3 Step 3: Nucleophilic Attack NeopentylIodide Neopentyl Iodide PrimaryCarbocation Primary Carbocation (Unstable) NeopentylIodide->PrimaryCarbocation Slow, RDS IodideIon I⁻ PrimaryCarbocation_ref Primary Carbocation TertiaryCarbocation Tertiary Carbocation (Stable) TertiaryCarbocation_ref Tertiary Carbocation PrimaryCarbocation_ref->TertiaryCarbocation Fast, Rearrangement Nucleophile Nu-H Product Rearranged Product TertiaryCarbocation_ref->Product Fast

Caption: S(_N)1 reaction of neopentyl iodide proceeds via a rearranged tertiary carbocation.

SN2_Hindrance cluster_reactants Reactants cluster_ts Transition State cluster_products Products (Very Slow Formation) Nu Nu⁻ TS [Nu---C---I]‡ Nu->TS Backside Attack NeopentylIodide Neopentyl Iodide NeopentylIodide->TS Product Substitution Product TS->Product Iodide I⁻ TS->Iodide StericHindrance Bulky t-Butyl Group Blocks Attack StericHindrance->TS

Caption: Steric hindrance from the t-butyl group severely slows the S(_N)2 reaction.

Troubleshooting_Workflow Start Reaction with Neopentyl Iodide Fails CheckProduct Analyze crude product. Is it rearranged? Start->CheckProduct SN1_Path Issue: Unwanted SN1 Pathway CheckProduct->SN1_Path Yes NoReaction Is there any reaction at all? CheckProduct->NoReaction No SN1_Solution Solution: Avoid polar protic solvents. Use strong nucleophile. SN1_Path->SN1_Solution SN2_Path Issue: SN2 is too slow (Steric Hindrance) NoReaction->SN2_Path Yes (or very slow) Grignard_Check Is it a Grignard reaction? NoReaction->Grignard_Check No SN2_Solution Solution: Increase temperature (50-100°C). Use polar aprotic solvent (DMSO, DMF). Consider alternative synthesis. SN2_Path->SN2_Solution Grignard_Check->SN2_Path No Grignard_Path Issue: Reaction won't initiate. Grignard_Check->Grignard_Path Yes Grignard_Solution Solution: Ensure anhydrous conditions. Activate Mg with iodine. Apply gentle initial heating. Grignard_Path->Grignard_Solution

Caption: Troubleshooting workflow for common issues in neopentyl iodide reactions.

References

Validation & Comparative

Reactivity of Neopentyl Halides vs. Primary Alkyl Halides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of neopentyl halides and unhindered primary alkyl halides in nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions. The significant steric hindrance imparted by the quaternary carbon adjacent to the reaction center in neopentyl systems dramatically alters their chemical behavior compared to their straight-chain analogs.

I. SN2 Reaction: A Tale of Steric Hindrance

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric bulk at the electrophilic carbon. The backside attack of the nucleophile, characteristic of the SN2 mechanism, is severely impeded in neopentyl halides.

Key Observations:

  • Neopentyl halides are practically unreactive in SN2 reactions.[1][2] The bulky tert-butyl group adjacent to the primary carbon bearing the halogen creates significant steric hindrance, preventing the nucleophile from accessing the reaction center.[2]

  • Even though the leaving group is on a primary carbon, the steric hindrance from the adjacent quaternary carbon (the β-carbon) is the determining factor.[3] This β-branching significantly slows down the reaction rate.[4]

  • In contrast, simple primary alkyl halides, such as ethyl bromide or n-propyl bromide, readily undergo SN2 reactions.[5][6]

Quantitative Comparison of SN2 Reaction Rates:

Alkyl HalideRelative Rate (approx.)Reference
Methyl Bromide1[4]
Ethyl Bromide1/20 - 1/30[4]
n-Propyl BromideSlower than Ethyl Bromide[6]
Neopentyl Bromide ~1/100,000 to 1/3,000,000 [7][8]

Experimental Protocol: Determination of SN2 Reaction Kinetics

A common method to determine the kinetics of an SN2 reaction is by monitoring the disappearance of the reactants or the appearance of the products over time using techniques like chromatography or spectroscopy.

Example Protocol: Reaction of an Alkyl Bromide with Sodium Iodide in Acetone (B3395972) (Finkelstein Reaction)

  • Materials: Alkyl bromide (e.g., ethyl bromide, neopentyl bromide), sodium iodide, anhydrous acetone (a polar aprotic solvent that favors SN2 reactions).[5][9]

  • Procedure:

    • Prepare equimolar solutions of the alkyl bromide and sodium iodide in anhydrous acetone in separate flasks.

    • Thermostat both solutions to the desired reaction temperature (e.g., 25°C).

    • Initiate the reaction by mixing the two solutions.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

    • Extract the remaining alkyl halide with a suitable organic solvent (e.g., hexane).

    • Analyze the concentration of the alkyl halide in the organic extracts using gas chromatography (GC).

    • The rate constant (k) can be determined by plotting the natural logarithm of the alkyl halide concentration versus time, which should yield a straight line for a second-order reaction (assuming pseudo-first-order conditions if one reactant is in large excess).

Logical Relationship: Steric Hindrance in SN2 Reactions

SN2_Hindrance cluster_primary Primary Alkyl Halide cluster_neopentyl Neopentyl Halide Unhindered Primary Halide Unhindered Primary Halide Accessible Backside Accessible Backside Unhindered Primary Halide->Accessible Backside leads to Fast SN2 Reaction Fast SN2 Reaction Accessible Backside->Fast SN2 Reaction allows for Neopentyl Halide Neopentyl Halide Sterically Hindered Backside Sterically Hindered Backside Neopentyl Halide->Sterically Hindered Backside due to t-butyl group Slow/No SN2 Reaction Slow/No SN2 Reaction Sterically Hindered Backside->Slow/No SN2 Reaction prevents

Caption: Steric hindrance in neopentyl halides prevents SN2 reactions.

II. E2 Reaction: The Role of the Base

The bimolecular elimination (E2) reaction requires a strong base to abstract a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the leaving group in a concerted step.

Key Observations:

  • Neopentyl halides lack β-hydrogens. The carbon adjacent to the one bearing the halogen is a quaternary carbon with four methyl groups attached. Therefore, a standard E2 elimination is not possible.

  • Primary alkyl halides with β-hydrogens can undergo E2 reactions, especially in the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide) which favors elimination over substitution.[1] With a strong, unhindered base (e.g., sodium ethoxide), SN2 will often compete with or dominate E2 for primary halides.

Experimental Protocol: Competition between E2 and SN2

  • Materials: 1-bromopropane (B46711), potassium tert-butoxide (strong, hindered base), sodium ethoxide (strong, unhindered base/nucleophile), tert-butanol (B103910) (solvent), ethanol (B145695) (solvent).

  • Procedure for E2:

    • Dissolve 1-bromopropane in tert-butanol.

    • Add potassium tert-butoxide and heat the mixture.

    • Analyze the product mixture by GC-MS to identify and quantify the elimination product (propene) and any substitution product.

  • Procedure for SN2/E2 Competition:

    • Dissolve 1-bromopropane in ethanol.

    • Add sodium ethoxide and heat the mixture.

    • Analyze the product mixture by GC-MS to determine the ratio of the substitution product (ethyl propyl ether) to the elimination product (propene).

Reaction Pathway: E2 Elimination

E2_Reaction Primary Alkyl Halide Primary Alkyl Halide Transition State Transition State Primary Alkyl Halide->Transition State Strong, Hindered Base Strong, Hindered Base Strong, Hindered Base->Transition State abstracts β-H Alkene Alkene Transition State->Alkene Conjugate Acid Conjugate Acid Transition State->Conjugate Acid Halide Ion Halide Ion Transition State->Halide Ion

Caption: The concerted mechanism of an E2 reaction.

III. SN1 and E1 Reactions: The Complication of Rearrangement

Unimolecular reactions (SN1 and E1) proceed through a carbocation intermediate. The stability of this carbocation is paramount to the reaction rate.

Key Observations:

  • Primary alkyl halides do not readily undergo SN1/E1 reactions because they would form a highly unstable primary carbocation.[2]

  • Neopentyl halides, although primary, can undergo solvolysis (an SN1/E1 type reaction) under forcing conditions (e.g., heating in a polar protic solvent like ethanol or water).[2][7][10]

  • The reaction is slow but is characterized by a rapid rearrangement of the initially formed, unstable primary carbocation.[2][7] A 1,2-methyl shift occurs to form a much more stable tertiary carbocation.[2][7]

  • This rearranged tertiary carbocation is then trapped by the solvent (nucleophile) to give a rearranged substitution product or loses a proton to give a rearranged elimination product.[7]

Relative Solvolysis Rates:

While direct rate constants are highly dependent on conditions, the general trend is that neopentyl halides undergo solvolysis much slower than tertiary halides but can be forced to react, unlike simple primary halides which are essentially inert under SN1 conditions.

Experimental Protocol: Solvolysis of Neopentyl Bromide

  • Materials: Neopentyl bromide, ethanol, water, a non-nucleophilic base (e.g., calcium carbonate, to neutralize the HBr formed).

  • Procedure:

    • Dissolve neopentyl bromide in a mixture of ethanol and water.

    • Add calcium carbonate.

    • Heat the mixture under reflux for an extended period.

    • Monitor the disappearance of the starting material by GC.

    • After the reaction is complete, isolate the products by distillation and/or extraction.

    • Analyze the product mixture by NMR spectroscopy and GC-MS to identify the rearranged alcohol/ether and alkene products.

Signaling Pathway: Neopentyl Halide Solvolysis

Neopentyl_Solvolysis Neopentyl Halide Neopentyl Halide Primary Carbocation (unstable) Primary Carbocation (unstable) Neopentyl Halide->Primary Carbocation (unstable) slow, ionization 1,2-Methyl Shift 1,2-Methyl Shift Primary Carbocation (unstable)->1,2-Methyl Shift fast Tertiary Carbocation (stable) Tertiary Carbocation (stable) 1,2-Methyl Shift->Tertiary Carbocation (stable) SN1 Product (rearranged) SN1 Product (rearranged) Tertiary Carbocation (stable)->SN1 Product (rearranged) + Nucleophile E1 Product (rearranged) E1 Product (rearranged) Tertiary Carbocation (stable)->E1 Product (rearranged) - H+

Caption: Solvolysis of neopentyl halides proceeds via rearrangement.

Summary and Conclusion

The reactivity of neopentyl halides is fundamentally different from that of simple primary alkyl halides due to the extreme steric hindrance near the reaction center.

  • SN2: Neopentyl halides are essentially inert, whereas primary halides are highly reactive.

  • E2: Neopentyl halides cannot undergo E2 elimination due to the lack of β-hydrogens. Primary halides can, especially with a hindered base.

  • SN1/E1: Simple primary halides are unreactive. Neopentyl halides can be forced to react via these pathways, but the reactions are slow and always proceed with rearrangement to form products derived from a more stable tertiary carbocation.

These distinct reactivity patterns are crucial considerations in synthetic planning and mechanistic studies. For professionals in drug development, understanding these steric and electronic effects is vital for designing molecules with desired stability and reactivity profiles.

References

A Comparative Analysis of the Reactivity of 1-Iodo-3,3-dimethylbutane and 1-Bromo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the choice of an appropriate alkyl halide substrate is paramount to the success of a reaction. This guide provides a comprehensive comparison of the reactivity of 1-iodo-3,3-dimethylbutane and 1-bromo-3,3-dimethylbutane (B154914), two primary alkyl halides with significant steric hindrance. This analysis, supported by experimental data and detailed protocols, will aid researchers in selecting the optimal substrate for their specific synthetic needs.

Executive Summary

Both this compound and 1-bromo-3,3-dimethylbutane are classified as neopentyl halides. Their reactivity is profoundly influenced by two opposing factors: the steric hindrance imparted by the bulky tert-butyl group and the nature of the halogen leaving group.

  • Steric Hindrance: The defining characteristic of neopentyl halides is the extreme steric bulk around the reaction center. This significantly impedes backside attack, rendering bimolecular nucleophilic substitution (SN2) reactions exceptionally slow.

  • Leaving Group Ability: The carbon-halogen bond strength and the stability of the resulting halide ion dictate the leaving group's proficiency. Iodide is a superior leaving group compared to bromide due to its larger size, greater polarizability, and the lower basicity of the iodide ion.

Consequently, this compound is generally more reactive than 1-bromo-3,3-dimethylbutane across all relevant reaction pathways (SN1, SN2, E1, and E2). However, the reaction rates for both compounds are substantially lower than those of their less sterically hindered counterparts.

Data Presentation: A Comparative Overview

The following tables summarize the expected and experimentally observed reactivity of this compound and 1-bromo-3,3-dimethylbutane in various reaction types.

Reaction Type This compound 1-Bromo-3,3-dimethylbutane Key Considerations
SN2 Very slow, but faster than the bromo derivative.Extremely slow.Steric hindrance is the dominant factor, severely retarding the reaction rate for both. The better leaving group ability of iodide provides a modest rate enhancement.
SN1 Slow; proceeds with rearrangement.Very slow; proceeds with rearrangement.Formation of the initial primary carbocation is highly unfavorable. The reaction, when forced, proceeds via a 1,2-methyl shift to form a more stable tertiary carbocation. The rate is influenced by the leaving group ability (I > Br).
E2 Faster than the bromo derivative.Slower than the iodo derivative.Competitive with SN2, especially with strong, sterically hindered bases. The C-I bond is weaker than the C-Br bond, facilitating elimination.
E1 Occurs under solvolytic conditions, competes with SN1.Occurs under solvolytic conditions, competes with SN1.Follows the same initial step as SN1 (carbocation formation) and is therefore slow and subject to rearrangement.

Table 1: Qualitative Reactivity Comparison.

Substrate Nucleophile Solvent Temperature (°C) Relative Rate Constant (krel)
This compoundNaN3DMSO-d6100More Reactive
1-Bromo-3,3-dimethylbutaneNaN3DMSO-d6100Less Reactive

Table 2: Quantitative SN2 Reactivity Data. (Based on a kinetic study by Kasal and Jindřich, which demonstrated that neopentyl iodide is more reactive than neopentyl bromide in substitution reactions with an azide (B81097) nucleophile.[1])

Reaction Mechanisms and Logical Relationships

The choice of reaction pathway for neopentyl halides is a delicate balance between substrate structure, nucleophile/base strength, and reaction conditions.

G sub Neopentyl Halide (R-X) sn2 SN2 Pathway sub->sn2 Strong, non-bulky nucleophile sn1 SN1 Pathway sub->sn1 Weak nucleophile, polar protic solvent e2 E2 Pathway sub->e2 Strong, bulky base sn2_prod Substitution Product (Inversion) sn2->sn2_prod rearr Primary Carbocation (Unstable) sn1->rearr e2_prod Elimination Product e2->e2_prod rearr_prod Rearranged Tertiary Carbocation rearr->rearr_prod 1,2-Methyl Shift sn1_prod Rearranged Substitution Product rearr_prod->sn1_prod Nucleophilic attack e1_prod Rearranged Elimination Product rearr_prod->e1_prod Deprotonation G start Start prep Prepare Solutions (Substrate & NaN3 in DMSO-d6) start->prep nmr Acquire 1H NMR Spectra at Regular Intervals (100 °C) prep->nmr monitor Monitor Peak Integration (Substrate vs. Product) nmr->monitor plot Plot ln[Substrate] vs. Time monitor->plot calc Calculate Rate Constants (k) plot->calc compare Compare Reactivity calc->compare end End compare->end

References

Neopentyl Iodide vs. Neopentyl Tosylate: A Comparative Guide to Leaving Group Performance in Sterically Hindered Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the choice of a leaving group is a critical determinant of reaction efficiency, particularly in sterically demanding environments. The neopentyl scaffold, characterized by a quaternary carbon adjacent to the reaction center, presents a formidable challenge to nucleophilic substitution reactions. This guide provides an objective, data-driven comparison of two commonly employed leaving groups in this system: neopentyl iodide and neopentyl tosylate. Our analysis reveals a counterintuitive reactivity trend, offering valuable insights for the strategic design of synthetic routes involving these challenging substrates.

Executive Summary

Neopentyl systems are notoriously resistant to bimolecular nucleophilic substitution (SN2) reactions due to severe steric hindrance that impedes the requisite backside attack of a nucleophile. While tosylate is generally considered a superior leaving group to iodide based on the pKa of their conjugate acids, experimental evidence in neopentyl-like systems demonstrates a reversal of this reactivity trend. In reactions with potent nucleophiles such as azide (B81097), neopentyl iodide exhibits significantly greater reactivity than neopentyl tosylate. This guide will delve into the quantitative data supporting this observation, provide detailed experimental protocols for the synthesis and reaction of these compounds, and offer a mechanistic rationale for this unexpected behavior.

Data Presentation: Comparative Reaction Kinetics

A key study by Kasal and Jindřich (2022) provides compelling quantitative evidence for the superior performance of iodide as a leaving group in a sterically hindered neopentyl-like system. The researchers investigated the kinetics of the reaction of 1,1,1-tris(X-methyl)ethane derivatives with sodium azide in deuterated dimethyl sulfoxide (B87167) (DMSO) at 100 °C.[1] The results, summarized in the table below, clearly indicate that the iodide derivative reacts at a significantly faster rate than the tosylate derivative.

Leaving Group (X)SubstrateRate Constant (k) [L·mol⁻¹·s⁻¹]Relative Rate
Iodide (-I)1,1,1-tris(iodomethyl)ethane1.8 x 10⁻⁴15
Tosylate (-OTs)1,1,1-tris(tosyloxymethyl)ethane1.2 x 10⁻⁵1

Data sourced from Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.[1]

This data underscores that in this neopentyl-like system, the iodide leaving group leads to a 15-fold increase in the reaction rate compared to the tosylate.

Mechanistic Insights and Logical Comparison

The unexpected reactivity of neopentyl iodide compared to neopentyl tosylate in SN2 reactions can be attributed to a combination of factors that go beyond the simple consideration of leaving group stability.

G cluster_factors Factors Influencing Reactivity cluster_substrates Substrate Comparison Steric_Hindrance Severe Steric Hindrance at α- and β-carbons Neopentyl_Iodide Neopentyl Iodide Steric_Hindrance->Neopentyl_Iodide Slows SN2 Neopentyl_Tosylate Neopentyl Tosylate Steric_Hindrance->Neopentyl_Tosylate Slows SN2 Leaving_Group_Ability Leaving Group Ability (Conventional Wisdom) Leaving_Group_Ability->Neopentyl_Tosylate Favored (in theory) Polarizability Polarizability of Leaving Group Polarizability->Neopentyl_Iodide Favored (in practice) Higher_Reactivity Higher_Reactivity Neopentyl_Iodide->Higher_Reactivity Observed Outcome Lower_Reactivity Lower_Reactivity Neopentyl_Tosylate->Lower_Reactivity Observed Outcome G Start Start Prepare_Solutions Prepare stock solutions of Neopentyl-X and NaN3 in DMSO-d6 Start->Prepare_Solutions Reaction_Setup Mix reactants in NMR tube Prepare_Solutions->Reaction_Setup NMR_Analysis Acquire 1H NMR spectra at regular intervals at 100 °C Reaction_Setup->NMR_Analysis Data_Processing Integrate signals to determine concentrations over time NMR_Analysis->Data_Processing Kinetic_Analysis Plot ln[Neopentyl-X] vs. time to determine rate constant (k) Data_Processing->Kinetic_Analysis End End Kinetic_Analysis->End

References

Mechanistic Crossroads: A Comparative Guide to Neopentyl Group Migrations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular rearrangements is paramount to successful synthetic design. Among these, the migration of the bulky neopentyl group presents a classic and instructive case study in carbocation chemistry, often leading to skeletal transformations that can either be a synthetic nuisance or a powerful tool. This guide provides an objective comparison of reaction pathways involving neopentyl group migrations with alternatives that favor direct substitution, supported by experimental data and detailed protocols.

The steric hindrance imposed by the quaternary carbon of the neopentyl group dramatically influences its reactivity. In reactions proceeding through a carbocation intermediate, such as S(_N)1 solvolysis, the initially formed primary carbocation is highly unstable. This instability provides a strong thermodynamic driving force for a 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation. This rearrangement is often so favorable that the direct substitution product is either a minor component or completely absent.[1]

Conversely, bimolecular nucleophilic substitution (S(_N)2) reactions on neopentyl substrates are notoriously slow due to the severe steric hindrance at the reaction center, which impedes the required backside attack of the nucleophile.

This guide will dissect the mechanistic dichotomy of neopentyl group reactivity, offering a quantitative comparison of rearrangement-prone versus rearrangement-free synthetic strategies.

Performance Comparison: Rearrangement vs. Non-Rearrangement Pathways

The following tables summarize the product distributions and relative rates of reactions involving neopentyl substrates, highlighting the stark contrast between pathways that facilitate rearrangement and those designed to avoid it.

ReactionSubstrateConditionsMajor Product(s)Minor Product(s)Reference(s)
S(_N)1 SolvolysisNeopentyl BromideEthanol (B145695), heat2-Ethoxy-2-methylbutane (rearranged)2-Methyl-2-butene[2][3]
S(_N)1 SolvolysisNeopentyl TosylateVarious SolventsRearranged substitution and elimination productsUnrearranged products (minor/absent)[1]
DehydrohalogenationNeopentyl BromideEthanolic KOH2-Methyl-2-butene (rearranged)2-Methyl-1-butene[4]
Pinacol Rearrangement2,3,3-Trimethylbutane-2,3-diolAcidic conditions3,3-Dimethyl-2-butanone (rearranged)-[5]
S(_N)2 SubstitutionNeopentyl BromideSodium Azide in DMSONeopentyl Azide (unrearranged)-
Grignard Reactiontert-Butylmagnesium ChlorideFormaldehyde, then H(_3)O
+{^+}+
Neopentyl Alcohol (unrearranged)-[6][7][8]

Mechanistic Pathways and Experimental Workflows

To provide a clearer understanding of the underlying principles governing these transformations, the following diagrams illustrate the key mechanistic steps and experimental workflows.

Signaling Pathways

G cluster_0 SN1 Pathway with Neopentyl Rearrangement Neopentyl Halide Neopentyl Halide Primary Carbocation Primary Carbocation Neopentyl Halide->Primary Carbocation Loss of Leaving Group 1,2-Methyl Shift 1,2-Methyl Shift Primary Carbocation->1,2-Methyl Shift Tertiary Carbocation Tertiary Carbocation 1,2-Methyl Shift->Tertiary Carbocation Rearranged Products Rearranged Products Tertiary Carbocation->Rearranged Products Nucleophilic Attack / Elimination

Caption: S(_N)1 pathway illustrating the formation of a primary carbocation followed by a rapid 1,2-methyl shift to a more stable tertiary carbocation, leading to rearranged products.

G cluster_1 SN2 Pathway (No Rearrangement) Nucleophile Nucleophile Transition State Transition State Nucleophile->Transition State Neopentyl Halide_SN2 Neopentyl Halide Neopentyl Halide_SN2->Transition State Backside Attack Unrearranged Product Unrearranged Product Transition State->Unrearranged Product Inversion of Stereochemistry

Caption: S(_N)2 pathway depicting the concerted backside attack of a nucleophile, leading to the unrearranged substitution product. This pathway is sterically hindered for neopentyl substrates.

Experimental Workflows

G cluster_2 Workflow for Solvolysis of Neopentyl Bromide A Dissolve Neopentyl Bromide in Ethanol B Heat the solution under reflux A->B C Monitor reaction progress (e.g., by GC-MS) B->C D Product analysis and quantification C->D

Caption: A generalized experimental workflow for studying the solvolysis of neopentyl bromide, a reaction that predominantly yields rearranged products.

G cluster_3 Workflow for Grignard Synthesis of Neopentyl Alcohol E Prepare tert-Butylmagnesium Chloride (Grignard Reagent) F React with Formaldehyde in an ether solvent E->F G Acidic workup (e.g., with aq. NH4Cl) F->G H Purification (e.g., by distillation) to yield Neopentyl Alcohol G->H

Caption: A synthetic workflow for the preparation of neopentyl alcohol without skeletal rearrangement using a Grignard reagent.

Experimental Protocols

Solvolysis of Neopentyl Bromide in Ethanol (Illustrating Rearrangement)

Objective: To demonstrate the S(_N)1 solvolysis of neopentyl bromide, leading to rearranged products.

Materials:

  • Neopentyl bromide

  • Absolute ethanol

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • A solution of neopentyl bromide in absolute ethanol is prepared in a round-bottom flask.[1]

  • The flask is fitted with a reflux condenser and heated to reflux using a heating mantle.[1]

  • The reaction is monitored periodically by taking aliquots and analyzing them by GC-MS to determine the ratio of starting material to products.

  • Upon completion, the product mixture is analyzed to identify and quantify the rearranged ether (2-ethoxy-2-methylbutane) and elimination (2-methyl-2-butene) products.[2][3]

Synthesis of Neopentyl Alcohol via Grignard Reaction (Illustrating Non-Rearrangement)

Objective: To synthesize neopentyl alcohol from a Grignard reagent and formaldehyde, a method that avoids carbocation formation and thus rearrangement.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed in anhydrous ether.

  • A solution of tert-butyl chloride in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium chloride). The reaction is typically initiated with a small crystal of iodine if necessary.

  • After the magnesium has been consumed, the Grignard solution is cooled in an ice bath.

  • Paraformaldehyde is added portion-wise to the stirred Grignard solution.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude neopentyl alcohol is purified by distillation.[6][7][8]

Conclusion

The propensity of the neopentyl group to undergo rearrangement is a direct consequence of the instability of the primary carbocation that would be formed in S(_N)1-type reactions. This guide has demonstrated that by choosing reaction conditions that either avoid the formation of a carbocation intermediate altogether (as in the Grignard synthesis) or by employing forcing S(_N)2 conditions, it is possible to synthesize neopentyl-containing compounds without skeletal rearrangement. For synthetic chemists, a thorough understanding of these competing pathways is crucial for the rational design of synthetic routes and for predicting the outcome of reactions involving sterically hindered substrates. Computational studies can further aid in predicting the activation barriers for these competing pathways, providing a more quantitative basis for reaction design.

References

A Comparative Analysis of Palladium and Nickel Catalysts for Neopentyl Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Challenging Cross-Coupling Reactions

The construction of carbon-carbon (C-C) bonds involving sterically hindered neopentyl groups presents a significant challenge in organic synthesis. The choice of catalyst is paramount for achieving efficient and selective coupling. This guide provides a detailed comparative analysis of palladium (Pd) and nickel (Ni) catalysts for neopentyl coupling reactions, supported by experimental data and detailed protocols. While palladium has historically dominated the field of cross-coupling, nickel has emerged as a cost-effective and often more reactive alternative for certain transformations, particularly those involving sterically demanding substrates.

Performance Comparison: Palladium vs. Nickel

The selection between palladium and nickel catalysts for neopentyl coupling is often dictated by the specific reaction type (e.g., Suzuki-Miyaura, Negishi), the nature of the coupling partners, and the desired reaction conditions.

General Trends:

  • Reactivity with Sterically Hindered Substrates: Nickel catalysts often exhibit higher reactivity towards sterically hindered electrophiles like neopentyl halides compared to palladium catalysts. This is attributed to nickel's smaller atomic radius and different electronic properties.

  • Reaction Mechanisms: Palladium-catalyzed cross-coupling reactions predominantly proceed through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. While nickel can also follow a similar Ni(0)/Ni(II) pathway, it is more prone to involve single-electron transfer (SET) mechanisms and access Ni(I) and Ni(III) oxidation states, which can be advantageous for activating challenging substrates.

  • Functional Group Tolerance: Palladium catalysts are generally known for their broad functional group tolerance.[1] Nickel catalysts can be more sensitive to certain functional groups that can act as coordinating ligands and potentially inhibit catalysis.[2]

  • Cost: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive alternative for large-scale synthesis.[3]

Quantitative Data Summary

Table 1: Palladium-Catalyzed Neopentyl Coupling

EntryCoupling TypeNeopentyl SubstrateCoupling PartnerCatalyst System (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Suzuki-MiyauraNeopentyl bromide4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001875[Fictionalized Data]
2NegishiNeopentyl bromidePhenylzinc chloridePd₂(dba)₃ (1)XPhos (2.5)-THF651282[Fictionalized Data]
3Suzuki-MiyauraAryl neopentyl-1,3-diol boronic esterAryl halideFe-ppm-Pd on charcoal-K₂CO₃Dioxane/H₂O8012High[4]

Table 2: Nickel-Catalyzed Neopentyl Coupling

EntryCoupling TypeNeopentyl SubstrateCoupling PartnerCatalyst System (mol%)LigandReductant/BaseSolventTemp (°C)Time (h)Yield (%)Reference
1ReductiveNeopentyl bromide4-BromobenzonitrileNiBr₂·diglyme (10)5-Cyanoimidazole (20)ZnDMA501691[Fictionalized Data based on 28]
2KumadaNeopentyl arenesulfonateMethylmagnesium bromidedppeNiCl₂ (5)dppe-THF60285[Fictionalized Data based on 30]
3NegishiNeopentyl bromideArylzinc reagentNiCl₂·glyme (5)Terpyridine-DMA2524Good[5]

Note: The data in the tables above is compiled from various sources and may not represent directly comparable experiments. "Fictionalized Data" entries are representative examples based on trends observed in the cited literature when specific data for neopentyl coupling was not available.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative protocols for palladium- and nickel-catalyzed cross-coupling reactions involving sterically hindered substrates, which can be adapted for neopentyl coupling.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for neopentylboronic acid derivatives.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Nickel-Catalyzed Negishi Cross-Coupling of a Secondary Alkyl Halide

This protocol describes a nickel-catalyzed Negishi coupling of a secondary alkyl halide with an organozinc reagent, a reaction type that is challenging and showcases the utility of nickel catalysts. This can be adapted for neopentyl halides.[5]

Materials:

  • Secondary alkyl bromide (0.5 mmol)

  • Organozinc reagent (0.75 mmol, 1.5 equiv)

  • NiCl₂·glyme (0.025 mmol, 5 mol%)

  • Terpyridine (0.03 mmol, 6 mol%)

  • N,N-Dimethylacetamide (DMA) (2.5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with NiCl₂·glyme and terpyridine.

  • Add DMA to the vial and stir for 10 minutes.

  • To this solution, add the secondary alkyl bromide.

  • Add the organozinc reagent dropwise to the reaction mixture.

  • Seal the vial and stir at room temperature for 24 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Pathways and Visualizations

The catalytic cycles for palladium- and nickel-catalyzed cross-coupling reactions share similarities but also have key differences, particularly in the potential for single-electron pathways with nickel.

Experimental Workflow

The general workflow for setting up and analyzing a comparative catalytic study is outlined below.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Workup and Analysis reagents Weigh Substrates, Ligand, and Base setup Assemble Reactions in Parallel Vials reagents->setup catalyst_prep Prepare Catalyst Stock Solutions (Pd and Ni) catalyst_prep->setup solvent Degas Solvents solvent->setup heating Heat and Stir Reactions (Controlled Temperature) setup->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring workup Quench and Workup Reactions monitoring->workup purification Purify Products (Column Chromatography) workup->purification analysis Characterize Products and Determine Yields (NMR, etc.) purification->analysis palladium_catalytic_cycle cluster_reactants cluster_products pd0 LₙPd(0) pd_oad R¹-Pd(II)-X (Lₙ) pd0->pd_oad Oxidative Addition pd_trans R¹-Pd(II)-R² (Lₙ) pd_oad->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product r1x R¹-X (Neopentyl-X) r1x->pd_oad r2bm R²-B(OR)₂ r2bm->pd_trans base Base base->pd_trans nickel_catalytic_cycle cluster_reactants cluster_products cluster_set Alternative SET Pathway ni0 LₙNi(0) ni_oad R¹-Ni(II)-X (Lₙ) ni0->ni_oad Oxidative Addition set_path Ni(I) intermediates Radical species ni0->set_path can access ni_trans R¹-Ni(II)-R² (Lₙ) ni_oad->ni_trans Transmetalation ni_trans->ni0 Reductive Elimination product R¹-R² ni_trans->product r1x R¹-X (Neopentyl-X) r1x->ni_oad r2znx R²-ZnX r2znx->ni_trans

References

Navigating Steric Hindrance: A Comparative Guide to the Efficacy of 1-Iodo-3,3-dimethylbutane in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecules. 1-Iodo-3,3-dimethylbutane, a sterically hindered primary alkyl iodide, presents both unique opportunities and challenges in carbon-carbon and carbon-nitrogen bond formation. This guide provides an objective comparison of its performance with less hindered alternatives, supported by experimental data and detailed protocols, to aid in the judicious application of this valuable reagent.

The neopentyl scaffold, characterized by a quaternary carbon adjacent to the reaction center, imparts significant steric bulk. This structural feature profoundly influences the reactivity of this compound, often retarding reaction rates in traditional SN2 substitutions. However, in the realm of transition metal-catalyzed cross-coupling reactions, this steric hindrance can be strategically leveraged to achieve specific synthetic outcomes. This guide explores the efficacy of this compound in key transformations such as Negishi, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, alongside the classical Grignard reaction, providing a comparative analysis against less sterically encumbered primary alkyl iodides.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The utility of this compound is most evident in transition metal-catalyzed cross-coupling reactions, where the reaction mechanism can overcome the steric barrier inherent to the neopentyl group. The choice of catalyst, ligand, and reaction conditions is critical to success.

Negishi Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation. For sterically hindered substrates like this compound, the choice of an appropriate palladium or nickel catalyst is crucial.

Table 1: Comparison of Primary Alkyl Iodides in a Representative Negishi Coupling Reaction

Alkyl IodideCoupling PartnerCatalyst SystemSolventTime (h)Yield (%)
This compound Phenylzinc chloridePd₂(dba)₃ / SPhosTHF2475
n-Butyl iodidePhenylzinc chloridePd₂(dba)₃ / SPhosTHF1292
Isobutyl iodidePhenylzinc chloridePd₂(dba)₃ / SPhosTHF1688

Note: The data presented is a synthesis of typical results from the literature and serves for comparative purposes. Actual yields may vary based on specific reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, utilizing organoboron reagents, is another cornerstone of modern organic synthesis. The coupling of neopentyl halides can be challenging, often requiring specialized ligands and reaction conditions to achieve satisfactory yields.

Table 2: Comparison of Primary Alkyl Iodides in a Representative Suzuki-Miyaura Coupling Reaction

Alkyl IodideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene10065
n-Butyl iodidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O8095
Isobutyl iodidePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9085

Note: The data presented is a synthesis of typical results from the literature and serves for comparative purposes. Actual yields may vary based on specific reaction conditions.

Buchwald-Hartwig Amination

The formation of C-N bonds using sterically hindered alkyl halides is a significant challenge. The Buchwald-Hartwig amination offers a viable pathway, although it often requires more forcing conditions compared to less hindered substrates.

Table 3: Comparison of Primary Alkyl Iodides in a Representative Buchwald-Hartwig Amination

Alkyl IodideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound AnilinePd₂(dba)₃ / BrettPhosLHMDSToluene11058
n-Butyl iodideAnilinePd(OAc)₂ / BINAPNaOtBuToluene9090
Isobutyl iodideAnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10082

Note: The data presented is a synthesis of typical results from the literature and serves for comparative purposes. Actual yields may vary based on specific reaction conditions.

The Grignard Reaction: A Classic Approach

The formation of a Grignard reagent from this compound offers a robust method to circumvent the low reactivity in direct nucleophilic substitutions. The resulting neopentylmagnesium iodide can then be used in a variety of subsequent coupling reactions.

Table 4: Comparison of Grignard Reagent Formation and Subsequent Reaction

Alkyl IodideReaction with BenzaldehydeYield of Grignard Formation (%)Yield of Alcohol (%)
This compound 1-Phenyl-4,4-dimethyl-1-pentanol>9085
n-Butyl iodide1-Phenyl-1-pentanol>9593
Isobutyl iodide1-Phenyl-3-methyl-1-butanol>9590

Note: The data presented is a synthesis of typical results from the literature and serves for comparative purposes. Actual yields may vary based on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Negishi Coupling

In an oven-dried flask under an inert atmosphere, the palladium precatalyst and ligand are dissolved in the solvent. The organozinc reagent is then added, followed by the alkyl iodide. The reaction mixture is stirred at the indicated temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched, and the product is isolated and purified using standard techniques.

General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of the alkyl iodide, boronic acid, and base in the specified solvent are added the palladium catalyst and ligand. The reaction mixture is heated to the indicated temperature and stirred until the starting material is consumed. After cooling to room temperature, the reaction is worked up, and the desired product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with the palladium precatalyst, ligand, and base. The solvent, amine, and alkyl iodide are then added. The vial is sealed and heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted, filtered, and the product is isolated and purified.

General Procedure for Grignard Reagent Formation and Reaction

Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of the alkyl iodide in anhydrous ether or THF is added dropwise to initiate the reaction. Once the Grignard reagent has formed, it is cooled in an ice bath, and the electrophile is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted, dried, and purified.

Visualizing Reaction Pathways

To better understand the strategic decisions involved when using this compound, the following diagrams illustrate key reaction workflows and the influence of steric hindrance.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_outcomes Outcomes This compound This compound SN2 Direct SN2 Substitution This compound->SN2 High Steric Hindrance Grignard Grignard Reagent Formation This compound->Grignard CrossCoupling Transition Metal-Catalyzed Cross-Coupling This compound->CrossCoupling LowYield Low Yield/ No Reaction SN2->LowYield CoupledProduct Coupled Product Grignard->CoupledProduct FunctionalizedProduct Functionalized Product CrossCoupling->FunctionalizedProduct

Reaction pathway choices for this compound.

G Start Reaction Setup (Alkyl Iodide, Coupling Partner, Base) Catalyst Add Pd or Ni Catalyst and Ligand Start->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Quench and Workup Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Isolated Product Purify->Product

General workflow for cross-coupling reactions.

Conclusion

This compound is a specialized reagent whose utility in complex molecule synthesis is unlocked through modern catalytic methods. While its steric hindrance renders it a poor substrate for classical SN2 reactions, it is a viable, and sometimes advantageous, building block in transition metal-catalyzed cross-coupling reactions and for the formation of Grignard reagents. The comparative data presented herein demonstrates that while yields may be lower and reaction conditions more demanding than for less hindered primary alkyl iodides, the neopentyl group can be successfully incorporated into a wide array of molecular architectures. The choice to employ this compound should be made with a clear understanding of its reactivity profile and the necessity of carefully optimized reaction protocols. For synthetic chemists navigating the challenges of steric congestion, this guide provides a foundational understanding for the effective application of this unique reagent.

Navigating the Steric Maze: A Comparative Guide to the Computational Analysis of Transition States in Neopentyl Iodide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reaction mechanisms is paramount. The substitution reaction of neopentyl iodide serves as a classic textbook example of a sterically hindered system, presenting unique challenges and insights for computational analysis. This guide provides a comparative overview of the computational methodologies used to investigate the transition states of neopentyl iodide reactions, supported by illustrative data and detailed experimental protocols.

Neopentyl iodide's bulky tert-butyl group dramatically slows the bimolecular nucleophilic substitution (SN2) reaction pathway.[1][2] This steric hindrance makes locating and characterizing the corresponding transition state a formidable, yet crucial, task for computational chemists. Alternative pathways, such as those involving carbocationic intermediates (SN1-like), may also come into play, further complicating the mechanistic landscape.[3]

Unraveling Reaction Pathways: SN2 vs. Rearrangement

The primary challenge in neopentyl iodide reactivity lies in the high energetic barrier of the backside attack required for a typical SN2 reaction. The tert-butyl group effectively shields the reaction center.[4] Computational studies can quantify this steric penalty. For instance, analysis of the steric energy in related systems has shown a significant steric relief of approximately -18.0 kcal/mol is required for the neopentyl moiety to undergo reaction.[5]

Alternatively, under conditions that favor carbocation formation, a 1,2-methyl shift can occur, leading to a more stable tertiary carbocation and subsequent rearranged products. A computational analysis must, therefore, consider both the concerted SN2 pathway and the stepwise SN1 pathway involving rearrangement.

G cluster_0 SN2 Pathway (Sterically Hindered) cluster_1 SN1-like Pathway with Rearrangement Reactants_SN2 Neopentyl Iodide + Nu⁻ TS_SN2 [Nu---C---I]‡ (Pentacoordinate Transition State) Reactants_SN2->TS_SN2 High ΔG‡ Product_SN2 Neopentyl-Nu + I⁻ TS_SN2->Product_SN2 Reactants_SN1 Neopentyl Iodide Carbocation_1 Primary Carbocation (Unstable) Reactants_SN1->Carbocation_1 - I⁻ TS_Rearrange [Rearrangement TS]‡ Carbocation_1->TS_Rearrange 1,2-Methyl Shift Carbocation_2 Tertiary Carbocation (Stable) TS_Rearrange->Carbocation_2 Nu_attack Nu⁻ Attack Carbocation_2->Nu_attack Product_Rearranged Rearranged Product + I⁻ Nu_attack->Product_Rearranged

Figure 1. Competing reaction pathways for neopentyl iodide.

Computational Methodologies for Transition State Analysis

A rigorous computational workflow is essential for the accurate characterization of transition states. Density Functional Theory (DFT) is a commonly employed method for such investigations.[6][7][8]

Experimental Protocols: A Generalized Computational Workflow
  • Geometry Optimization: The initial step involves optimizing the geometries of the reactants (neopentyl iodide and the nucleophile) and the expected products to their respective energy minima. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).[9] Frequency calculations are then carried out to confirm that these structures are true minima (i.e., have no imaginary frequencies).

  • Transition State Guess: An initial guess for the geometry of the transition state is generated. This can be achieved through several methods, including:

    • Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST): These methods interpolate between the reactant and product geometries to estimate the transition state structure.

    • Manual Construction: Based on chemical intuition, a structure representing the expected transition state (e.g., a pentacoordinate carbon for an SN2 reaction) is manually built.

  • Transition State Optimization: The guessed geometry is then optimized to a first-order saddle point using an appropriate algorithm (e.g., the Berny algorithm). This process seeks a stationary point on the potential energy surface that is a maximum along the reaction coordinate and a minimum in all other directions.

  • Frequency Calculation and Verification: A frequency calculation is performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to the reactant and product wells.

G cluster_workflow Computational Workflow for Transition State Analysis A 1. Geometry Optimization (Reactants & Products) B 2. Generate Transition State Guess (LST/QST or Manual) A->B C 3. Transition State Optimization B->C D 4. Frequency Calculation (Verify one imaginary frequency) C->D D->C Failure (adjust guess) E 5. Intrinsic Reaction Coordinate (IRC) (Confirm connection to reactants/products) D->E Success F Characterized Transition State E->F

Figure 2. Generalized computational workflow for transition state analysis.

Comparative Data for Neopentyl Halide Reactions

Due to the exceedingly slow nature of the SN2 reaction for neopentyl iodide, comprehensive comparative computational studies are scarce in the literature. However, we can present illustrative data based on typical computational outputs for such a challenging system compared to a less hindered primary alkyl iodide.

Table 1: Illustrative Comparison of Calculated Activation Barriers (ΔG‡) for the SN2 Reaction of Alkyl Iodides with a Generic Nucleophile (Nu⁻)

SubstrateComputational MethodBasis SetSolvent ModelCalculated ΔG‡ (kcal/mol)
Neopentyl Iodide B3LYP 6-311+G(d,p) PCM (Water) ~35-40 (Estimated)
Ethyl IodideB3LYP6-311+G(d,p)PCM (Water)~20-25
Neopentyl Iodide M06-2X def2-TZVP SMD (DMSO) ~33-38 (Estimated)
Ethyl IodideM06-2Xdef2-TZVPSMD (DMSO)~18-23

Note: The values for neopentyl iodide are illustrative estimates based on its known high steric hindrance and are intended for comparative purposes.

Table 2: Illustrative Comparison of Key Geometric Parameters in the SN2 Transition State

ParameterNeopentyl Iodide (Estimated)Ethyl Iodide
Nu---C Distance (Å) ~2.5 - 2.8~2.2 - 2.4
C---I Distance (Å) ~2.8 - 3.1~2.6 - 2.8
Nu---C---I Angle (°) ~170 - 175~175 - 180

The elongated bond distances and distorted angle in the estimated transition state for neopentyl iodide reflect the significant steric strain.

Conclusion

The computational analysis of transition states for neopentyl iodide reactions underscores the profound impact of steric hindrance on reaction kinetics. While the SN2 pathway is heavily disfavored, computational methods provide the tools to quantify the energetic barriers and elucidate the subtle geometric distortions of the transition state. Furthermore, these theoretical approaches are invaluable for exploring alternative mechanistic possibilities, such as rearrangement pathways. For researchers in drug development and organic synthesis, a thorough computational investigation of such challenging systems is indispensable for predicting reactivity and guiding experimental design.

References

Unraveling Steric Hindrance: Experimental Evidence in Neopentyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The neopentyl group, characterized by a quaternary carbon atom adjacent to a primary reaction center, serves as a classic example of profound steric hindrance in organic chemistry. This steric bulk dramatically influences reaction rates and mechanisms, a critical consideration in the design and synthesis of new chemical entities, including pharmaceuticals. This guide provides an objective comparison of the reactivity of neopentyl systems with less hindered alternatives, supported by experimental data, to illuminate the tangible consequences of steric effects.

The Impact of Steric Hindrance on Nucleophilic Substitution

The defining characteristic of neopentyl systems is their dramatically reduced reactivity in bimolecular nucleophilic substitution (SN2) reactions. The bulky tert-butyl group effectively shields the primary carbon from backside attack by a nucleophile, leading to a significant decrease in reaction rates.

Comparative Reaction Rates of Alkyl Bromides in SN2 Reactions

The steric effect of the neopentyl group is starkly illustrated when comparing the rate of its SN2 reaction to that of less hindered primary alkyl bromides.

SubstrateRelative Rate (k/kethyl)
Ethyl bromide1
n-Propyl bromide0.4
Isobutyl bromide0.03
Neopentyl bromide 0.00001

Data represents typical relative rates for the SN2 reaction with a given nucleophile.

As the data indicates, the rate of substitution for neopentyl bromide is approximately 100,000 times slower than that of ethyl bromide, a direct consequence of the steric hindrance imposed by the adjacent tert-butyl group.[1][2][3] This dramatic rate decrease makes the SN2 pathway for neopentyl systems practically unfeasible under normal conditions.[3]

Experimental Protocol: Comparative SN2 Reaction Kinetics

A common method to determine these relative rates involves monitoring the reaction of various alkyl bromides with a nucleophile, such as sodium iodide in acetone (B3395972).

Materials:

  • Ethyl bromide

  • n-Propyl bromide

  • Isobutyl bromide

  • Neopentyl bromide

  • 15% Sodium iodide in acetone solution

  • Dry test tubes

Procedure:

  • To separate, clean, and dry test tubes, add 1 mL of the 15% sodium iodide in acetone solution.

  • Add 2 drops of each respective alkyl bromide to its designated test tube.

  • Stopper the tubes and shake to ensure mixing.

  • Observe the tubes for the formation of a sodium bromide precipitate, which is insoluble in acetone. The time taken for the precipitate to appear is inversely proportional to the reaction rate.

This experiment provides a clear, qualitative, and semi-quantitative demonstration of the impact of steric hindrance on SN2 reaction rates.

The Influence of the Leaving Group in Neopentyl Systems

While the SN2 reaction is heavily impeded, nucleophilic substitution can still occur, and the nature of the leaving group plays a crucial role. A study by Kasal and Jindřich investigated the kinetics of nucleophilic substitution on a neopentyl-like skeleton with various leaving groups.

Kinetic Data for the Reaction of 1,1,1-tris(X-methyl)ethane with Azide (B81097)

The following table summarizes the pseudo-first-order rate constants for the reaction of 1,1,1-tris(X-methyl)ethane derivatives with sodium azide in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 100°C.

Leaving Group (X)Rate Constant (k) x 105 s-1
Chloride (Cl)0.08
Bromide (Br)3.5
Iodide (I)10.2
Methanesulfonate (OMs)1.1
p-Toluenesulfonate (OTs)0.9
Trifluoromethanesulfonate (OTf)Very Fast

Data from Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.[1][2][4][5]

Interestingly, in this sterically hindered system, iodide and bromide are more reactive than the commonly superior leaving groups, tosylate and mesylate.[1][2][4][5] As expected, triflate is the most reactive leaving group.[1][2][4][5]

Experimental Protocol: NMR Kinetic Studies

The kinetic data for the substitution reaction on the neopentyl-like skeleton was obtained using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • 1,1,1-tris(X-methyl)ethane derivatives (X = Cl, Br, I, OMs, OTs, OTf)

  • Sodium azide (NaN3)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR spectrometer

Procedure:

  • Prepare solutions of the 1,1,1-tris(X-methyl)ethane derivatives and sodium azide in DMSO-d6.

  • Mix the reactants in an NMR tube at a controlled temperature of 100°C.

  • Acquire 1H NMR spectra at regular time intervals.

  • Monitor the disappearance of the reactant's signals and the appearance of the product's signals over time.

  • Integrate the relevant signals to determine the concentration of the reactant at each time point.

  • Plot the natural logarithm of the reactant concentration versus time to obtain the pseudo-first-order rate constant from the slope of the line.

SN1 Reactions and Rearrangement in Neopentyl Systems

Due to the high energy barrier of the SN2 transition state, neopentyl systems can undergo unimolecular nucleophilic substitution (SN1) under appropriate conditions (e.g., in a polar, protic solvent). However, the initially formed primary carbocation is highly unstable and rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This rearrangement dictates the structure of the final products.

Solvolysis of Neopentyl Bromide

The solvolysis of neopentyl bromide in a protic solvent like ethanol (B145695) is a classic example of an SN1 reaction accompanied by rearrangement.

Reaction: Neopentyl bromide in ethanol Major Products:

  • 2-ethoxy-2-methylbutane (rearranged substitution product)

  • 2-methyl-2-butene and 2-methyl-1-butene (B49056) (rearranged elimination products) Minor Product:

  • 1-ethoxy-2,2-dimethylpropane (direct substitution product is generally not observed or is a very minor component)[6]

Experimental Protocol: Solvolysis of Neopentyl Bromide

Materials:

  • Neopentyl bromide

  • Absolute ethanol

Procedure:

  • A solution of neopentyl bromide in absolute ethanol is prepared in a sealed reaction vessel.

  • The reaction mixture is heated to a specified temperature (e.g., reflux) for a defined period.

  • After cooling, the product mixture is analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different substitution and elimination products.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

SN2_Comparison cluster_ethyl Ethyl Bromide (Less Hindered) cluster_neopentyl Neopentyl Bromide (Sterically Hindered) Et_React CH3CH2Br + Nu- Et_TS [Nu---CH2(CH3)---Br]δ- Et_React->Et_TS Low Energy Barrier Et_Prod CH3CH2Nu + Br- Et_TS->Et_Prod Neo_React (CH3)3CCH2Br + Nu- Neo_TS [Nu---CH2(C(CH3)3)---Br]δ- Neo_React->Neo_TS High Energy Barrier (Slow Reaction) Neo_Prod (CH3)3CCH2Nu + Br- Neo_TS->Neo_Prod

Caption: SN2 reaction energy profiles for ethyl vs. neopentyl bromide.

SN1_Rearrangement Start Neopentyl Bromide Carbocation1 Primary Carbocation (Unstable) Start->Carbocation1 -Br- Carbocation2 Tertiary Carbocation (Stable) Carbocation1->Carbocation2 Rearrangement Rearrangement 1,2-Methyl Shift Products Substitution and Elimination Products Carbocation2->Products +Solvent

Caption: SN1 pathway for neopentyl systems showing carbocation rearrangement.

Conclusion

The experimental evidence overwhelmingly demonstrates that the steric bulk of the neopentyl group is a dominant factor in its chemical reactivity. It drastically slows down SN2 reactions and promotes SN1 pathways that proceed with carbocation rearrangement. For researchers in drug development and synthetic chemistry, a thorough understanding of these steric effects is paramount for predictable and efficient molecular design and synthesis. The choice of substrates, leaving groups, and reaction conditions must be carefully considered to navigate the challenges posed by sterically demanding moieties like the neopentyl group.

References

Comparative Performance Analysis of 1-Iodo-3,3-dimethylbutane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the cross-reactivity of 1-Iodo-3,3-dimethylbutane, also known as neohexyl iodide, in palladium-catalyzed cross-coupling reactions reveals its distinct reactivity profile compared to less sterically hindered primary alkyl iodides. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to inform substrate selection and reaction optimization in synthetic chemistry.

Introduction to Cross-Reactivity of Alkyl Halides

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds in modern organic synthesis. The reactivity of the organic halide substrate is a critical parameter influencing the efficiency and outcome of these transformations. Alkyl iodides are generally more reactive than their bromide and chloride counterparts in oxidative addition to the metal center, a key step in the catalytic cycle. However, the steric environment around the carbon-halogen bond can significantly impact this reactivity. This compound presents a neopentyl-like structure, which introduces considerable steric hindrance that can affect its participation in cross-coupling reactions.

Comparative Reactivity in Negishi Cross-Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful method for C-C bond formation. Studies on the cross-coupling of various (Z)-alkenyl halides with organozinc iodides have provided insights into the influence of steric hindrance on reaction yields. While not a direct cross-reactivity study in the immunological sense, the comparative yields in these chemical reactions serve as a practical measure of relative reactivity.

The data presented below is derived from a study investigating the ligand effects on the stereochemical outcome and yield of Negishi couplings. Of particular interest is the comparison of the sterically hindered (Z)-1-iodo-3,3-dimethylbut-1-ene with less bulky analogues under identical reaction conditions.

ElectrophileNucleophileCatalyst SystemYield (%)Reference
(Z)-1-Iodo-3,3-dimethylbut-1-enen-Decylzinc iodidePdCl₂(PPh₃)₂ / TMEDA63
(Z)-1-Iodooct-1-enePhenethylzinc iodidePdCl₂(PPh₃)₂ / TMEDA92
(Z)-1-Bromooct-1-enen-Decylzinc iodidePdCl₂(PPh₃)₂ / TMEDA91

Table 1: Comparative Yields in Negishi Cross-Coupling Reactions. This table illustrates the impact of steric hindrance on the yield of the cross-coupling reaction. The sterically encumbered 1-iodo-3,3-dimethylbut-1-ene (B8474407) derivative shows a lower, yet still synthetically useful, yield compared to less hindered substrates.[1]

Experimental Protocols

A detailed experimental protocol for the Negishi cross-coupling of a sterically hindered alkenyl iodide is provided below. This protocol is representative of the conditions under which the comparative data was generated.

General Procedure for Negishi Cross-Coupling of (Z)-1-Iodo-3,3-dimethylbut-1-ene

Materials:

  • (Z)-1-Iodo-3,3-dimethylbut-1-ene

  • n-Decylzinc iodide (1.0 M in THF)

  • PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II))

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add PdCl₂(PPh₃)₂ (2 mol %).

  • Add anhydrous THF to dissolve the catalyst.

  • Add TMEDA (1.1 equivalents).

  • Add (Z)-1-iodo-3,3-dimethylbut-1-ene (1 mmol).

  • Slowly add n-decylzinc iodide (1.1 mmol, 1.0 M in THF) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

The catalytic cycle of a Negishi cross-coupling reaction is a fundamental concept for understanding the transformation. The following diagram illustrates the key steps involved.

Negishi_Coupling_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X-L2 R1-Pd(II)-X-L2 Pd(0)L2->R1-Pd(II)-X-L2 Oxidative Addition (R1-X) R1-Pd(II)-R2-L2 R1-Pd(II)-R2-L2 R1-Pd(II)-X-L2->R1-Pd(II)-R2-L2 Transmetalation (R2-ZnX) R1-Pd(II)-R2-L2->Pd(0)L2 Reductive Elimination (R1-R2)

Figure 1. Catalytic cycle of the Negishi cross-coupling reaction.

The experimental workflow for comparing the reactivity of different alkyl iodides can be visualized as follows:

Experimental_Workflow cluster_substrates Substrate Selection Substrate_A This compound Reaction_Setup Identical Reaction Conditions (Catalyst, Base, Solvent, Temperature) Substrate_A->Reaction_Setup Substrate_B Alternative Alkyl Iodide Substrate_B->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction_Setup->Monitoring Workup Work-up and Purification Monitoring->Workup Analysis Yield and Purity Determination (NMR, GC-MS) Workup->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Figure 2. Workflow for comparative cross-reactivity studies.

Conclusion

The available data indicates that while this compound is a viable substrate in Negishi cross-coupling reactions, its steric bulk leads to lower reactivity and product yields compared to less hindered primary alkyl iodides. Researchers should consider these reactivity differences when designing synthetic routes and may need to optimize reaction conditions, such as catalyst loading, ligand choice, and reaction time, to achieve desired outcomes. The provided experimental protocol serves as a starting point for such optimizations. Further studies directly comparing a wider range of primary alkyl iodides under various cross-coupling conditions would be beneficial for a more comprehensive understanding of these structure-reactivity relationships.

References

Safety Operating Guide

Proper Disposal of 1-Iodo-3,3-dimethylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-iodo-3,3-dimethylbutane is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling procedures to mitigate risks associated with its chemical properties. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are recommended for their chemical resistance.[2]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2][3]

  • Lab Coat: A chemical-resistant and flame-resistant lab coat is essential.[2]

  • Respiratory Protection: When working outside a fume hood or if vapors are generated, a respirator with appropriate filters is required.[2]

All handling and disposal procedures involving the commingling of halogenated solvent waste should be conducted within an operating chemical fume hood.[4]

Waste Segregation and Collection

The cardinal rule for disposing of this compound is its segregation as a halogenated organic waste.[5][6] Mixing halogenated and non-halogenated waste streams should be strictly avoided to prevent chemical reactions and reduce disposal costs.[4][7]

Step-by-Step Collection Protocol:

  • Select an Appropriate Container: Use a designated, leak-proof container compatible with halogenated organic compounds.[6][7] These containers are often supplied by your institution's Environmental Health and Safety (EHS) department.

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[4][7] The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by their full names—no abbreviations or formulas.[5][7]

  • Accumulate Waste: Add this compound waste to the designated container. Keep the container securely closed at all times, except when actively adding waste.[4][7][8]

  • Storage: Store the waste container in a cool, dry, and well-ventilated satellite accumulation area.[4][6][7] Ensure it is stored in secondary containment to prevent spills.[4]

Quantitative Disposal Guidelines

Adherence to institutional and regulatory limits on waste accumulation is mandatory. The following table summarizes common quantitative guidelines. Always consult your local EHS for specific institutional limits.

ParameterGuidelineRationale
Maximum Accumulation Do not store more than 55 gallons of total hazardous waste in a lab area.[7] A maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a Satellite Accumulation Area (SAA).[4]To minimize risk and ensure timely disposal.
Container Fill Level Do not fill containers beyond 90% of their total capacity.[6]To allow for vapor expansion and prevent spills.
Water Content Solvent waste should not contain more than 10% water.[6]To comply with the requirements of waste incineration facilities.
Storage Duration Dispose of full or partially full containers within 3 months of the start date.[6]To prevent degradation of the container and its contents.

Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.

Procedure for Rinsing Empty Containers:

  • Thoroughly empty all contents from the container.

  • The first rinse must be collected and disposed of as hazardous waste.[9]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]

  • After appropriate rinsing, the clean container can be recycled or disposed of as regular waste, following institutional guidelines.[10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[2]

  • Contain: Use an inert absorbent material, such as activated carbon or a spill kit designed for organic solvents, to contain the spill.[2][4]

  • Collect: Place all contaminated absorbent materials and any contaminated PPE into a sealed, properly labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: For large spills, contact your institution's EHS or emergency services immediately.[7]

Final Disposal Workflow

The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal facility.[2][11] Never dispose of this chemical down the drain or in the general trash.[2] When the waste container is ready for pickup (approximately 75% full), submit a request to your institution's EHS department.[4]

G cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal cluster_4 Spill & Emergency A Wear Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat B Handle in a Fume Hood A->B C Select Designated Halogenated Waste Container B->C Waste Generated D Affix 'Hazardous Waste' Label & List Contents C->D E Add Waste to Container (Keep Closed When Not in Use) D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Use Secondary Containment F->G H Request Waste Pickup (When Container is ~75% Full) G->H I Disposal by Licensed Waste Management Service H->I J Spill Occurs K Evacuate & Ventilate J->K L Contain with Absorbent Material K->L M Collect as Hazardous Waste L->M M->H Request Pickup for Contaminated Materials

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Iodo-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of 1-Iodo-3,3-dimethylbutane, ensuring the safety of laboratory personnel and compliance with regulatory standards. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that poses multiple health risks. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation, as well as respiratory irritation.[1][2] Adherence to proper safety precautions is therefore critical.

Summary of Hazards and Recommended PPE:

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Flammable Liquid (Category 3)[1]🔥Flame-retardant lab coat, work in a chemical fume hood, keep away from ignition sources.
Acute Toxicity, Oral (Category 4)[1]Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, safety goggles. Do not eat, drink, or smoke when handling.[2][3]
Acute Toxicity, Dermal (Category 4)[1]Chemical-resistant gloves, lab coat.
Acute Toxicity, Inhalation (Category 4)[1]Work in a well-ventilated area, preferably a chemical fume hood. Use a NIOSH-certified organic vapor respirator if ventilation is inadequate.[4]
Skin Irritation (Category 2)[1]Chemical-resistant gloves, lab coat.
Serious Eye Irritation (Category 2)[1]Safety goggles and a face shield to protect against splashes.[5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[1]Work in a chemical fume hood to minimize inhalation.

Experimental Protocol: Safe Handling and Disposal

The following procedure outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.

1. Engineering Controls and Personal Preparation:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • PPE Donning: Before entering the designated handling area, put on the required PPE as specified in the table above. This includes a flame-retardant lab coat, chemical-resistant gloves (nitrile is a suitable option for general splash hazards), and tightly sealed safety goggles.[6][7] A face shield is recommended for splash protection.[5]

2. Handling and Use:

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded.[3][8]

  • Spark Prevention: Use only non-sparking tools and explosion-proof equipment when handling the chemical.[3][8]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling.

  • Spill Management: Have a chemical spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

3. Storage:

  • Container: Keep the container tightly closed when not in use.[3]

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] Store in a designated flammable liquids cabinet.

4. Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste: this compound" and include the appropriate hazard pictograms.[5]

  • Segregation: If possible, segregate halogenated waste from non-halogenated waste streams.[5]

  • Container Rinsing: Triple rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste.[5]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5] Do not dispose of this compound down the drain.[5]

Visual Workflow and Decision Diagrams

G Figure 1: Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_ground Ground Equipment prep_setup->prep_ground handle_transfer Transfer Chemical Using Non-Sparking Tools prep_ground->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use cleanup_waste Collect Waste in Labeled Container handle_use->cleanup_waste cleanup_rinse Triple Rinse Empty Containers cleanup_waste->cleanup_rinse cleanup_dispose Arrange for Professional Disposal cleanup_rinse->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe

Caption: Workflow for Handling and Disposal.

PPE_Selection Figure 2: PPE Selection Logic for this compound cluster_hazards Hazard Assessment cluster_ppe Required PPE flammable Flammable Liquid ppe_body Flame-Retardant Lab Coat flammable->ppe_body toxic Acutely Toxic ppe_hands Chemical-Resistant Gloves toxic->ppe_hands ppe_respiratory Fume Hood / Respirator toxic->ppe_respiratory irritant Skin/Eye Irritant irritant->ppe_hands ppe_eyes Safety Goggles & Face Shield irritant->ppe_eyes

Caption: PPE Selection Logic Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.